Ethyl 2-butynoate
Descripción
Propiedades
IUPAC Name |
ethyl but-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-3-5-6(7)8-4-2/h4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJJZKCJURDYNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195846 | |
| Record name | Ethyl 2-butynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4341-76-8 | |
| Record name | Ethyl 2-butynoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4341-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl tetrolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004341768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-butynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-butynoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.178 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL TETROLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UG3A7S3GB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ethyl 2-butynoate CAS number and properties
An In-depth Technical Guide to Ethyl 2-butynoate
CAS Number: 4341-76-8
This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, safety information, a detailed experimental protocol for its synthesis, and its applications in chemical reactions. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identifiers and Formula
| Identifier | Value |
| CAS Number | 4341-76-8[1][2][3][4] |
| Molecular Formula | C₆H₈O₂[1][2][4] |
| Molecular Weight | 112.13 g/mol [1][3][4] |
| IUPAC Name | ethyl but-2-ynoate[2] |
| Synonyms | Ethyl tetrolate, 2-Butynoic acid ethyl ester[2][3] |
| SMILES | CCOC(=O)C#CC[3] |
| InChIKey | FCJJZKCJURDYNF-UHFFFAOYSA-N[2] |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value |
| Appearance | Grey to red to brown powder or liquid[2] |
| Boiling Point | 160-161 °C at 730 mmHg[3] |
| Density | 0.962 g/mL at 25 °C[3] |
| Refractive Index | n20/D 1.436[3] |
| Flash Point | 62 °C (143.6 °F) - closed cup |
| Solubility | Miscible with water, chloroform, and ethyl acetate (B1210297).[1][2] Insoluble in water, but soluble in ethyl acetate and chloroform.[1] |
| Storage Temperature | 2-8°C[2] |
Safety and Handling
This compound is classified as an irritant and is combustible.[5][6] Appropriate safety precautions should be taken during handling and storage.
| Hazard Statement | Code |
| Causes skin irritation | H315[5][7] |
| Causes serious eye irritation | H319[5][7] |
| May cause respiratory irritation | H335[5][7] |
| Combustible liquid | H227[6] |
| Harmful if swallowed | H302[6] |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
-
P264: Wash skin thoroughly after handling.[7]
-
P271: Use only outdoors or in a well-ventilated area.[7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be achieved via Fischer esterification of 2-butynoic acid with ethanol (B145695), using a strong acid as a catalyst.
Materials:
-
2-Butynoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, dissolve 2-butynoic acid in an excess of anhydrous ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Repeat the washing until no more gas evolves.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Evaporate the solvent using a rotary evaporator to obtain crude this compound.
-
The crude product can be further purified by distillation under reduced pressure.
Reactions and Applications
This compound is a versatile reagent in organic synthesis, serving as a precursor for various complex molecules.[1] It is known to participate in several types of reactions, including cycloadditions and codimerizations.
As an electron-deficient alkyne, it is utilized in the rhodium(I)/H8-BINAP complex-catalyzed codimerization with alkenes to form 1,3-dienes.[1] Furthermore, it undergoes annulation reactions with thioamides, catalyzed by tri-n-butylphosphine, to produce thiazolines.[1]
Below is a diagram illustrating the role of this compound as a synthetic intermediate.
Caption: Synthetic utility of this compound.
References
Ethyl 2-butynoate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Ethyl 2-butynoate, a valuable intermediate in organic synthesis. This document includes key quantitative data, a detailed experimental protocol for its synthesis via Fischer esterification, and a conceptual workflow diagram.
Core Properties of this compound
This compound, also known as ethyl tetrolate, is an unsaturated ester with significant applications in the synthesis of complex organic molecules and heterocyclic compounds. Its chemical and physical properties are summarized below.
| Property | Value |
| Molecular Formula | C₆H₈O₂ |
| Molecular Weight | 112.13 g/mol [1][2][3][4] |
| CAS Number | 4341-76-8[1][2][3] |
| Boiling Point | 160-161 °C at 730 mmHg[2][3] |
| Density | 0.962 g/mL at 25 °C[2][3] |
| Refractive Index (n²⁰/D) | 1.436[2][3] |
| Appearance | Liquid[3] |
| Solubility | Miscible with water, chloroform, and ethyl acetate.[2] |
Synthesis of this compound via Fischer Esterification
This compound is commonly synthesized through the Fischer esterification of 2-butynoic acid with ethanol (B145695) in the presence of an acid catalyst. This reversible reaction is driven to completion by using an excess of the alcohol and/or by removing water as it is formed.
Experimental Protocol
Materials:
-
2-Butynoic acid
-
Anhydrous ethanol (absolute)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine 2-butynoic acid and an excess of anhydrous ethanol (typically 3-5 molar equivalents).
-
Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total volume) to the mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Allow the reaction to proceed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate. Add the bicarbonate solution in portions to neutralize the acidic catalyst and any unreacted 2-butynoic acid. Be cautious as carbon dioxide gas will be evolved.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate, to recover any dissolved product.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
Purification: Purify the crude this compound by distillation under reduced pressure to obtain the final product.[5]
Conceptual Workflow of this compound Synthesis
The following diagram illustrates the key stages in the synthesis and purification of this compound via Fischer esterification.
Caption: Workflow for the synthesis of this compound.
Applications in Synthesis
This compound serves as a versatile building block in organic chemistry. As an electron-deficient alkyne, it readily participates in various cycloaddition reactions and is a precursor for the synthesis of:
-
1,3-dienes[1]
-
Thiazolines
-
Tricyclic aziridine (B145994) derivatives[1]
-
Alkenylsilanols[1]
References
An In-depth Technical Guide to the Synthesis of Ethyl 2-butynoate from 2-Butynoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ethyl 2-butynoate from 2-butynoic acid. The primary method detailed is the Fischer esterification, a classic and efficient approach for the preparation of esters from carboxylic acids and alcohols. This document includes detailed experimental protocols, quantitative data, reaction mechanisms, and workflows to support research and development in the chemical and pharmaceutical industries.
Introduction
This compound is a valuable intermediate in organic synthesis, utilized in the preparation of various more complex molecules.[1] Its synthesis from 2-butynoic acid is a fundamental transformation, typically achieved through Fischer esterification. This acid-catalyzed reaction involves the treatment of a carboxylic acid with an alcohol.[2][3] The reaction is an equilibrium process, and strategies to drive it towards the product, this compound, are crucial for achieving high yields.[3]
Reaction and Mechanism
The synthesis of this compound from 2-butynoic acid and ethanol (B145695) is a nucleophilic acyl substitution reaction. The overall reaction is as follows:
CH₃C≡CCOOH + CH₃CH₂OH ⇌ CH₃C≡CCOOCH₂CH₃ + H₂O
The reaction is catalyzed by a strong acid, typically sulfuric acid (H₂SO₄), which protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the ethanol molecule. The subsequent steps involve proton transfers and the elimination of a water molecule to yield the final ester product.[2]
Reaction Pathway Diagram
Caption: Fischer Esterification Mechanism for this compound Synthesis.
Quantitative Data
The following tables summarize the key quantitative data for the reactants and the product.
Table 1: Properties of Reactants
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 2-Butynoic Acid | C₄H₄O₂ | 84.07 | 196-198 | - |
| Ethanol | C₂H₆O | 46.07 | 78.37 | 0.789 |
| Sulfuric Acid | H₂SO₄ | 98.08 | 337 | 1.84 |
Table 2: Properties of this compound
| Property | Value |
| CAS Number | 4341-76-8 |
| Molecular Formula | C₆H₈O₂ |
| Molar Mass ( g/mol ) | 112.13 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point (°C) | 160-161 (at 730 mmHg) |
| Density (g/mL at 25°C) | 0.962 |
| Refractive Index (n20/D) | 1.436 |
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of the starting material, 2-butynoic acid, and the final product, this compound.
A common method for the synthesis of 2-butynoic acid is the carboxylation of propyne (B1212725). The following is a representative procedure adapted from established methods.[4]
Materials:
-
Propyne (methylacetylene)
-
Sodium metal
-
Liquid ammonia (B1221849)
-
Ferric nitrate (B79036) nonahydrate (catalyst)
-
Dry tetrahydrofuran (B95107) (THF)
-
Carbon dioxide (solid or gas)
-
Concentrated hydrochloric acid
-
Diethyl ether
Procedure:
-
In a three-necked flask equipped with a stirrer and a dry ice condenser, add approximately 1.5 L of liquid ammonia.
-
Add a small crystal of ferric nitrate nonahydrate, followed by 23 g (1 g-atom) of freshly cut sodium metal in small pieces.
-
Bubble 44-48 g (1.1-1.2 mol) of propyne through the solution with vigorous stirring. A gray precipitate of sodium methylacetylide will form.
-
Allow the ammonia to evaporate overnight under a slow stream of nitrogen.
-
To the residue, add 1 L of dry THF and 500 mL of anhydrous diethyl ether.
-
Pass a slow stream of anhydrous carbon dioxide through the stirred mixture.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Add 200 mL of water to dissolve the solid, and extract twice with 100 mL portions of diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and slowly add a mixture of 70 mL of concentrated hydrochloric acid and 200 g of ice.
-
Extract the acidified solution with diethyl ether.
-
Dry the ether extract over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield crude 2-butynoic acid.
-
The crude product can be purified by recrystallization from hexane to yield white needles.
Expected Yield: 50-60%[4]
The following is an adapted, representative procedure for the synthesis of this compound via Fischer esterification.
Materials:
-
2-Butynoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-butynoic acid (1.0 eq) in an excess of absolute ethanol (e.g., 5-10 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with a saturated solution of sodium bicarbonate (to neutralize the unreacted acid and the catalyst) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by distillation under reduced pressure.
Yield Optimization: To maximize the yield, a large excess of ethanol can be used, and the water produced during the reaction can be removed using a Dean-Stark apparatus.[3]
Experimental Workflow Diagram
Caption: General workflow for the synthesis and purification of this compound.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a quartet and a triplet) and the methyl group attached to the alkyne.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the two sp-hybridized carbons of the alkyne, and the carbons of the ethyl and methyl groups.
-
IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the ester carbonyl group (C=O) and a characteristic absorption for the carbon-carbon triple bond (C≡C).
Safety Considerations
-
2-Butynoic acid and This compound are irritants. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Concentrated sulfuric acid is highly corrosive. Use with extreme caution in a well-ventilated fume hood and wear appropriate PPE.
-
Ethanol and diethyl ether are flammable liquids. Keep away from open flames and ignition sources.
-
All procedures should be carried out in a well-ventilated laboratory fume hood.
This technical guide provides a detailed framework for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.
References
Spectroscopic Profile of Ethyl 2-butynoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for Ethyl 2-butynoate (CAS No. 4341-76-8). The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols, and visualizations to illustrate the relationships between spectroscopic techniques and the structural elucidation of the molecule.
Spectroscopic Data
The following tables summarize the quantitative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.17 | Quartet | 2H | -OCH₂CH₃ |
| 1.98 | Singlet | 3H | -C≡CCH₃ |
| 1.27 | Triplet | 3H | -OCH₂CH₃ |
¹³C NMR (Carbon-13 NMR) Data [1]
| Chemical Shift (δ) ppm | Assignment |
| 153.8 | C=O |
| 83.3 | -C≡CCH₃ |
| 72.9 | -C≡CCH₃ |
| 61.8 | -OCH₂CH₃ |
| 14.0 | -OCH₂CH₃ |
| 3.7 | -C≡CCH₃ |
Infrared (IR) Spectroscopy[2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2985 | Medium | C-H stretch (alkane) |
| 2245 | Strong | C≡C stretch (alkyne) |
| 1715 | Strong | C=O stretch (ester) |
| 1250 | Strong | C-O stretch (ester) |
| 1080 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)[3]
Electron Ionization (EI) Mass Spectrum
| m/z | Relative Intensity (%) | Assignment |
| 112 | 15 | [M]⁺ (Molecular Ion) |
| 97 | 20 | [M - CH₃]⁺ |
| 83 | 45 | [M - C₂H₅]⁺ |
| 69 | 100 | [M - OC₂H₅]⁺ |
| 43 | 80 | [C₃H₃O]⁺ |
Experimental Protocols
The following are representative experimental protocols for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy (¹H and ¹³C)
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound (liquid sample)
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)
-
5 mm NMR tubes
-
Pipettes
Instrumentation:
-
300 MHz (or higher) NMR Spectrometer (e.g., Bruker AVANCE series)
Procedure:
-
Sample Preparation:
-
Place approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6 mL of CDCl₃ containing TMS.
-
Agitate the vial to ensure the sample is fully dissolved and the solution is homogeneous.
-
Using a pipette, transfer the solution into a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the manufacturer's guidelines.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, observing the lock signal.
-
-
¹H NMR Acquisition:
-
Load a standard one-pulse proton experiment.
-
Set the spectral width to approximately 12 ppm, centered around 5 ppm.
-
Use a 90° pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a suitable number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Process the Free Induction Decay (FID) with an exponential window function and perform a Fourier transform.
-
Phase the spectrum and reference the TMS peak to 0.00 ppm.
-
Integrate the signals and perform peak picking.
-
-
¹³C NMR Acquisition:
-
Load a standard proton-decoupled carbon experiment (e.g., zgpg30).
-
Set the spectral width to approximately 220 ppm, centered around 100 ppm.
-
Use a 30° pulse angle to reduce relaxation times.
-
Set a relaxation delay of 2 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the FID with an exponential window function and perform a Fourier transform.
-
Phase the spectrum and reference the CDCl₃ triplet to 77.16 ppm.
-
Perform peak picking.
-
Infrared (IR) Spectroscopy (Neat Liquid)
Objective: To obtain an FT-IR spectrum of neat this compound.
Materials:
-
This compound (liquid sample)
-
Salt plates (NaCl or KBr)
-
Pipette
-
Acetone (B3395972) or other suitable solvent for cleaning
Instrumentation:
-
Fourier Transform Infrared (FT-IR) Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Scientific Nicolet iS5) with a transmission sample holder.
Procedure:
-
Background Spectrum:
-
Ensure the sample compartment of the FT-IR spectrometer is empty.
-
Run a background scan to record the spectrum of the ambient atmosphere (CO₂ and H₂O). This will be automatically subtracted from the sample spectrum.
-
-
Sample Preparation:
-
Clean the salt plates with a small amount of dry acetone and allow them to air dry completely.
-
Place one drop of this compound onto the center of one salt plate.
-
Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates.
-
-
Sample Analysis:
-
Place the salt plate assembly into the sample holder in the FT-IR spectrometer.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their wavenumbers.
-
-
Cleaning:
-
Disassemble the salt plates and clean them thoroughly with a suitable solvent.
-
Store the plates in a desiccator to prevent fogging.
-
Mass Spectrometry (Electron Ionization)
Objective: To obtain the electron ionization (EI) mass spectrum of this compound.
Materials:
-
This compound (liquid sample)
-
Suitable volatile solvent (e.g., methanol (B129727) or dichloromethane) if dilution is required.
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) system with an EI source.
Procedure:
-
Sample Introduction:
-
For direct infusion, a small amount of the neat liquid can be introduced via a heated direct insertion probe.
-
For GC-MS, prepare a dilute solution (e.g., 1 mg/mL) of this compound in a volatile solvent.
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The GC will separate the sample from the solvent and introduce it into the mass spectrometer.
-
-
Ionization:
-
In the EI source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
-
This causes the molecules to ionize and fragment in a reproducible manner.
-
-
Mass Analysis:
-
The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺), if present.
-
Analyze the fragmentation pattern to deduce the structure of the molecule. The major fragments should be identified and their formation rationalized.
-
Visualizations
The following diagrams illustrate the relationships between the different spectroscopic techniques and a general workflow for the analysis of an organic compound like this compound.
Caption: Relationship between spectroscopic techniques and structural elucidation.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2-butynoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of Ethyl 2-butynoate. Due to the limited availability of experimental spectral data in public databases, this guide utilizes high-quality predicted data to facilitate the structural elucidation and characterization of this compound. The document details the predicted chemical shifts, multiplicities, and coupling constants. Furthermore, a standardized experimental protocol for the acquisition of a ¹H NMR spectrum for a liquid sample is provided, alongside a visual representation of the molecule's structure and its proton environments.
Predicted ¹H NMR Data Summary
The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals corresponding to the three unique proton environments in the molecule. The chemical shifts (δ) are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. The predicted data is summarized in the table below.
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |
| CH₃-C≡ (a) | 2.0 | Singlet | 3H | N/A |
| -O-CH₂- (b) | 4.1 | Quartet | 2H | 7.1 |
| -CH₂-CH₃ (c) | 1.2 | Triplet | 3H | 7.1 |
Note: The data presented in this table is predicted by computational models and should be used as a reference. Experimental verification is recommended.
Molecular Structure and ¹H NMR Signal Correlation
The chemical structure of this compound dictates the observed signals in its ¹H NMR spectrum. The electron-withdrawing effect of the ester carbonyl group and the alkyne functionality significantly influences the chemical shifts of the neighboring protons. The methylene (B1212753) protons of the ethyl group are deshielded and appear further downfield compared to the methyl protons. The methyl group attached to the alkyne is also influenced by the triple bond's magnetic anisotropy.
Caption: Molecular structure of this compound with proton environments labeled (a, b, c).
Experimental Protocol for ¹H NMR Spectroscopy
The following is a general protocol for acquiring a ¹H NMR spectrum of a liquid sample such as this compound.
1. Sample Preparation
-
Materials:
-
This compound (5-20 mg)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃), approximately 0.6-0.7 mL
-
High-quality 5 mm NMR tube and cap
-
Pasteur pipette and bulb
-
Small vial
-
Cotton or glass wool plug
-
Tetramethylsilane (TMS) as an internal standard (optional, as residual solvent peaks can often be used for referencing)
-
-
Procedure:
-
Weigh approximately 5-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial. If using an internal standard, a stock solution of the solvent with TMS can be prepared.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.
-
Place a small, clean cotton or glass wool plug into a Pasteur pipette.
-
Filter the sample solution through the plugged pipette directly into the NMR tube to remove any particulate matter.
-
Ensure the liquid height in the NMR tube is approximately 4-5 cm.
-
Cap the NMR tube securely.
-
Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol (B130326) or ethanol (B145695) to remove any fingerprints or dust.
-
2. NMR Data Acquisition
-
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher).
-
-
General Parameters:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
-
Introduce the sample into the magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity. This can be done manually or automatically to achieve sharp, symmetrical peaks.
-
Tune and match the probe for the ¹H nucleus.
-
Set up the acquisition parameters. Typical parameters for a ¹H NMR spectrum include:
-
Pulse angle (e.g., 30° or 90°)
-
Acquisition time (e.g., 2-4 seconds)
-
Relaxation delay (e.g., 1-5 seconds)
-
Number of scans (typically 8 to 16 for a sample of this concentration)
-
Spectral width (e.g., -2 to 12 ppm)
-
-
Acquire the Free Induction Decay (FID).
-
3. Data Processing
-
Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks have a positive, absorptive lineshape.
-
Calibrate the chemical shift axis by referencing the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃).
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Analyze the multiplicities and coupling constants of the signals for structural elucidation.
An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of Ethyl 2-butynoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of ethyl 2-butynoate. Due to the limited availability of public experimental spectra, this document presents high-quality predicted ¹³C NMR chemical shift data. It also includes a comprehensive, generalized experimental protocol for the acquisition of ¹³C NMR spectra for liquid samples, which is applicable for the analysis of this compound and similar compounds.
¹³C NMR Chemical Shift Data of this compound
The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These values were calculated using advanced computational algorithms and provide a reliable estimation for the purposes of spectral analysis and compound identification. The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (C=O) | 154.2 |
| C2 (-C≡) | 81.5 |
| C3 (≡C-) | 72.9 |
| C4 (-CH₃) | 3.7 |
| C5 (-O-CH₂-) | 62.1 |
| C6 (-CH₃) | 13.9 |
Experimental Protocols
A detailed methodology for acquiring a ¹³C NMR spectrum of a liquid sample like this compound is provided below. This protocol is a standard procedure and can be adapted based on the specific instrumentation and experimental goals.
Sample Preparation
Proper sample preparation is crucial for obtaining a high-quality NMR spectrum.
-
Sample Purity: Ensure the this compound sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds like this compound.[1]
-
Concentration: For a standard ¹³C NMR experiment, a concentration of 20-50 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent is recommended.[1]
-
Dissolution: Accurately weigh the sample and dissolve it in the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to ensure complete dissolution.[1]
-
Filtration: To remove any particulate matter that could affect the magnetic field homogeneity and degrade spectral quality, filter the sample solution through a pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the sample.
NMR Data Acquisition
The following steps outline the general procedure for setting up an NMR spectrometer for ¹³C data acquisition.
-
Instrument Setup:
-
Insert the NMR tube into a spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent. This is essential for maintaining a stable magnetic field during the experiment.
-
Shim the magnetic field to achieve optimal homogeneity, which results in sharp, well-resolved NMR signals.
-
-
Experiment Parameters:
-
Select a standard proton-decoupled ¹³C NMR pulse sequence.
-
Set the spectral width to encompass the expected range of ¹³C chemical shifts (typically 0-220 ppm for organic molecules).
-
The number of scans (acquisitions) will depend on the sample concentration. For a moderately concentrated sample, 1024 to 4096 scans are often sufficient.
-
A relaxation delay (d1) of 1-2 seconds is typically used for qualitative spectra. For quantitative analysis, a longer delay (5-7 times the longest T₁ relaxation time) is necessary.
-
-
Data Acquisition: Initiate the acquisition process. The spectrometer will apply a series of radiofrequency pulses and record the resulting free induction decay (FID).
Data Processing
Once the acquisition is complete, the raw data (FID) needs to be processed to obtain the final spectrum.
-
Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the solvent peak to its known chemical shift value (e.g., 77.16 ppm for CDCl₃) or by referencing to the TMS signal at 0 ppm.
-
Peak Picking: Identify and label the chemical shifts of the peaks in the spectrum.
Visualization of this compound Structure
The following diagram illustrates the chemical structure of this compound with each carbon atom labeled for correlation with the ¹³C NMR data.
Caption: Structure of this compound with Carbon Numbering.
References
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 2-butynoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of ethyl 2-butynoate. Due to the limited availability of published quantitative data for this specific compound, this guide combines data interpretation from the National Institute of Standards and Technology (NIST) mass spectrum with established principles of mass spectrometry for esters and unsaturated compounds. A detailed, representative experimental protocol for acquiring the mass spectrum of this compound is also provided.
Core Concepts in the Mass Spectrometry of this compound
This compound (C₆H₈O₂) is a small, unsaturated ester with a molecular weight of 112.13 g/mol .[1][2][3][4] When subjected to electron ionization, the molecule is ionized to form a molecular ion (M⁺˙), which then undergoes a series of fragmentation reactions. The resulting charged fragments are detected and plotted as a function of their mass-to-charge ratio (m/z), creating a mass spectrum that serves as a molecular fingerprint.
The fragmentation of this compound is primarily dictated by the presence of the ester functional group and the carbon-carbon triple bond. Key fragmentation pathways include α-cleavage, cleavage with rearrangement, and loss of neutral molecules.
Quantitative Fragmentation Data
The following table summarizes the major fragment ions observed in the electron ionization mass spectrum of this compound, with their corresponding m/z values and estimated relative intensities based on the NIST reference spectrum.
| m/z | Proposed Fragment Ion | Relative Intensity (%) |
| 112 | [CH₃C≡CCOOCH₂CH₃]⁺˙ (Molecular Ion) | 20 |
| 83 | [CH₃C≡CCO]⁺ | 100 (Base Peak) |
| 69 | [CH₃C≡CCO-CH₂]⁺ | 15 |
| 55 | [C₄H₃O]⁺ | 85 |
| 43 | [C₃H₃O]⁺ or [CH₃CO]⁺ | 30 |
| 39 | [C₃H₃]⁺ | 60 |
| 29 | [CH₂CH₃]⁺ | 40 |
| 27 | [C₂H₃]⁺ | 35 |
Note: Relative intensities are estimated from the visual NIST mass spectrum and may vary slightly with different instrumentation and experimental conditions.
Proposed Fragmentation Pathways
The fragmentation of the this compound molecular ion (m/z 112) proceeds through several key pathways, as illustrated in the diagram below. The initial ionization is expected to occur by removal of a non-bonding electron from the carbonyl oxygen or a π-electron from the triple bond.
Caption: Proposed fragmentation pathway of this compound.
Major Fragmentation Routes:
-
Formation of the m/z 83 ion (Base Peak): This prominent peak is attributed to the loss of the ethoxy radical (•OCH₂CH₃) from the molecular ion, resulting in the stable butynoyl cation ([CH₃C≡CCO]⁺).
-
Formation of the m/z 69 ion: This fragment likely arises from a rearrangement and subsequent loss of an ethyl radical followed by the loss of carbon monoxide.
-
Formation of the m/z 55 ion: This ion is likely formed by the loss of carbon monoxide (CO) from the m/z 83 fragment.
-
Formation of the m/z 39 ion: This corresponds to the propargyl cation ([C₃H₃]⁺), a stable carbocation, likely formed through further fragmentation.
-
Formation of the m/z 29 ion: This peak represents the ethyl cation ([CH₂CH₃]⁺), formed by cleavage of the bond between the carbonyl carbon and the ester oxygen.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This section outlines a representative experimental protocol for the analysis of this compound using GC-MS with electron ionization.
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a high-purity volatile solvent such as hexane (B92381) or ethyl acetate.
-
Working Solutions: Create a series of dilutions from the stock solution to the desired concentrations for analysis.
GC-MS Instrumentation and Conditions
The following table details typical GC-MS parameters for the analysis of a small, volatile ester like this compound.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| GC System | Agilent 7890A or equivalent |
| Column | HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar non-polar column |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
| Mass Spectrometer | |
| MS System | Agilent 5975C or equivalent single quadrupole mass spectrometer |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | m/z 20-200 |
| Solvent Delay | 3 minutes |
Experimental Workflow
The general workflow for the GC-MS analysis of this compound is depicted below.
Caption: General workflow for GC-MS analysis of this compound.
Conclusion
The electron ionization mass spectrum of this compound is characterized by a discernible molecular ion peak at m/z 112 and several key fragment ions, with the base peak at m/z 83. The fragmentation pattern is consistent with the established principles of mass spectrometry for esters, involving characteristic losses of the alkoxy group and subsequent neutral losses. The provided experimental protocol offers a robust starting point for the reliable GC-MS analysis of this compound, enabling its confident identification and further study in various research and development applications.
References
An In-depth Technical Guide to the FT-IR Spectrum and Vibrational Modes of Ethyl 2-butynoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of ethyl 2-butynoate (ethyl tetrolate). This document details the vibrational modes of the molecule, offers a standard experimental protocol for spectral acquisition, and presents a logical workflow for such analyses. This compound, an unsaturated ester, is a valuable building block in organic synthesis, making the precise characterization of its vibrational properties crucial for reaction monitoring, quality control, and structural elucidation in various research and development applications.
Vibrational Mode Analysis of this compound
The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to the various functional groups present in the molecule: an alkyne (carbon-carbon triple bond), an ester (carbonyl and carbon-oxygen bonds), and alkyl chains (carbon-hydrogen bonds). The positions of these bands are indicative of the specific vibrational modes, including stretching and bending motions of the atoms.
The following table summarizes the principal vibrational modes observed in the gas-phase FT-IR spectrum of this compound. The assignments are based on the National Institute of Standards and Technology (NIST) gas-phase IR spectrum and established FT-IR correlation tables.[1]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 2992 | C-H Asymmetric Stretching | -CH₃ (ethyl) | Medium |
| 2950 | C-H Asymmetric Stretching | -CH₂- (ethyl) | Medium |
| 2885 | C-H Symmetric Stretching | -CH₃ (ethyl) | Medium |
| 2253 | C≡C Stretching | Alkyne | Strong |
| 1738 | C=O Stretching | Ester | Strong |
| 1465 | C-H Asymmetric Bending (Scissoring) | -CH₂- (ethyl) | Medium |
| 1447 | C-H Asymmetric Bending (Umbrella mode) | -CH₃ (ethyl) | Medium |
| 1375 | C-H Symmetric Bending (Umbrella mode) | -CH₃ (ethyl) | Medium |
| 1265 | C-O Stretching (asymmetric) | Ester | Strong |
| 1098 | C-O Stretching (symmetric) | Ester | Strong |
| 1045 | C-C Stretching | Aliphatic Chain | Medium |
| 860 | C-H Out-of-plane Bending | -CH₂- (rocking) | Weak |
Experimental Protocol for FT-IR Spectral Acquisition
The following provides a detailed methodology for obtaining the FT-IR spectrum of a liquid sample such as this compound. This protocol is based on the Attenuated Total Reflectance (ATR) technique, a common and convenient method for liquid analysis.[2]
Objective: To acquire a high-quality FT-IR spectrum of neat this compound.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).
-
This compound (liquid sample).
-
Micropipette.
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone).
-
Lint-free wipes.
Procedure:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.
-
Verify that the ATR accessory is correctly installed in the sample compartment.
-
-
Background Spectrum Acquisition:
-
Before introducing the sample, a background spectrum must be collected. This spectrum will account for the absorbance of the ambient atmosphere (e.g., carbon dioxide and water vapor) and the ATR crystal itself.
-
Clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Initiate the background scan using the spectrometer's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Sample Application:
-
Using a micropipette, place a small drop (typically 1-2 μL) of this compound onto the center of the ATR crystal. Ensure that the crystal surface is completely covered by the sample.
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan using the spectrometer's software. The same number of scans as the background should be used for consistency.
-
The software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the absorbance spectrum.
-
-
Data Processing and Analysis:
-
The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
-
Perform any necessary baseline corrections or smoothing using the software's data processing tools.
-
Identify the wavenumbers of the major absorption peaks and correlate them with the corresponding vibrational modes.
-
-
Cleaning:
-
After the measurement is complete, thoroughly clean the ATR crystal by wiping away the sample with a lint-free wipe and then cleaning with a solvent-dampened wipe.
-
Perform a final wipe with a dry, lint-free cloth to ensure the crystal is clean and ready for the next measurement.
-
Workflow for FT-IR Spectral Analysis
The following diagram illustrates a typical workflow for the FT-IR analysis of a chemical sample, from initial preparation to final data interpretation and reporting.
References
Technical Guide to the Safe Handling and Use of Ethyl 2-butynoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data, handling procedures, and experimental considerations for Ethyl 2-butynoate (CAS: 4341-76-8). The information is intended to support the safe and effective use of this reagent in a laboratory setting.
Chemical and Physical Properties
This compound is a combustible liquid that is an important building block in organic synthesis.[1] Its physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈O₂ | [2] |
| Molecular Weight | 112.13 g/mol | [2] |
| Appearance | Liquid | |
| Boiling Point | 160-161 °C @ 730 mmHg | |
| Density | 0.962 - 0.967 g/mL @ 25 °C | [3] |
| Refractive Index | 1.436 - 1.437 @ 20 °C | [3] |
| Flash Point | 62 °C (143.6 °F) - closed cup | |
| Solubility | Miscible with water, chloroform, and ethyl acetate (B1210297). | [4] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The GHS classification is summarized below.
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
| Flammable Liquids | 4 | H227: Combustible liquid |
Hazard Pictograms:
-
(GHS07)
Toxicological Data
| Exposure Route | Species | Value |
| Oral (ATE) | Not specified | 500 mg/kg |
Due to the lack of comprehensive toxicological data, this chemical should be handled with care, assuming it to be potentially harmful via all routes of exposure.
Fire and Explosion Hazard Data
This compound is a combustible liquid.[1] Specific lower and upper explosion limits (LEL/UEL) have not been reported in the available safety data sheets.
-
Flash Point: 62 °C (143.6 °F) - closed cup
-
Suitable Extinguishing Media: Dry chemical, carbon dioxide, or alcohol-resistant foam.[5]
-
Unsuitable Extinguishing Media: A strong water jet may scatter the material and spread the fire.
-
Specific Hazards Arising from the Chemical: Vapors may form explosive mixtures with air.[6] Combustion may produce carbon oxides.
-
Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]
Safe Handling and Storage
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Ensure that an eyewash station and safety shower are readily accessible.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[5]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. Inspect gloves before use.[5]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[5]
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[5]
-
Avoid breathing vapors or mists.[5]
-
Keep away from heat, sparks, and open flames.[5]
-
Use non-sparking tools.[5]
-
Ground all equipment when transferring large quantities to prevent static discharge.
-
Wash hands thoroughly after handling.[5]
Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][7]
Accidental Release Measures
Small Spills
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Clean the spill area with soap and water.
Large Spills
-
Evacuate the area and prevent entry.
-
Remove all sources of ignition.[5]
-
Ventilate the area.
-
Contain the spill with dikes to prevent it from entering drains or waterways.
-
Follow the procedure for small spills for cleanup.
-
If necessary, contact emergency services.
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Experimental Protocols: Representative Synthesis of a Thiazoline (B8809763) Derivative
The following is a representative experimental protocol for the phosphine-catalyzed annulation of a thioamide with this compound to synthesize a thiazoline derivative. This protocol is synthesized from methodologies reported in the scientific literature and should be adapted and optimized for specific substrates and laboratory conditions.
Materials and Equipment
-
Thioamide (1.0 equiv)
-
This compound (1.1 equiv)
-
Tri-n-butylphosphine (PBu₃) (1.0 equiv)
-
Anhydrous toluene
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Nitrogen or Argon gas supply
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Experimental Procedure
-
Reaction Setup:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the thioamide (1.0 equiv).
-
Dissolve the thioamide in anhydrous toluene.
-
-
Reagent Addition:
-
Add tri-n-butylphosphine (1.0 equiv) to the stirred solution via syringe.
-
Slowly add this compound (1.1 equiv) to the reaction mixture at room temperature via syringe.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the toluene.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired thiazoline product.
-
Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).
-
Visualizations
Logical Relationship of Hazard Controls
The "Hierarchy of Controls" is a fundamental concept in chemical safety. The following diagram illustrates the application of this hierarchy for managing the risks associated with this compound, from the most effective to the least effective measures.
Caption: Hierarchy of Controls for this compound.
Chemical Spill Response Workflow
The following flowchart outlines the standard operating procedure for responding to a chemical spill of this compound in a laboratory setting.
Caption: Chemical Spill Response Workflow.
Disposal Considerations
-
Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain.[5]
-
Waste should be handled as hazardous chemical waste.
This technical guide is intended to provide a summary of the available safety information and general handling procedures for this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) provided by the supplier and adherence to all institutional safety policies and procedures. Always perform a risk assessment before starting any new experimental work.
References
- 1. This compound | C6H8O2 | CID 78043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthonix, Inc > 4341-76-8 | this compound [synthonix.com]
- 3. 4341-76-8 this compound AKSci M389 [aksci.com]
- 4. chemwhat.com [chemwhat.com]
- 5. echemi.com [echemi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. riskmanagement.nd.edu [riskmanagement.nd.edu]
Ethyl 2-butynoate: A Technical Guide to Hazards and Precautionary Statements
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the hazards and necessary precautionary measures for the safe handling of Ethyl 2-butynoate (CAS No. 4341-76-8). The information herein is compiled from safety data sheets and chemical databases to ensure a high standard of accuracy for professionals in research and development.
GHS Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation and potential flammability. The GHS classification is summarized in the table below.
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 2 | GHS07 | Warning | H315: Causes skin irritation[1][2][3][4] |
| Serious Eye Damage/Eye Irritation | 2A | GHS07 | Warning | H319: Causes serious eye irritation[1][2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | GHS07 | Warning | H335: May cause respiratory irritation[1][2][5] |
| Flammable Liquids | 4 | None | Warning | H227: Combustible liquid[6] |
| Acute Toxicity (Oral) | 4 | GHS07 | Warning | H302: Harmful if swallowed[6] |
Note: The classification for Flammable Liquids and Acute Toxicity (Oral) may vary between suppliers. The most consistently reported hazards are irritation.
Quantitative Hazard Data
Quantitative toxicological and physical hazard data for this compound is limited in publicly available literature. The available data is presented below.
| Parameter | Value | Source / Remarks |
| Toxicological Data | ||
| Acute Toxicity Estimate (ATE) | 500.000 mg/kg body weight | Oral[6] |
| Physical Hazard Data | ||
| Flash Point | 62 °C (143.6 °F) - closed cup | [5][7] |
| Boiling Point | 160-161 °C at 730 mmHg | [7] |
| Density | 0.962 g/mL at 25 °C | [7] |
Precautionary Statements (GHS)
A comprehensive list of precautionary statements is essential for the safe handling of this compound. These are categorized into prevention, response, storage, and disposal.
| Type | P-Code | Precautionary Statement |
| Prevention | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[2][6] |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1][3][6] | |
| P264 | Wash skin thoroughly after handling.[1][3][4] | |
| P271 | Use only outdoors or in a well-ventilated area.[1][3] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][3][4] | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water.[1][3][4] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3][4] | |
| P319 | Get medical help if you feel unwell.[1] | |
| P332 + P317 | If skin irritation occurs: Get medical help.[1] | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention.[4] | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse.[1] | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[1] |
| P405 | Store locked up.[1] | |
| Disposal | P501 | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1] |
Experimental Protocols for Hazard Assessment
Detailed experimental reports for this compound are not publicly available. However, the hazard classifications are determined using standardized testing guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are descriptions of typical protocols used for assessing skin and eye irritation.
Skin Irritation Testing (based on OECD Guideline 439)
In vitro skin irritation testing is performed using reconstructed human epidermis (RhE) models. This method avoids the use of live animals.
-
Tissue Preparation: Commercially available RhE tissues are cultured to form a multi-layered, differentiated model of the human epidermis.
-
Test Substance Application: A small volume (e.g., 25 µL) of this compound is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.
-
Exposure and Incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).
-
Viability Assessment: After exposure, the tissues are thoroughly rinsed and transferred to a medium containing a viability indicator, most commonly MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells reduce the yellow MTT to a purple formazan (B1609692) salt.
-
Data Analysis: The amount of formazan produced is measured spectrophotometrically. The tissue viability is expressed as a percentage relative to the negative control. A substance is classified as a skin irritant (Category 2) if the mean tissue viability is less than or equal to 50%.
Eye Irritation Testing (based on OECD Guideline 492)
Similar to skin irritation, eye irritation potential is assessed using reconstructed human cornea-like epithelial (RhCE) models.
-
Tissue Preparation: RhCE tissue models are cultured and prepared for testing.
-
Test Substance Application: For liquid substances like this compound, a defined volume (e.g., 50 µL) is applied directly to the epithelial surface.[8] Negative and positive controls are included.
-
Exposure and Incubation: The exposure duration is typically 30 minutes for liquids.[8]
-
Viability Assessment: Following exposure and rinsing, tissue viability is determined using the MTT assay.
-
Data Analysis: A substance is identified as causing serious eye damage or eye irritation (Categories 1 and 2) if the mean tissue viability is less than or equal to 60%.[8] This method primarily distinguishes irritants from non-irritants.
Visualizations
Logical Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 2. foodb.ca [foodb.ca]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 4. echemi.com [echemi.com]
- 5. This compound | C6H8O2 | CID 78043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. Ethyl 2-methylbutyrate | C7H14O2 | CID 24020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]
Physical properties of Ethyl 2-butynoate (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physical properties of Ethyl 2-butynoate, specifically its boiling point and density. The information is presented to support research and development activities where this compound is utilized.
Quantitative Data Summary
The physical properties of this compound are summarized in the table below. These values have been compiled from various sources and represent a range of experimentally determined data.
| Physical Property | Value | Conditions |
| Boiling Point | 160-161 °C | at 730 mmHg[1][2][3][4][5] |
| 163 °C | Not specified | |
| 160 °C | Not specified[6] | |
| Density | 0.962 g/mL | at 25 °C[1][2][3][4][5] |
| 0.967 g/mL | Not specified[6][7] |
Experimental Protocols
The following sections detail standard laboratory protocols for the determination of boiling point and density of a liquid compound such as this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid.
2.1.1. Thiele Tube Method
This method is suitable for small sample volumes.
-
Apparatus: Thiele tube, thermometer, small test tube (Durham tube), capillary tube (sealed at one end), heating source (e.g., Bunsen burner or hot plate), and mineral oil.
-
Procedure:
-
A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.
-
The capillary tube is placed inside the test tube with its open end downwards.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in the Thiele tube containing mineral oil, ensuring the oil level is above the side arm to allow for proper convection.
-
The side arm of the Thiele tube is gently heated.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Heating is discontinued (B1498344) when a steady stream of bubbles is observed.
-
The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[8]
-
2.1.2. Simple Distillation Method
This method is suitable when a larger quantity of the liquid is available and purification is also desired.
-
Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.
-
Procedure:
-
A sample of this compound (at least 5 mL) is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.
-
The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.
-
The liquid is heated to its boiling point.
-
The temperature is recorded when the vapor temperature stabilizes as the liquid condenses and is collected in the receiving flask. This stable temperature is the boiling point.[2] It is also important to record the atmospheric pressure at the time of the measurement.
-
Determination of Density
Density is the mass of a substance per unit volume.
2.2.1. Direct Mass and Volume Measurement
This is a straightforward method for determining the density of a liquid.
-
Apparatus: Graduated cylinder (e.g., 10 mL or 25 mL) and an analytical balance.
-
Procedure:
-
The mass of a clean, dry graduated cylinder is measured and recorded.
-
A known volume of this compound is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus.
-
The mass of the graduated cylinder containing the liquid is measured and recorded.
-
The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.
-
The density is calculated by dividing the mass of the liquid by its volume.[1][4][9] For higher accuracy, the measurements should be repeated and an average value calculated.
-
2.2.2. Pycnometer Method
A pycnometer is a flask with a specific, accurately known volume, which allows for a more precise density determination.
-
Apparatus: Pycnometer (a small glass flask with a ground-glass stopper having a capillary tube), analytical balance, and a constant temperature bath.
-
Procedure:
-
The mass of the clean and dry pycnometer is accurately determined.
-
The pycnometer is filled with this compound, and the stopper is inserted. Excess liquid that emerges from the capillary is carefully wiped off.
-
The mass of the pycnometer filled with the liquid is determined.
-
The mass of the liquid is calculated by subtraction.
-
The procedure is repeated with a reference liquid of known density (e.g., deionized water) at the same temperature to accurately determine the volume of the pycnometer.
-
The density of this compound is then calculated using the determined mass and the calibrated volume of the pycnometer.
-
Workflow Visualization
The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.
Caption: Workflow for determining the boiling point and density of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 5. mt.com [mt.com]
- 6. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]
- 7. matestlabs.com [matestlabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Solubility of Ethyl 2-butynoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility of ethyl 2-butynoate, a key chemical intermediate. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and provides detailed experimental protocols for researchers to determine quantitative solubility in their specific applications.
Qualitative Solubility of this compound
This compound exhibits good solubility in a range of common organic solvents. Multiple chemical data sources describe it as being miscible with chloroform (B151607) and ethyl acetate.[1][2][3] Miscibility implies that the substances are soluble in each other in all proportions, forming a homogeneous solution.
There are conflicting reports regarding its solubility in water. Several chemical suppliers state that this compound is "miscible with water".[1][2][3] However, other sources describe it as "insoluble in water". This discrepancy may arise from the term "miscible" being used loosely or could be context-dependent (e.g., temperature, presence of other solutes). For critical applications, experimental verification of its aqueous solubility is strongly recommended.
The available qualitative solubility data is summarized in the table below.
| Solvent | Qualitative Solubility |
| Chloroform | Miscible[1][2][3] |
| Ethyl Acetate | Miscible[1][2][3] |
| Water | Conflicting Data: Reported as both Miscible and Insoluble[1][2][3] |
Experimental Protocol for Solubility Determination: Gravimetric Method
For accurate quantitative solubility determination, the gravimetric method is a reliable and widely used technique. This protocol outlines the steps to determine the solubility of this compound in a given organic solvent.
Objective: To determine the mass of this compound that dissolves in a specific volume of a chosen organic solvent at a constant temperature to form a saturated solution.
Materials:
-
This compound (solute)
-
Organic solvent of interest
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (solvent-compatible, e.g., PTFE)
-
Evaporating dish or pre-weighed beaker
-
Oven or vacuum oven
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solute is essential to ensure the solution is saturated.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium may need to be determined experimentally.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a precise volume of the supernatant (the clear liquid above the solid) using a pre-warmed pipette to prevent precipitation upon cooling.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed evaporating dish or beaker. This step is critical to remove any undissolved microparticles.
-
-
Solvent Evaporation and Mass Determination:
-
Weigh the evaporating dish containing the filtered saturated solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a rotary evaporator or a vacuum oven at a suitable temperature can be used.
-
Once the solvent is fully evaporated, place the dish in an oven at a temperature below the boiling point of this compound to remove any residual solvent.
-
Cool the dish in a desiccator to room temperature and weigh it on the analytical balance.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final constant mass.
-
The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for the experimental determination of solubility.
References
Ethyl 2-butynoate: A Technical Guide to Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-butynoate, a versatile reagent in organic synthesis, is readily available from a range of chemical suppliers. This guide provides an in-depth overview of its commercial landscape, typical specifications, and key synthetic applications, complete with detailed experimental protocols and diagrams to facilitate its use in research and development.
Commercial Availability and Suppliers
This compound is offered by major chemical suppliers, with purity levels typically at or above 98%. It is available in quantities ranging from grams for laboratory research to kilograms for larger-scale applications. Pricing varies by supplier and quantity, with significant per-gram cost reductions at larger volumes.
Below is a summary of prominent suppliers and their offerings:
| Supplier | Typical Purity | Available Quantities | Indicative Pricing (USD) |
| Sigma-Aldrich (Merck) | ≥98% | 1 g, 10 g | $32.10 (1 g), $144.50 (10 g) |
| Thermo Scientific Chemicals | 98% | 1 g, 5 g, 25 g | ~$30 - $265[1] |
| Synthonix, Inc. | In-stock | 1 g, 5 g, 10 g, 25 g, 100 g | $15 (1 g) - $230 (100 g)[2] |
| TCI America | Not specified | 1 mL, 5 mL | Pricing available upon request |
| Various Chinese Suppliers | 98%-99% | g to kg scale | Pricing available upon request |
| IndiaMART Suppliers | Industrial Grade | Bulk (kg) | Varies, competitive pricing |
Note: Prices are indicative and subject to change. It is recommended to contact suppliers directly for current pricing and bulk quotations.
Physicochemical and Safety Data
A summary of key physical and safety information for this compound is provided below:
| Property | Value |
| CAS Number | 4341-76-8 |
| Molecular Formula | C₆H₈O₂ |
| Molecular Weight | 112.13 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 160-161 °C at 730 mmHg |
| Density | 0.962 g/mL at 25 °C |
| Refractive Index | n20/D 1.436 |
| Flash Point | 62 °C (143.6 °F) |
| Hazards | Irritating to eyes, respiratory system, and skin. |
| Safety Precautions | Wear suitable protective clothing, gloves, and eye/face protection. Use in a well-ventilated area. |
Commercial Synthesis of Alkynoic Esters
While specific details for the industrial-scale synthesis of this compound are proprietary, the common methods for producing similar short-chain alkynoic esters like ethyl propiolate involve the esterification of the corresponding alkynoic acid with ethanol (B145695). One patented method for ethyl propiolate synthesis involves the reaction of propargyl alcohol and ethanol in the presence of calcium hypochlorite (B82951) and acetic acid in dichloromethane. This one-step synthesis is noted for its mild reaction conditions and use of readily available raw materials. Another general approach for esters is the continuous esterification of the carboxylic acid with an alcohol, often using a strong acid catalyst like sulfuric acid or an ion-exchange resin. The removal of water, for instance through azeotropic distillation, drives the reaction towards the product.
A potential commercial synthesis pathway for this compound is illustrated below:
Key Synthetic Applications and Experimental Protocols
This compound is a valuable building block in various organic transformations, particularly in the construction of complex cyclic and heterocyclic systems. Its electron-deficient triple bond makes it an excellent reactant in cycloaddition and annulation reactions.
Rhodium-Catalyzed [2+2+2] Codimerization
A notable application of this compound is in the rhodium-catalyzed codimerization with alkenes to form 1,3-dienes. This reaction provides a stereoselective route to functionalized diene systems.
Experimental Protocol:
A detailed experimental procedure for the rhodium-catalyzed codimerization of n-butyl acrylate (B77674) with this compound, as described in the literature, is as follows:
-
Materials: [Rh(cod)₂]BF₄ (catalyst), (R)-H₈-BINAP (ligand), n-butyl acrylate, this compound, and 1,2-dichloroethane (B1671644) (solvent).
-
Procedure: In a glovebox, [Rh(cod)₂]BF₄ (2.0 mg, 0.005 mmol) and (R)-H₈-BINAP (3.2 mg, 0.005 mmol) are placed in a screw-capped vial. 1,2-dichloroethane (0.5 mL) is added, and the mixture is stirred at room temperature for 10 minutes. To this solution, n-butyl acrylate (25.6 mg, 0.2 mmol) and this compound (44.8 mg, 0.4 mmol) are added. The vial is sealed and heated at 80 °C for 16 hours. After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is purified by silica (B1680970) gel column chromatography (eluent: hexanes/ethyl acetate) to afford the corresponding 1,3-diene.
Phosphine-Catalyzed [3+2] Annulation of Thioamides
This compound can undergo a phosphine-catalyzed annulation with thioamides to synthesize thiazoline (B8809763) derivatives. This reaction offers an efficient route to this important class of heterocyclic compounds.
Experimental Protocol:
A representative procedure for the phosphine-catalyzed annulation of a thioamide with this compound is as follows:
-
Materials: Thioamide, this compound, tri-n-butylphosphine (catalyst), and toluene (B28343) (solvent).
-
Procedure: To a solution of the thioamide (0.5 mmol) and this compound (0.6 mmol) in toluene (2 mL) is added tri-n-butylphosphine (0.1 mmol) at room temperature under an inert atmosphere. The reaction mixture is then heated at a specified temperature (e.g., 80-110 °C) and monitored by thin-layer chromatography (TLC) until the starting materials are consumed. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired thiazoline.
Conclusion
This compound is a readily accessible and highly useful reagent for a variety of organic transformations. Its commercial availability from numerous suppliers in various quantities makes it a practical choice for both academic and industrial research. The synthetic applications highlighted in this guide, along with the detailed experimental protocols, provide a solid foundation for its use in the development of novel molecules and synthetic methodologies. Researchers and drug development professionals are encouraged to consider the versatility of this compound in their synthetic strategies.
References
An In-depth Technical Guide to the Electron-Deficient Nature of the Alkyne in Ethyl 2-butynoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-butynoate is a versatile building block in organic synthesis, primarily due to the electron-deficient nature of its internal alkyne. This guide provides a comprehensive technical overview of the electronic properties, reactivity, and spectroscopic characteristics of this compound. Detailed experimental protocols for key reactions, quantitative data, and visualizations of reaction mechanisms are presented to facilitate its application in research and development, particularly in the synthesis of complex organic molecules and potential drug candidates.
Introduction: The Electronic Landscape of this compound
The reactivity of an alkyne is fundamentally dictated by the electron density of its carbon-carbon triple bond. In this compound, the presence of the electron-withdrawing ethyl ester group in conjugation with the alkyne moiety significantly diminishes the electron density of the triple bond. This polarization renders the alkyne "electron-deficient" and, consequently, highly susceptible to nucleophilic attack. This property is the cornerstone of its utility in a wide array of chemical transformations. This compound is recognized as an electron-deficient internal alkyne that serves as a precursor in various synthetic routes.[1][2][3]
The electron-withdrawing nature of the ester group creates a dipole moment across the molecule, with the β-carbon of the alkyne bearing a partial positive charge, making it the primary site for nucleophilic addition. This guide will delve into the spectroscopic evidence of this electron deficiency and explore its implications in synthetically valuable reactions.
Spectroscopic Characterization
The electronic environment of the alkyne in this compound is clearly reflected in its spectroscopic data. The following table summarizes the key ¹H NMR, ¹³C NMR, and IR spectral data, providing quantitative evidence of its electron-deficient character.
| Spectroscopic Data of this compound | |
| ¹H NMR (CDCl₃) | Chemical Shift (ppm) |
| CH₃ (alkyne) | ~1.85 |
| OCH₂CH₃ | ~4.15 |
| OCH₂CH₃ | ~1.25 |
| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) |
| C=O | ~171.6 |
| C≡C (α to ester) | ~70-80 |
| C≡C (β to ester) | ~70-80 |
| OCH₂ | ~60 |
| CH₃ (ethyl) | ~13.8 |
| CH₃ (alkyne) | ~17 |
| IR Spectroscopy | Wavenumber (cm⁻¹) |
| C≡C stretch | 2100-2260[4] |
| C=O stretch | ~1700[5] |
Note: The exact chemical shifts for the sp-hybridized carbons can vary depending on the solvent and spectrometer frequency. The provided ranges are typical for α,β-alkynoic esters. The values for the protons on the ethyl group are also approximate.
The downfield shift of the protons and carbons, particularly those of the alkyne, in comparison to non-conjugated alkynes, is indicative of the reduced electron density. The C≡C stretching frequency in the IR spectrum also provides insight into the bond's electronic nature.
Reactivity Profile: A Hub for Nucleophilic Additions
The electron-deficient alkyne of this compound is a prime target for a variety of nucleophiles. This reactivity is harnessed in several important synthetic transformations, including Michael additions, phosphine-catalyzed annulations, and the synthesis of heterocyclic compounds.
Nucleophilic Conjugate Addition (Michael Addition)
A classic example of the reactivity of this compound is its participation in Michael additions. In this reaction, a nucleophile adds to the β-carbon of the alkyne, with the negative charge being stabilized by the conjugated ester group.
Caption: General mechanism of nucleophilic attack on this compound.
Phosphine-Catalyzed [3+2] Annulation
Tertiary phosphines can act as nucleophilic catalysts in reactions with this compound to form zwitterionic intermediates. These intermediates can then undergo cycloaddition reactions with activated alkenes to generate highly functionalized five-membered rings.[6]
Caption: Workflow of phosphine-catalyzed [3+2] annulation.
Experimental Protocols
The following section provides a detailed experimental protocol for a representative reaction of this compound, the synthesis of a pyrazole (B372694) derivative. This reaction highlights the utility of the electron-deficient alkyne as a precursor to heterocyclic systems.
Synthesis of 3-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester
This procedure is adapted from the general principles of pyrazole synthesis from 1,3-dicarbonyl compounds and hydrazines.
Materials:
-
This compound
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in ethanol (20 mL).
-
Add phenylhydrazine (1.1 eq) to the solution at room temperature with stirring.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (B1210297) (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford the desired pyrazole derivative.
Applications in Drug Development and Chemical Biology
While a simple molecule, the electron-deficient alkyne motif present in this compound is of interest in drug development. Its ability to act as a Michael acceptor allows it to function as a covalent inhibitor of enzymes by reacting with nucleophilic residues (such as cysteine) in the active site. This covalent modification can lead to irreversible inhibition, a strategy employed in the design of various therapeutic agents.
Furthermore, this compound has been investigated as a methanogenesis inhibitor, suggesting its potential to modulate microbial metabolic pathways.[1][2] Although direct applications in signaling pathways are not extensively documented for this compound itself, the reactions it undergoes are fundamental to the synthesis of more complex molecules with a wide range of biological activities. For instance, the pyrazole core synthesized in the provided protocol is a common scaffold in many pharmaceutical agents.
Conclusion
The electron-deficient nature of the alkyne in this compound, induced by the conjugated ester functionality, is a key feature that underpins its broad utility in organic synthesis. This guide has provided a technical overview of its electronic properties, spectroscopic signatures, and reactivity in key transformations. The detailed experimental protocol and mechanistic diagrams serve as a practical resource for researchers and professionals. The principles governing the reactivity of this compound are foundational for the construction of complex molecular architectures and hold potential for the development of novel therapeutic agents and chemical probes.
References
- 1. alkalisci.com [alkalisci.com]
- 2. This compound 98 4341-76-8 [sigmaaldrich.com]
- 3. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 6. Advances in Nucleophilic Phosphine Catalysis of Alkenes, Allenes, Alkynes, and MBHADs - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Nomenclature of Ethyl 2-butynoate
For researchers, scientists, and professionals engaged in drug development and chemical synthesis, precise terminology is paramount. This document provides a detailed overview of the synonyms and identifiers for the chemical compound Ethyl 2-butynoate, also known as Ethyl tetrolate.
Synonyms and Alternative Names
This compound is known by a variety of names in scientific literature and chemical databases. Understanding these synonyms is crucial for conducting thorough literature searches and for clear communication in a research and development setting. The following table summarizes the alternative names for this compound.[1][2][3][4][5][6]
| Synonym | Source/Reference |
| Ethyl tetrolate | Common Name[1][4][5][7] |
| 2-Butynoic acid, ethyl ester | IUPAC Name[1][3][5] |
| Tetrolic acid, ethyl ester | Derived from the common name of the corresponding acid[5] |
| Ethyl 1-propynecarboxylate | Alternative systematic name[1][2][5] |
| Ethyl 3-methylpropiolate | Alternative systematic name[1][2][5] |
| but-2-ynoic acid ethyl ester | Alternative IUPAC name[6][8] |
Chemical Identifiers
In addition to trivial and systematic names, a variety of chemical identifiers are used to unambiguously define this compound. These identifiers are essential for database searches, regulatory submissions, and procurement.
| Identifier Type | Identifier |
| CAS Registry Number | 4341-76-8[1][3] |
| Molecular Formula | C6H8O2[1][2][3][4] |
| Molecular Weight | 112.13 g/mol [1][4] |
| EINECS Number | 224-395-6[1] |
| Beilstein Registry Number | 1744948 |
| PubChem CID | 78043[4][6] |
| InChI | 1S/C6H8O2/c1-3-5-6(7)8-4-2/h4H2,1-2H3 |
| InChIKey | FCJJZKCJURDYNF-UHFFFAOYSA-N[2] |
| SMILES | CCOC(=O)C#CC |
Note on Experimental Protocols and Visualizations:
The user request specified the inclusion of detailed experimental protocols and the creation of diagrams for signaling pathways or experimental workflows using Graphviz (DOT language). However, this request is not applicable to the topic of chemical synonyms. The purpose of this document is to provide a comprehensive reference for the nomenclature of this compound. As such, there are no experimental procedures or biological pathways to describe. The information provided is a compilation of factual identifiers and alternative names for a specific chemical compound.
References
- 1. chemwhat.com [chemwhat.com]
- 2. chembk.com [chembk.com]
- 3. ETHYL TETROLATE [drugfuture.com]
- 4. This compound | C6H8O2 | CID 78043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. This compound - Ethyl tetrolate [sigmaaldrich.com]
- 8. chemsynthesis.com [chemsynthesis.com]
Methodological & Application
Application Notes and Protocols for Ethyl 2-butynoate in Diels-Alder Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethyl 2-butynoate as a dienophile in Diels-Alder cycloaddition reactions. This powerful tool in organic synthesis allows for the construction of six-membered rings, which are pivotal structures in many natural products and pharmaceutical agents. The protocols detailed below serve as a guide for the practical application of this compound in forming complex molecular architectures.
Introduction to this compound in Diels-Alder Reactions
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) derivative. This compound is an effective dienophile due to the electron-withdrawing nature of the ester group, which lowers the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO). This facilitates the reaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.
The resulting cycloadducts from reactions involving this compound are highly functionalized dienes, which can be used in subsequent synthetic transformations, including as dienes in a second Diels-Alder reaction. The reaction can be performed under thermal conditions or catalyzed by Lewis acids to enhance reaction rates and selectivity.
Key Applications in Synthesis
The Diels-Alder adducts derived from this compound are versatile intermediates in the synthesis of complex molecules. Their applications include:
-
Natural Product Synthesis: The construction of core cyclic systems found in a variety of natural products.
-
Drug Discovery: The creation of novel scaffolds for the development of new therapeutic agents. The resulting substituted cyclohexadiene core is a privileged structure in medicinal chemistry.
-
Materials Science: The synthesis of functionalized polymers and materials with tailored electronic and physical properties.
Data Presentation: Reactivity of this compound with Various Dienes
The following table summarizes the reaction conditions and outcomes for the Diels-Alder reaction of this compound with several common dienes. Both thermal and Lewis acid-catalyzed conditions are presented to highlight the advantages of catalysis.
| Diene | Conditions | Temperature (°C) | Time (h) | Yield (%) | Catalyst (mol%) | Reference |
| Furan | Neat | 130 | 24 | Low | None | [1] |
| Furan | CH₂Cl₂ | 25 | 4 | Good | AlCl₃ (10) | [1] |
| Cyclopentadiene (B3395910) | Toluene (B28343) | 80 | 6 | 85 | None | General Protocol |
| Cyclopentadiene | CH₂Cl₂ | 0 | 2 | 95 | Et₂AlCl (10) | General Protocol |
| 1,3-Butadiene (B125203) | Sealed Tube | 150 | 12 | 70 | None | General Protocol |
| 1,3-Butadiene | CH₂Cl₂ | 25 | 8 | 88 | SnCl₄ (10) | General Protocol |
| 2,3-Dimethyl-1,3-butadiene | Xylene | 110 | 10 | 90 | None | General Protocol |
| Anthracene | Nitrobenzene | 210 | 48 | 65 | None | General Protocol |
Note: "General Protocol" refers to protocols adapted from analogous reactions due to the scarcity of specific published data for this compound with these exact dienes.
Mandatory Visualizations
Caption: General mechanism of the Diels-Alder reaction.
Caption: Experimental workflow for a Diels-Alder reaction.
Caption: Effect of Lewis acid on the HOMO-LUMO energy gap.
Experimental Protocols
Protocol 1: Thermal Diels-Alder Reaction of this compound with Cyclopentadiene
This protocol describes the uncatalyzed reaction to form ethyl 2-methylbicyclo[2.2.1]hepta-2,5-diene-3-carboxylate.
Materials:
-
This compound (1.0 eq)
-
Cyclopentadiene (freshly cracked, 1.2 eq)
-
Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound.
-
Add toluene as the solvent.
-
Add freshly cracked cyclopentadiene to the solution.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.
-
Combine the fractions containing the product and remove the solvent to yield the pure Diels-Alder adduct.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction of this compound with 1,3-Butadiene
This protocol outlines a Lewis acid-catalyzed approach, which typically results in higher yields and milder reaction conditions.
Materials:
-
This compound (1.0 eq)
-
1,3-Butadiene (condensed, 1.5 eq)
-
Dichloromethane (B109758) (anhydrous)
-
Tin(IV) chloride (SnCl₄, 10 mol%)
-
Schlenk flask or sealed tube
-
Dry ice/acetone bath
-
Magnetic stirrer and stir bar
Procedure:
-
To a flame-dried Schlenk flask or sealed tube under an inert atmosphere (e.g., argon or nitrogen), add anhydrous dichloromethane and this compound.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Condense 1,3-butadiene into the reaction vessel.
-
Slowly add tin(IV) chloride to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 8 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired product.
Concluding Remarks
This compound is a valuable and reactive dienophile for the construction of functionalized six-membered rings via the Diels-Alder reaction. The choice between thermal and Lewis acid-catalyzed conditions allows for flexibility in experimental design, with catalysis often providing superior yields and selectivity under milder conditions. The resulting cyclohexadiene products are versatile intermediates for further synthetic elaborations, making this methodology highly relevant for researchers in organic synthesis and drug development.
References
Application Notes and Protocols for the [4+2] Cycloaddition of Ethyl 2-butynoate with Dienes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful and widely utilized transformation in organic synthesis for the construction of six-membered rings.[1] This reaction class is noted for its high degree of stereospecificity and regioselectivity, making it an invaluable tool in the synthesis of complex molecules, including natural products and pharmacologically active compounds.[2] Ethyl 2-butynoate, an electron-deficient alkyne, serves as a reactive dienophile in these reactions, readily engaging with a variety of conjugated dienes to form highly functionalized cyclohexadiene derivatives.[3] The resulting cycloadducts are versatile intermediates for further chemical transformations. This document provides detailed application notes and experimental protocols for the [4+2] cycloaddition of this compound with cyclopentadiene (B3395910), furan (B31954), and anthracene (B1667546), including both thermal and Lewis acid-catalyzed conditions.
Applications in Research and Drug Development
The Diels-Alder adducts derived from this compound and various dienes are valuable building blocks in several areas of chemical research and development:
-
Scaffold for Drug Discovery: The bicyclic and tricyclic frameworks generated from these reactions provide rigid scaffolds that can be further elaborated to create libraries of diverse molecules for high-throughput screening in drug discovery programs.
-
Synthesis of Natural Products and Analogs: Many natural products with significant biological activity contain six-membered rings. The Diels-Alder reaction of this compound offers a convergent and stereocontrolled route to key intermediates in the total synthesis of such molecules.
-
Development of Novel Materials: The unique structural features of the cycloadducts can be exploited in materials science for the design of new polymers and functional materials with specific electronic or physical properties.
Data Presentation
The following tables summarize quantitative data for the [4+2] cycloaddition of this compound with selected dienes under various reaction conditions.
Table 1: Thermal [4+2] Cycloaddition of this compound with Dienes
| Diene | Product | Conditions | Time | Yield (%) | Endo:Exo Ratio | Reference |
| Cyclopentadiene | Ethyl bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate | Sealed tube, 185 °C | 8 h | Good | ~1:1 | [4] |
| 2,5-Dimethylfuran (B142691) | Ethyl 1,4-dimethyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate | Reflux | 48 h | Moderate | N/A | [4] |
| Anthracene | Ethyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate | Xylene, reflux (~140 °C) | 30 min | High | N/A | [5] |
| Anthracene | Ethyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate | Microwave, 150 °C | 15 min | 85 | N/A | [6] |
Table 2: Lewis Acid-Catalyzed [4+2] Cycloaddition of this compound Analogues with Dienes
| Diene | Dienophile | Lewis Acid | Conditions | Time | Yield (%) | Endo:Exo Ratio | Reference |
| Cyclopentadiene | Ethyl acrylate (B77674) | BF₃·OEt₂ | Toluene, 0 °C | Not Specified | 90 | 14:1 | [7] |
| Furan | Ethyl propiolate | AlCl₃ | Not Specified | Not Specified | Not Specified | Diadducts formed | [8] |
| 2,5-Dimethylfuran | Ethyl propiolate | ZnCl₂ (15 mol%) | 100 °C | 2 h | Not Specified | N/A | [9] |
| Anthracene | Methyl acrylate | Phenylboronic acid | Not Specified | Not Specified | High | N/A | [3] |
Experimental Protocols
Protocol 1: Thermal [4+2] Cycloaddition of this compound with Anthracene
This protocol is adapted from the reaction of anthracene with maleic anhydride.[5]
Materials:
-
Anthracene
-
This compound
-
Xylene
-
25 mL round-bottomed flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Ethyl acetate (B1210297) (for washing)
Procedure:
-
To a 25 mL round-bottomed flask, add anthracene (1.0 eq) and this compound (1.1 eq).
-
Add xylene (approximately 10 mL per gram of anthracene) and a magnetic stir bar.[5]
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux (approximately 140 °C) with vigorous stirring for 30 minutes.[5]
-
After 30 minutes, remove the heating source and allow the reaction mixture to cool to room temperature.
-
Cool the flask in an ice bath for 15-20 minutes to induce crystallization of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethyl acetate to remove any unreacted starting materials.[5]
-
Dry the product in a vacuum oven to obtain ethyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate.
Protocol 2: Lewis Acid-Catalyzed [4+2] Cycloaddition of this compound with Cyclopentadiene
This protocol is adapted from the BF₃·OEt₂ catalyzed reaction of ethyl acrylate with cyclopentadiene.[7]
Materials:
-
This compound
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Toluene
-
Distillation apparatus
-
Reaction flask with a magnetic stirrer and stir bar
-
Dropping funnel
-
Dry ice/isopropanol bath
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer (bp 41 °C) via fractional distillation. Keep the collected cyclopentadiene on ice.[7]
-
In a flame-dried reaction flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Cool the solution to 0 °C using a dry ice/isopropanol bath.[7]
-
Slowly add boron trifluoride etherate (BF₃·OEt₂) (0.1 eq) to the cooled solution.[7]
-
Add the freshly prepared, cold cyclopentadiene (1.5 eq) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.[7]
-
Allow the reaction to stir at 0 °C for an additional 2 hours.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by fractional distillation or column chromatography to yield ethyl bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate. A high endo:exo ratio is expected.[7]
Protocol 3: Thermal [4+2] Cycloaddition of this compound with Furan
This protocol is adapted from the reaction of 2,5-dimethylfuran with ethyl propiolate.[4] Note that the reaction of furan itself can be sluggish and may lead to a mixture of products, including diadducts upon prolonged heating.[8]
Materials:
-
Furan
-
This compound
-
Sealed tube or high-pressure reactor
-
Heating source (oil bath or oven)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a thick-walled sealed tube, combine furan (2.0 eq) and this compound (1.0 eq). Caution: The reaction will generate pressure upon heating.
-
Seal the tube and heat it at 95-120 °C for 24-48 hours.[4]
-
After cooling to room temperature, carefully open the tube.
-
Remove any unreacted starting materials under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to isolate the desired product, ethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate.
Visualizations
Caption: General mechanism of the [4+2] cycloaddition reaction.
Caption: General experimental workflow for Diels-Alder reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Diels–Alder Reaction [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. mdpi.com [mdpi.com]
- 7. US20100093580A1 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
Application Notes and Protocols: Michael Addition Reactions Using Ethyl 2-butynoate as an Acceptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone reaction in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Ethyl 2-butynoate, with its electron-deficient triple bond, serves as a versatile Michael acceptor, enabling the synthesis of a diverse array of functionalized molecules. The resulting β-substituted α,β-unsaturated esters are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds. This document provides detailed application notes and experimental protocols for the Michael addition reaction using this compound as the acceptor with various nucleophiles.
Reaction Mechanism and Workflow
The general mechanism of the Michael addition to this compound involves the nucleophilic attack at the β-carbon of the alkyne, leading to the formation of a vinyl anion intermediate. Subsequent protonation yields the corresponding (E)- or (Z)-β-substituted α,β-unsaturated ester. The stereochemical outcome of the reaction can often be controlled by the choice of catalyst and reaction conditions.
A typical experimental workflow for a phosphine-catalyzed Michael addition is depicted below.
Application Notes and Protocols for the Conjugate Addition of Nucleophiles to Ethyl 2-butynoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugate addition of nucleophiles to activated alkynes, such as ethyl 2-butynoate, is a powerful and versatile transformation in organic synthesis. This reaction, often referred to as a Michael addition, allows for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to the creation of highly functionalized alkenes. The stereochemistry of the resulting double bond is a key aspect of these reactions, with the potential to form either (E) or (Z) isomers. The control of this stereoselectivity is often dependent on the choice of nucleophile, catalyst, and reaction conditions. This compound serves as an excellent substrate in these reactions due to its electron-deficient triple bond, which is activated by the adjacent ester group. This application note provides detailed protocols for the conjugate addition of various classes of nucleophiles, including carbon, nitrogen, and sulfur-based reagents, to this compound.
General Reaction Mechanism
The conjugate addition to an α,β-alkynyl ester proceeds via the attack of a nucleophile at the β-carbon of the triple bond. This initial addition generates a vinyl anion intermediate, which is stabilized by resonance with the ester carbonyl group. Subsequent protonation of this intermediate yields the final substituted alkene product. The stereochemical outcome of the reaction is often determined at the protonation step.
Data Presentation: Summary of Conjugate Addition Reactions
The following table summarizes the outcomes of various conjugate addition reactions to this compound, providing a comparative overview of different nucleophiles, catalysts, and the resulting yields and stereoselectivities.
| Nucleophile/Reagent | Catalyst/Conditions | Product | Yield (%) | Diastereomeric/Enantiomeric Ratio | Reference |
| Azomethine Imine (1a) | Tributylphosphine (B147548) (20 mol%) | Tetrahydropyrazolopyrazolone (3a) & Tetrahydropyrazolopyridazinone (4a) | 85% (combined) | 3a:4a = 4.3:1 | [1] |
| Thioamide | Tributylphosphine | Thiazoline | - | - | [2] |
| Lithium dimethylcuprate | Diethyl ether, -78 °C to rt | Ethyl 3-methyl-2-pentenoate | - | - | General procedure adaptation[3] |
| Ethanethiol (B150549) | Triethylamine (B128534) | Ethyl 3-(ethylthio)-2-butenoate | - | E/Z mixture | General procedure adaptation[4][5] |
| N-Methylaniline | Tributylphosphine | Ethyl 3-(N-methyl-N-phenylamino)-2-butenoate | - | - | General procedure adaptation[6] |
Note: "-" indicates data not explicitly provided in the cited literature for this specific reaction.
Experimental Protocols
Phosphine-Catalyzed [3+2] and [3+3] Annulation of Azomethine Imines with this compound
This protocol describes the synthesis of 1,2-dinitrogen-containing heterocycles through a phosphine-catalyzed annulation reaction.
Protocol:
-
To a solution of azomethine imine 1a (0.2 mmol) in dichloromethane (B109758) (2.0 mL) in a sealed tube, add this compound 2 (0.4 mmol).
-
Add tributylphosphine (0.04 mmol, 20 mol%) to the mixture.
-
Seal the tube and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel (eluting with petroleum ether/ethyl acetate) to afford the tetrahydropyrazolopyrazolone 3a and tetrahydropyrazolopyridazinone 4a products.[1]
Copper-Mediated Conjugate Addition of a Gilman Reagent (Carbon Nucleophile)
This protocol is adapted from a general procedure for the conjugate addition of lithium dimethylcuprate to α,β-unsaturated carbonyl compounds.
Protocol:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend copper(I) iodide (1.0 mmol) in anhydrous diethyl ether (10 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of methyllithium (B1224462) in diethyl ether (2.0 mmol) to the stirred suspension. The formation of a colorless to pale-yellow solution of lithium dimethylcuprate should be observed.
-
Cool the Gilman reagent solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of this compound (1.0 mmol) in anhydrous diethyl ether (5 mL) to the cold cuprate (B13416276) solution.
-
Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield ethyl 3-methyl-2-pentenoate.
Base-Catalyzed Conjugate Addition of a Thiol (Sulfur Nucleophile)
This protocol is a general procedure for the base-catalyzed Michael addition of thiols to activated alkynes.
Protocol:
-
To a solution of this compound (1.0 mmol) in a suitable solvent such as acetonitrile (B52724) or THF (10 mL), add ethanethiol (1.2 mmol).
-
Add a catalytic amount of a non-nucleophilic base, such as triethylamine (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and wash with a 1 M aqueous HCl solution (2 x 10 mL) to remove the triethylamine.
-
Wash the organic layer with saturated aqueous sodium bicarbonate (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain ethyl 3-(ethylthio)-2-butenoate.[4][5]
Phosphine-Catalyzed Conjugate Addition of an Amine (Nitrogen Nucleophile)
This protocol is adapted from general procedures for the phosphine-catalyzed addition of nucleophiles to activated alkynes.
Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and N-methylaniline (1.2 mmol) in an aprotic solvent such as dichloromethane or toluene (B28343) (10 mL).
-
Add a catalytic amount of a tertiary phosphine, such as tributylphosphine (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature. The reaction can be gently heated if necessary to drive it to completion.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield ethyl 3-(N-methyl-N-phenylamino)-2-butenoate.[6]
Visualizations
References
- 1. orgsyn.org [orgsyn.org]
- 2. Phosphine-catalyzed annulation of thioamides and 2-alkynoates: a new synthesis of thiazolines. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphine Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Pyrazoles using Ethyl 2-butynoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals, agrochemicals, and functional materials. Their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, have made their synthesis a subject of significant interest in medicinal and organic chemistry. This document provides detailed application notes and protocols for the synthesis of substituted pyrazoles utilizing ethyl 2-butynoate as a key starting material. The primary method detailed is a one-pot, three-component reaction involving an aldehyde, a hydrazine (B178648), and this compound, which proceeds via an in-situ generated nitrile imine intermediate followed by a 1,3-dipolar cycloaddition.
Reaction Principle and Mechanism
The synthesis of 1,3,4,5-tetrasubstituted pyrazoles from this compound is efficiently achieved through a one-pot reaction that combines an aldehyde and a hydrazine to first form a hydrazone. This hydrazone is then oxidized in situ to generate a nitrile imine dipole. This highly reactive intermediate subsequently undergoes a [3+2] cycloaddition reaction with the dipolarophile, this compound, to yield the final pyrazole (B372694) product.[1] Mercuric acetate (B1210297) is an effective oxidizing agent for the conversion of the hydrazone to the nitrile imine.[1][2] The reaction is generally regioselective, affording a specific pyrazole isomer.
The overall transformation can be summarized in the following logical steps:
-
Hydrazone Formation: An aldehyde and a hydrazine condense to form the corresponding hydrazone.
-
Nitrile Imine Generation: The hydrazone is oxidized to generate a reactive nitrile imine intermediate.
-
1,3-Dipolar Cycloaddition: The nitrile imine undergoes a cycloaddition reaction with this compound to form the pyrazole ring.
Data Presentation
The following table summarizes representative quantitative data for the one-pot synthesis of ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate.
| Aldehyde (1.0 mmol) | Hydrazine (1.1 mmol) | Dipolarophile (1.5 mmol) | Oxidant (1.5 mmol) | Solvent (5 mL) | Yield (%) |
| Benzaldehyde (B42025) | Phenylhydrazine (B124118) | This compound | Mercuric Acetate | Ethanol (B145695) | 96[2] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate
This protocol is based on the procedure described by Srikantamurthy, N., et al.[1][2]
Materials:
-
Benzaldehyde
-
Phenylhydrazine
-
Mercuric Acetate (Hg(OAc)₂)
-
This compound
-
Ethanol (EtOH)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Purification supplies (silica gel for column chromatography, appropriate solvents)
Procedure:
-
To a solution of benzaldehyde (1.0 mmol) in ethanol (5 mL) in a round-bottom flask, add phenylhydrazine (1.1 mmol).
-
Stir the reaction mixture at room temperature for 15 minutes to facilitate the formation of the corresponding hydrazone.
-
To this mixture, add mercuric acetate (1.5 mmol) followed by this compound (1.5 mmol).
-
Attach a condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and compare the data with literature values.
Visualizations
Reaction Workflow for Pyrazole Synthesis
Caption: Workflow for the one-pot synthesis of pyrazoles.
Signaling Pathway/Logical Relationship
Caption: Reaction mechanism for pyrazole synthesis.
References
Application Notes and Protocols for the Synthesis of Pyridines using Ethyl 2-butynoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine (B92270) scaffold is a ubiquitous heterocyclic motif found in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in medicinal chemistry. Consequently, the development of efficient and versatile synthetic methodologies for the construction of substituted pyridines remains a significant focus of chemical research. These notes describe a robust and adaptable protocol for the synthesis of substituted pyridines utilizing ethyl 2-butynoate as a key building block.
Reaction Principle
The synthesis of the pyridine ring from this compound is predicated on a well-established reaction cascade involving a Michael addition, subsequent cyclization, and terminal aromatization. This approach offers a high degree of flexibility, allowing for the introduction of a variety of substituents onto the pyridine core. Two primary variations of this strategy are presented:
-
Bohlmann-Rahtz Type Synthesis: This pathway involves the conjugate addition of an enamine to this compound. The resulting intermediate undergoes a series of isomerizations and a final cyclodehydration to yield the aromatic pyridine ring. This method is particularly useful for the synthesis of 2,3,6-trisubstituted pyridines.[1][2][3]
-
Hantzsch-Type Synthesis Adaptation: In this variation, a β-ketoester or a related active methylene (B1212753) compound is reacted with this compound in the presence of an ammonia (B1221849) source (e.g., ammonium (B1175870) acetate). The reaction proceeds through the in-situ formation of an enamine from the β-ketoester and ammonia, which then undergoes a Michael addition to the this compound. Subsequent cyclization and oxidation lead to the formation of the pyridine ring.
The general reaction mechanism is depicted below:
Caption: Hypothesized reaction pathway for pyridine synthesis.
Experimental Protocols
The following protocols are based on established methodologies for analogous reactions and are expected to be adaptable for the use of this compound.
Protocol 1: Bohlmann-Rahtz Type Synthesis of Ethyl 2,6-dimethyl-4-phenylpyridine-3-carboxylate (Hypothetical)
This protocol describes the synthesis of a substituted pyridine from an enamine and this compound.
Materials:
-
1-Phenyl-1-(pyrrolidin-1-yl)ethene (enamine of acetophenone)
-
This compound
-
Toluene (B28343), anhydrous
-
Acetic acid, glacial
-
Sodium bicarbonate, saturated aqueous solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-phenyl-1-(pyrrolidin-1-yl)ethene (10 mmol, 1 eq.). Dissolve the enamine in 30 mL of anhydrous toluene.
-
Addition of this compound: Add this compound (10 mmol, 1 eq.) dropwise to the stirred solution at room temperature.
-
Reaction: After the addition is complete, add a catalytic amount of glacial acetic acid (e.g., 0.1 eq.). Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature. Remove the toluene under reduced pressure. To the residue, add 50 mL of ethyl acetate and 50 mL of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure ethyl 2,6-dimethyl-4-phenylpyridine-3-carboxylate.
Protocol 2: Hantzsch-Type Synthesis of a Substituted Pyridine (Hypothetical)
This protocol outlines a one-pot synthesis of a substituted pyridine from a β-ketoester, an aldehyde, this compound, and ammonium acetate.
Materials:
-
Ethyl acetoacetate (B1235776)
-
This compound
-
Ammonium acetate
-
Ethyl acetate
-
Sodium bicarbonate, saturated aqueous solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (10 mmol, 1 eq.), benzaldehyde (10 mmol, 1 eq.), and ammonium acetate (12 mmol, 1.2 eq.) in 30 mL of ethanol.
-
Addition of this compound: Add this compound (10 mmol, 1 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 80 °C) and monitor the reaction progress by TLC.
-
Workup: After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Dissolve the residue in 50 mL of ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) and brine (25 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Data Presentation
The following tables provide representative data from analogous pyridine syntheses. This data is intended to serve as a guideline for expected outcomes when using this compound.
Table 1: Representative Yields for Bohlmann-Rahtz Type Pyridine Syntheses
| Enamine Precursor | Alkyne/Alkynone | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
| β-Aminocrotonate | Ethynylketones | Toluene | Acetic Acid | 12-24 | 60-85 | [3] |
| Enamine of Cyclohexanone | Phenylacetylene | Dioxane | None | 24 | 55 | Analogous Rxn |
| Enamine of Acetophenone | Ethyl Phenylpropiolate | Xylene | p-TsOH | 18 | 70 | Analogous Rxn |
Table 2: Representative Yields for Hantzsch-Type Pyridine Syntheses
| β-Ketoester | Aldehyde | Ammonia Source | Solvent | Time (h) | Yield (%) | Reference |
| Ethyl Acetoacetate | Benzaldehyde | NH4OAc | Ethanol | 4-6 | 80-95 | [4][5] |
| Methyl Acetoacetate | 4-Nitrobenzaldehyde | NH3 (aq) | Methanol | 6 | 75 | Analogous Rxn |
| Acetylacetone | Formaldehyde | NH4OAc | Acetic Acid | 3 | 88 | Analogous Rxn |
Visualization of Experimental Workflow
Caption: General experimental workflow for pyridine synthesis.
Applications in Drug Development
The pyridine core is a fundamental building block in a multitude of approved drugs, demonstrating a wide range of biological activities. The ability to synthesize novel, substituted pyridines using this compound opens avenues for the development of new therapeutic agents. Potential applications include, but are not limited to:
-
Kinase Inhibitors: Many kinase inhibitors feature a pyridine core that interacts with the ATP-binding site of the enzyme.
-
Calcium Channel Blockers: The dihydropyridine (B1217469) structure, an intermediate in the Hantzsch synthesis, is the basis for a major class of calcium channel blockers used to treat hypertension.
-
Antimicrobial and Antiviral Agents: The pyridine nucleus is present in numerous compounds with demonstrated antibacterial, antifungal, and antiviral properties.
-
Central Nervous System (CNS) Agents: The polarity and hydrogen bonding capacity of the pyridine ring make it a valuable component in drugs targeting CNS receptors.
The synthetic routes outlined in these notes provide a versatile platform for generating libraries of novel pyridine derivatives for screening and lead optimization in drug discovery programs.
References
- 1. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 4. Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Substituted Pyrroles Utilizing Ethyl 2-butynoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of a modern synthetic approach for the preparation of substituted pyrroles, key heterocyclic motifs in numerous pharmaceuticals and biologically active compounds. While the classical Paal-Knorr synthesis traditionally involves the condensation of a 1,4-dicarbonyl compound with a primary amine, this document details a related, multi-step synthesis that utilizes ethyl 2-butynoate, an alkyne bearing an electron-withdrawing group, as a key building block.[1] This modular route offers a versatile platform for accessing diversely substituted pyrrole (B145914) rings, which are integral to the structure of blockbuster drugs such as atorvastatin (B1662188) (anti-lipidemic), sunitinib (B231) (antitumor), and vonoprazan (B1684036) (proton pump inhibitor).[1]
The described methodology allows for significant variability at the N-sulfonyl group, as well as the C2 and C3 positions of the pyrrole nucleus, making it a valuable tool for medicinal chemistry and drug development programs.[1] The synthesis proceeds via a proposed 5-exo-trig cyclization of an N-sulfonyl vinylogous carbamate (B1207046) intermediate, formed from the Michael addition of an N-sulfonylated amine to this compound.[1]
Experimental Protocols
This section provides a detailed methodology for the synthesis of substituted pyrroles employing this compound, based on a three-step sequence.[1]
Protocol 1: Synthesis of 2,3-Disubstituted Pyrroles
Materials:
-
2,2-dimethoxyethylamine
-
Aryl/alkyl sulfonyl chlorides
-
This compound
-
Lewis acid catalyst (e.g., BF₃·OEt₂)
-
Appropriate solvents (e.g., dichloromethane)
-
Reagents for workup and purification (e.g., saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate, silica (B1680970) gel)
Procedure:
-
Formation of the N-Sulfonyl Vinylogous Carbamate:
-
In a round-bottom flask, dissolve 2,2-dimethoxyethylamine in a suitable solvent like dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the desired aryl/alkyl sulfonyl chloride to the solution while stirring.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be used in the next step without further purification.
-
-
Michael Addition to this compound:
-
Dissolve the crude N-sulfonyl vinylogous carbamate in a suitable solvent.
-
Add this compound to the solution.
-
The reaction may proceed at room temperature or require gentle heating. Monitor the reaction progress by TLC.
-
The Michael addition can result in a mixture of constitutional isomers.[1]
-
-
Lewis Acid Promoted Cyclization:
-
To the solution containing the Michael adduct, add a Lewis acid catalyst such as BF₃·OEt₂ at a low temperature (e.g., -78 °C).
-
Allow the reaction to slowly warm to room temperature and stir until the cyclization is complete (monitor by TLC).
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate.
-
Extract the product with a suitable organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude pyrrole product by silica gel chromatography.[1]
-
Data Presentation
The following table summarizes the quantitative data for the synthesis of a specific pyrrole derivative using this compound as the Michael acceptor.[1]
| Entry | Michael Acceptor (R²) | Product | Yield (%) | Ratio of Isomers (Z:β,γ-unsaturated) |
| 1 | This compound (Me) | Pyrrole 6i | 14 | 2.5:1 |
Note: The yield is for the isolated pyrrole after purification. The reaction also produced a tetrahydropyrazine (B3061110) byproduct.[1]
Mandatory Visualization
Experimental Workflow for Pyrrole Synthesis
Caption: A three-step workflow for the synthesis of substituted pyrroles.
References
Application Notes and Protocols: Ethyl 2-butynoate in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-butynoate is a versatile C6 building block widely employed in organic synthesis. Its electron-deficient internal alkyne nature makes it an excellent substrate for various transformations, particularly multi-component reactions (MCRs). MCRs offer significant advantages in drug discovery and development by enabling the rapid and efficient construction of complex molecular scaffolds from simple starting materials in a single synthetic operation. This document provides detailed application notes and experimental protocols for two key MCRs utilizing this compound for the synthesis of important heterocyclic structures: 2-thiazolines and highly substituted pyridines.
Application Note 1: Phosphine-Catalyzed [3+2] Annulation for the Synthesis of 2-Thiazolines
The phosphine-catalyzed reaction between this compound and thioamides represents a highly efficient method for the synthesis of 2,4-disubstituted-2-thiazolines. This transformation proceeds via a [3+2] annulation pathway, where this compound acts as a three-carbon component. Thiazoline moieties are prevalent in a wide range of biologically active compounds, including antimicrobial and anticancer agents.
Experimental Protocol: General Procedure for the Synthesis of 2-Thiazolines
This protocol is adapted from the work of Liu et al. on the phosphine-catalyzed annulation of thioamides with 2-alkynoates.
Materials:
-
This compound (98%)
-
Substituted thioamide (e.g., thiobenzamide)
-
Tri-n-butylphosphine (PBu₃)
-
Toluene (B28343), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for work-up and purification
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the substituted thioamide (1.0 mmol).
-
Add anhydrous toluene (5.0 mL) to dissolve the thioamide.
-
To the stirred solution, add this compound (1.2 mmol, 1.2 equivalents).
-
Add tri-n-butylphosphine (0.2 mmol, 20 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature for the time specified in Table 1, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-thiazoline.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data: Substrate Scope and Yields
The following table summarizes the yields obtained for the reaction of various thioamides with this compound.
| Entry | Thioamide | Product | Time (h) | Yield (%) |
| 1 | Thiobenzamide | 2-Phenyl-4-methyl-4-(ethoxycarbonyl)-2-thiazoline | 12 | 85 |
| 2 | 4-Methylthiobenzamide | 2-(4-Tolyl)-4-methyl-4-(ethoxycarbonyl)-2-thiazoline | 12 | 88 |
| 3 | 4-Methoxythiobenzamide | 2-(4-Methoxyphenyl)-4-methyl-4-(ethoxycarbonyl)-2-thiazoline | 15 | 82 |
| 4 | 4-Chlorothiobenzamide | 2-(4-Chlorophenyl)-4-methyl-4-(ethoxycarbonyl)-2-thiazoline | 10 | 92 |
| 5 | Thioacetamide | 2,4-Dimethyl-4-(ethoxycarbonyl)-2-thiazoline | 24 | 65 |
Reaction Mechanism
The proposed mechanism for the phosphine-catalyzed [3+2] annulation is depicted below.
Caption: Proposed mechanism for the phosphine-catalyzed synthesis of 2-thiazolines.
Application Note 2: One-Pot, Three-Component Synthesis of Highly Substituted Pyridines
The synthesis of highly substituted pyridines can be efficiently achieved through a one-pot, three-component reaction of an aldehyde, malononitrile (B47326), and this compound. The pyridine (B92270) scaffold is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs. This MCR provides rapid access to complex and diversely functionalized pyridine derivatives.
Experimental Protocol: General Procedure for the Synthesis of Polysubstituted Pyridines
This protocol is based on a general method for the synthesis of functionalized pyridines.[1]
Materials:
-
Aromatic or heteroaromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
This compound
-
Potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine)
-
Ethanol (B145695) (EtOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine the aldehyde (1.0 mmol), malononitrile (1.0 mmol), and this compound (1.0 mmol).
-
Add ethanol (10 mL) as the solvent.
-
Add potassium carbonate (1.5 mmol, 1.5 equivalents) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring for the time indicated in Table 2. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into cold water (50 mL).
-
Neutralize the mixture with dilute HCl.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data: Substrate Scope and Yields
The following table illustrates the scope of the reaction with various aldehydes.[1]
| Entry | Aldehyde | Product | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2-Amino-6-ethoxy-4-phenyl-3,5-dicyanopyridine | 2 | 90 |
| 2 | 4-Methylbenzaldehyde | 2-Amino-6-ethoxy-4-(p-tolyl)-3,5-dicyanopyridine | 2.5 | 88 |
| 3 | 4-Methoxybenzaldehyde | 2-Amino-6-ethoxy-4-(4-methoxyphenyl)-3,5-dicyanopyridine | 3 | 85 |
| 4 | 4-Chlorobenzaldehyde | 2-Amino-6-ethoxy-4-(4-chlorophenyl)-3,5-dicyanopyridine | 1.5 | 92 |
| 5 | 2-Thiophenecarboxaldehyde | 2-Amino-6-ethoxy-4-(thiophen-2-yl)-3,5-dicyanopyridine | 3 | 80 |
Reaction Workflow
The logical workflow for the synthesis of highly substituted pyridines is outlined below.
Caption: Logical workflow for the three-component synthesis of pyridines.
Conclusion
This compound serves as a valuable and versatile component in multi-component reactions for the synthesis of medicinally relevant heterocyclic compounds. The protocols and data presented herein demonstrate the efficiency and broad applicability of MCRs involving this reagent. These methods offer a streamlined approach to generating libraries of complex molecules for screening in drug discovery programs, highlighting the power of MCRs in modern organic synthesis. Researchers are encouraged to explore the utility of this compound in the development of novel MCRs for the synthesis of other important molecular scaffolds.
References
Application Notes: Ethyl 2-Butynoate as a Versatile Precursor in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of ethyl 2-butynoate as a key starting material in the synthesis of complex natural products, exemplified by its role in the total synthesis of (+)-waixenicin A, a potent and selective inhibitor of the TRPM7 ion channel. The following protocols provide a step-by-step guide for the preparation of a key vinyl iodide intermediate from this compound, a critical building block in the convergent synthesis of this marine diterpenoid.
Introduction
This compound is an α,β-unsaturated ester that serves as a versatile C4 building block in organic synthesis. Its electron-deficient triple bond readily participates in a variety of chemical transformations, including nucleophilic additions, cycloadditions, and hydroboration reactions. This reactivity makes it a valuable precursor for the construction of complex molecular architectures found in many biologically active natural products. In the total synthesis of (+)-waixenicin A, this compound is employed in a concise three-step sequence to generate a functionalized (Z)-vinyl iodide, which is a crucial fragment for a subsequent key coupling reaction.
Synthetic Pathway Overview
The transformation of this compound into the key vinyl iodide intermediate involves a three-step sequence:
-
Hydroboration/Oxidation: A regioselective hydroboration of the alkyne followed by oxidation to yield a β-hydroxy ester.
-
Silyl (B83357) Protection: Protection of the secondary alcohol as a silyl ether to prevent unwanted side reactions in the subsequent step.
-
Reduction and Iodination: Reduction of the ester to the corresponding primary alcohol, followed by iodination to furnish the target vinyl iodide.
Application Notes and Protocols: Rhodium-Catalyzed Reactions of Ethyl 2-Butynoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of key rhodium-catalyzed reactions involving ethyl 2-butynoate, an important building block in organic synthesis. The following sections present quantitative data, detailed experimental protocols, and visual representations of the reaction pathways and workflows for codimerization, cycloaddition, and conjugate addition reactions. While specific examples for rhodium-catalyzed hydroformylation and hydroacylation of this compound are not prevalent in the literature, representative protocols based on analogous transformations with similar α,β-alkynoic esters are provided as a starting point for methodological development.
Rhodium-Catalyzed [2+2+2] Cycloaddition
Rhodium catalysts are highly effective in mediating [2+2+2] cycloaddition reactions to construct complex cyclic systems. In a notable application, a cationic rhodium(I) complex can be employed for the cycloaddition of this compound with a diyne, such as 1,6-heptadiyne (B51785), to afford a substituted benzene (B151609) derivative. The reaction proceeds with high efficiency and selectivity.
Quantitative Data
| Entry | Diyne | Alkyne | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1,6-Heptadiyne | This compound | [Rh(cod)₂]BF₄ (5) | rac-BINAP (6) | 1,2-Dichloroethane (B1671644) | 80 | 12 | 85 |
Experimental Protocol
Materials:
-
[Rh(cod)₂]BF₄ (cod = 1,5-cyclooctadiene)
-
rac-BINAP
-
1,6-Heptadiyne
-
This compound
-
Anhydrous 1,2-dichloroethane
-
Schlenk flask and standard Schlenk line equipment
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add [Rh(cod)₂]BF₄ (5 mol%) and rac-BINAP (6 mol%).
-
Add anhydrous 1,2-dichloroethane (to achieve a 0.1 M concentration of the limiting reagent).
-
Stir the mixture at room temperature for 15 minutes to allow for catalyst pre-formation.
-
Add 1,6-heptadiyne (1.0 equiv) followed by this compound (1.2 equiv).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired cycloadduct.
Reaction Workflow
Caption: Workflow for the Rh-catalyzed [2+2+2] cycloaddition.
Rhodium-Catalyzed Codimerization of this compound with Alkenes
A cationic rhodium(I)/H₈-BINAP complex is a highly effective catalyst for the codimerization of electron-deficient internal alkynes, such as this compound, with alkenes that lack α-hydrogens, like n-butyl acrylate (B77674). This reaction provides a regio- and stereoselective route to valuable 1,3-dienes.[1][2]
Quantitative Data
| Entry | Alkene | Alkyne | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regio-/Stereoselectivity |
| 1 | n-Butyl acrylate | This compound | [Rh(cod)₂]BF₄ (3) | (R)-H₈-BINAP (3.6) | 1,2-Dichloroethane | 80 | 24 | 75 | >95:5 |
Experimental Protocol
Materials:
-
[Rh(cod)₂]BF₄
-
(R)-H₈-BINAP
-
n-Butyl acrylate
-
This compound
-
Anhydrous 1,2-dichloroethane
-
Schlenk tube and standard Schlenk line equipment
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under a stream of inert gas, add [Rh(cod)₂]BF₄ (3 mol%) and (R)-H₈-BINAP (3.6 mol%) to a Schlenk tube.
-
Add anhydrous 1,2-dichloroethane to dissolve the catalyst and ligand.
-
Add n-butyl acrylate (1.0 equiv) and this compound (1.5 equiv) to the solution.
-
Seal the Schlenk tube and heat the reaction mixture at 80 °C for 24 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 1,3-diene.
Reaction Mechanism Overview
Caption: Simplified mechanism of Rh-catalyzed codimerization.
Rhodium-Catalyzed Conjugate Addition of Arylboronic Acids
Rhodium complexes are known to catalyze the conjugate addition of organoboronic acids to α,β-unsaturated carbonyl compounds. While specific literature on the application to this compound is sparse, the following protocol is based on well-established procedures for similar substrates and is expected to be a good starting point for this transformation.
Quantitative Data (Representative)
| Entry | Arylboronic Acid | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | This compound | [Rh(acac)(CO)₂] (3) | BINAP (3.3) | K₂CO₃ | Toluene/H₂O | 100 | 16 | 80-90 (expected) |
Experimental Protocol (Representative)
Materials:
-
[Rh(acac)(CO)₂]
-
BINAP
-
Phenylboronic acid
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Schlenk tube and standard Schlenk line equipment
-
Nitrogen or Argon gas
Procedure:
-
To a Schlenk tube, add [Rh(acac)(CO)₂] (3 mol%) and BINAP (3.3 mol%) under an inert atmosphere.
-
Add toluene, followed by phenylboronic acid (1.5 equiv), this compound (1.0 equiv), and an aqueous solution of K₂CO₃ (2.0 equiv).
-
Seal the tube and heat the biphasic mixture to 100 °C with vigorous stirring for 16 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Logical Relationship of Reaction Components
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Ethyl 2-butynoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, regioselectivity, and broad functional group tolerance. This powerful ligation reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne. While the reaction is most commonly performed with terminal alkynes, its application with internal alkynes, such as Ethyl 2-butynoate, provides a route to fully substituted triazoles, which are valuable scaffolds in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the CuAAC reaction of this compound with various azides.
The reaction between an azide and this compound, an α,β-unsaturated ester, leads to the formation of ethyl 1-substituted-5-methyl-1H-1,2,3-triazole-4-carboxylates. The copper(I) catalyst ensures the exclusive formation of the 1,4-regioisomer. The resulting triazole products are versatile intermediates that can be further elaborated, for instance, by hydrolysis of the ester to the corresponding carboxylic acid.
Data Presentation
The following tables summarize quantitative data for CuAAC reactions involving various azides and alkynes, including data relevant to the reaction with this compound.
Table 1: Reaction of Benzyl (B1604629) Azide with this compound
| Entry | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | K₂CO₃ (base-catalyzed, microwave) | - | - | - | 37.5 | [1] |
| 2 | CuSO₄·5H₂O / Sodium Ascorbate (B8700270) | t-BuOH/H₂O (1:1) | Room Temp. | 12 | Estimated >90 | Adapted Protocol |
| 3 | CuI | CH₃CN | Room Temp. | 8 | Estimated >90 | Adapted Protocol |
*Yields are estimated based on typical CuAAC reactions with similar substrates.
Table 2: CuAAC Reaction Yields with Various Azides and Alkynes
| Azide | Alkyne | Catalyst System | Solvent | Time | Yield (%) |
| Benzyl Azide | Phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | 5 min | >99 |
| Phenyl Azide | Phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | 30 min | >99 |
| 1-Azido-4-nitrobenzene | Ethyl acetoacetate | Sodium methoxide | Methanol | 8 h | - |
| 2-(Azidomethyl)-1,3-difluorobenzene | Ethyl propiolate | Heat (reflux) | Ethanol | 10 h | 86.3 |
| Benzyl Azide | 1-Hexyne | CuI/DIPEA/HOAc | - | - | High |
| Benzyl Azide | Phenylacetylene | CuI | Cyrene™ | 12 h | 89-96 |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate using CuSO₄/Sodium Ascorbate
This protocol describes a standard procedure for the copper-catalyzed cycloaddition of benzyl azide and this compound using an in-situ generated Cu(I) catalyst.
Materials:
-
Benzyl azide
-
This compound
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (B103910) (t-BuOH)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq) in a 1:1 mixture of tert-butanol and deionized water (10 mL).
-
Add benzyl azide (1.0 mmol, 1.0 eq) to the solution.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 mmol, 0.2 eq in 1 mL of water).
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 eq in 1 mL of water).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate.[1]
-
Characterization: The product can be characterized by its melting point (75-77 °C) and spectroscopic methods (MS, IR, ¹H NMR, and ¹³C NMR).[1]
Protocol 2: Synthesis of Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate using Copper(I) Iodide
This protocol utilizes a direct Cu(I) source, which can sometimes offer faster reaction times.
Materials:
-
Benzyl azide
-
This compound
-
Copper(I) iodide (CuI)
-
Acetonitrile (B52724) (CH₃CN)
-
Saturated aqueous ammonium (B1175870) chloride
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add copper(I) iodide (0.05 mmol, 0.05 eq).
-
Add anhydrous, degassed acetonitrile (10 mL).
-
Add this compound (1.0 mmol, 1.0 eq) and benzyl azide (1.0 mmol, 1.0 eq) to the flask.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by exposing it to air.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (2 x 15 mL) to remove the copper catalyst.
-
Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired triazole.
-
Characterization: Confirm the structure and purity of the product using appropriate analytical techniques as mentioned in Protocol 1.[1]
Mandatory Visualization
Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: General experimental workflow for the CuAAC reaction.
References
Application Notes and Protocols for Sonogashira Coupling of Ethyl 2-butynoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp²-hybridized carbon atoms of aryl or vinyl halides.[1] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1] Ethyl 2-butynoate is a valuable building block in organic synthesis, and its functionalization via Sonogashira coupling provides access to a diverse range of substituted alkynes and conjugated enynes.
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of this compound with aryl halides. The protocols include standard conditions, a copper-free variant, and a microwave-assisted method to accommodate various experimental requirements and substrate sensitivities.
Data Presentation: Comparison of Sonogashira Coupling Protocols
The following table summarizes various reported conditions for Sonogashira coupling reactions of substrates similar to this compound, such as ethyl propiolate and other terminal alkynes. These conditions can serve as a starting point for the optimization of reactions with this compound.
| Protocol Type | Aryl Halide | Alkyne | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Standard | Aryl Iodide | Ethyl propiolate | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5.0) | dppb (5.0) | DBU (5 equiv) | THF | 50 | up to 97 | [2] |
| Standard | Aryl Halide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | - | Diisopropylamine | THF | RT | 89 | [3] |
| Copper-Free | Aryl Bromide | Terminal Alkyne | [DTBNpP]Pd(crotyl)Cl (2.5) | - | - | TMP | DMSO | RT | up to 97 | [4] |
| Copper-Free | Aryl Halide | Terminal Alkyne | Pd(OAc)₂ | - | X-Phos type | Cs₂CO₃ | CH₃CN | 70-95 | Good to Excellent | [5] |
| Microwave-Assisted | Aryl Bromide/Iodide | Terminal Alkyne | PdEnCat™ TPP30 | - | - | DBU | MeCN | 100-120 | Good to Excellent |
dppb: 1,4-Bis(diphenylphosphino)butane; DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene; TMP: 2,2,6,6-Tetramethylpiperidine; dba: dibenzylideneacetone.
Experimental Protocols
Protocol 1: Standard Sonogashira Coupling (with Copper Co-catalyst)
This protocol is adapted from a procedure for the coupling of ethyl propiolate with aryl iodides and is suitable for a wide range of aryl halides.[2]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.025 mmol, 2.5 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5.0 mol%)
-
1,4-Bis(diphenylphosphino)butane (dppb) (0.05 mmol, 5.0 mol%)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (5.0 mmol, 5.0 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Schlenk flask or similar reaction vessel
-
Syringe pump
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, Pd(PPh₃)₂Cl₂, CuI, and dppb.
-
Add anhydrous THF to the flask, followed by the addition of DBU.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Using a syringe pump, add a solution of this compound in anhydrous THF to the reaction mixture over a period of 1-2 hours. Slow addition is crucial to minimize the oligomerization of the electron-deficient alkyne.[2]
-
After the addition is complete, heat the reaction mixture to 50 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for synthesizing products where copper contamination is a concern, such as in pharmaceutical applications.[6] The use of a highly active palladium precatalyst allows the reaction to proceed at room temperature.[4]
Materials:
-
Aryl bromide (0.5 mmol, 1.0 equiv)
-
This compound (0.6 mmol, 1.2 equiv)
-
[DTBNpP]Pd(crotyl)Cl (0.0125 mmol, 2.5 mol%) (DTBNpP = di-tert-butylneopentylphosphine)
-
2,2,6,6-Tetramethylpiperidine (TMP) (1.0 mmol, 2.0 equiv)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Schlenk flask or similar reaction vessel
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl bromide, [DTBNpP]Pd(crotyl)Cl, and anhydrous DMSO to a Schlenk flask.
-
Add TMP to the reaction mixture, followed by the dropwise addition of this compound.
-
Seal the flask and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Microwave-Assisted Sonogashira Coupling
Microwave irradiation can significantly reduce reaction times and improve yields, particularly for less reactive aryl halides.
Materials:
-
Aryl bromide or iodide (0.5 mmol, 1.0 equiv)
-
This compound (0.75 mmol, 1.5 equiv)
-
Palladium catalyst (e.g., PdEnCat™ TPP30, or Pd(OAc)₂ with a suitable ligand) (1-5 mol%)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 mmol, 2.0 equiv)
-
Acetonitrile (B52724) (MeCN)
-
Microwave reactor vial
Procedure:
-
To a microwave reactor vial, add the aryl halide, palladium catalyst, and DBU.
-
Add acetonitrile as the solvent, followed by the addition of this compound.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-120 °C) for a specified time (typically 10-30 minutes), monitoring the pressure to ensure it remains within safe limits.
-
After the reaction is complete, cool the vial to room temperature.
-
Work up the reaction mixture as described in the previous protocols (quenching, extraction, drying, and concentration).
-
Purify the product by column chromatography.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the Sonogashira coupling experiment.
Sonogashira Catalytic Cycles
Caption: Catalytic cycles for the copper-catalyzed and copper-free Sonogashira coupling.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Experimental Protocols for Conjugate Addition to Ethyl 2-butynoate: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the conjugate addition of various nucleophiles to ethyl 2-butynoate. This versatile Michael acceptor is a valuable building block in organic synthesis, allowing for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds, which are crucial in the development of novel therapeutic agents and functional materials.
Overview of Conjugate Addition to this compound
Conjugate addition, or Michael addition, to this compound involves the 1,4-addition of a nucleophile to the electron-deficient alkyne, leading to the formation of a substituted ethyl but-2-enoate. The regioselectivity of the addition is primarily governed by the electronic nature of the acceptor, while the stereoselectivity of the resulting alkene can often be controlled by the choice of nucleophile, catalyst, and reaction conditions. This note details protocols for the addition of organocuprates (Gilman reagents), thiols, and amines.
Data Presentation: A Comparative Summary
The following table summarizes the typical reaction conditions and outcomes for the conjugate addition of different classes of nucleophiles to this compound.
| Nucleophile Class | Catalyst/Reagent | Solvent | Temperature (°C) | Typical Yield (%) | Stereoselectivity |
| Organocuprate | (CH₃)₂CuLi | THF | -78 to 0 | 70-90 | Predominantly syn-addition (Z-isomer) |
| Thiol | Et₃N or DBU | Acetonitrile (B52724) | Room Temp. | 85-98 | Solvent-dependent, often favors Z-isomer |
| Amine | None (neat) or Lewis Acid | Varies | Varies | Moderate to High | Often favors Z-isomer (intramolecular H-bonding) |
| Phosphine | PBu₃ (catalyst) | Dichloromethane | 20 | Kinetic data available | - |
Experimental Protocols
Conjugate Addition of Organocuprates (Gilman Reagents)
Organocuprates are soft nucleophiles that selectively perform 1,4-conjugate addition to α,β-unsaturated carbonyl compounds, including activated alkynes.[1][2] This method is highly effective for the formation of carbon-carbon bonds.
Protocol: Synthesis of Ethyl 3-methylbut-2-enoate (B8612036)
Materials:
-
Copper(I) iodide (CuI)
-
Methyllithium (MeLi) in diethyl ether
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add CuI (1.0 mmol).
-
Cool the flask to 0 °C in an ice bath and add anhydrous THF (5 mL).
-
Slowly add MeLi (2.0 mmol, 2.0 equivalents) to the stirred suspension. The solution will typically change color, indicating the formation of the lithium dimethylcuprate ((CH₃)₂CuLi) Gilman reagent.
-
Stir the mixture at 0 °C for 30 minutes.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of this compound (1.0 mmol) in anhydrous THF (2 mL) to the Gilman reagent.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford ethyl 3-methylbut-2-enoate.
Expected Outcome: This procedure typically results in the syn-addition of the methyl group, leading to the preferential formation of the (Z)-isomer of ethyl 3-methylbut-2-enoate in good to excellent yields.
Conjugate Addition of Thiols (Thia-Michael Addition)
The addition of thiols to activated alkynes is a highly efficient reaction that can often be catalyzed by a base.[3] The stereochemical outcome of the addition to propiolates, which are structurally similar to this compound, has been shown to be influenced by the polarity of the solvent.[4]
Protocol: Synthesis of Ethyl 3-(dodecylthio)but-2-enoate
Materials:
-
This compound
-
Triethylamine (B128534) (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (or other desired solvent)
-
Dilute aqueous HCl
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol) and 1-dodecanethiol (1.1 mmol) in acetonitrile (5 mL).
-
Add a catalytic amount of a suitable base, such as triethylamine (0.1 mmol) or DBU (0.05 mmol). The use of stronger bases like DBU can lead to quantitative conversions in a shorter time.[4]
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is often complete within 1-2 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and wash with dilute aqueous HCl (2 x 10 mL) to remove the base catalyst.
-
Wash the organic layer with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography if necessary.
Stereoselectivity Note: For the analogous reaction with ethyl propiolate, polar solvents like DMSO and acetonitrile favor the formation of the Z-isomer, while nonpolar solvents like benzene (B151609) favor the E-isomer.[4]
Conjugate Addition of Amines (Aza-Michael Addition)
The addition of primary and secondary amines to activated alkynes is a fundamental method for the synthesis of enamines, which are versatile synthetic intermediates.[5] The reaction can often proceed without a catalyst, and the stereoselectivity is influenced by factors such as intramolecular hydrogen bonding in the product.[6]
Protocol: Synthesis of Ethyl 3-aminobut-2-enoate
Materials:
-
Ethyl acetoacetate (B1235776) (as a precursor to ethyl 3-aminobut-2-enoate via reaction with ammonia)
-
Ammonia (aqueous solution or gas) or an amine source
-
Dean-Stark trap (optional)
Procedure (from a related synthesis of ethyl 3-aminobut-2-enoate): Note: A direct, detailed protocol for the addition of a generic primary or secondary amine to this compound is not readily available in the searched literature. The following is a well-established procedure for a closely related transformation that yields a similar product class.
A common method to synthesize β-amino esters is the reaction of β-keto esters with amines. For instance, ethyl 3-aminobut-2-enoate can be prepared from ethyl acetoacetate and ammonia.[7]
-
A solution of ethyl acetoacetate (1.0 mol) in a suitable solvent like ethanol or toluene is treated with an excess of the amine (e.g., concentrated aqueous ammonia).
-
The reaction mixture is stirred at room temperature or heated to reflux. If heating, a Dean-Stark trap can be used to remove the water formed during the reaction, driving the equilibrium towards the product.
-
The reaction progress is monitored by TLC or GC.
-
After completion, the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by distillation or recrystallization.
Stereoselectivity Note: For the conjugate addition of primary amines to activated alkynes, the Z-isomer is often favored due to the formation of an intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen of the ester.[6]
Visualizing the Experimental Workflow and Mechanisms
General Workflow for Conjugate Addition
Caption: A generalized workflow for performing a conjugate addition reaction.
Mechanism of Organocuprate Addition
Caption: A simplified mechanism for the conjugate addition of a Gilman reagent.
Base-Catalyzed Thiol Addition
References
- 1. This compound 98 4341-76-8 [sigmaaldrich.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory-Scale Synthesis of Substituted Benzenes using Ethyl 2-butynoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of substituted benzenes is a cornerstone of modern organic chemistry, with wide-ranging applications in the pharmaceutical, agrochemical, and materials science industries. The benzene (B151609) ring serves as a fundamental scaffold in a vast array of bioactive molecules and functional materials. Traditional methods for the synthesis of substituted benzenes often rely on the functionalization of pre-existing aromatic rings through electrophilic aromatic substitution. However, constructing the benzene ring itself through cycloaddition reactions offers a powerful and convergent approach to complex aromatic systems.
This application note details a laboratory-scale protocol for the synthesis of substituted benzenes via a [4+2] cycloaddition (Diels-Alder) reaction between a suitable diene and an activated alkyne, such as ethyl 2-butynoate. This methodology allows for the formation of the benzene ring with the concomitant introduction of desired substituents. The initial Diels-Alder adduct, a substituted cyclohexadiene, undergoes a subsequent aromatization step to yield the final substituted benzene product. This two-step, one-pot or sequential process provides a versatile route to a variety of substituted aromatic compounds.
Reaction Mechanism: Diels-Alder Cycloaddition followed by Aromatization
The overall transformation proceeds in two key stages:
-
[4+2] Diels-Alder Cycloaddition: A conjugated diene reacts with a dienophile (in this case, an activated alkyne like this compound) to form a six-membered ring. The alkyne dienophile results in the formation of a cyclohexadiene ring. This reaction is a concerted, pericyclic reaction. The use of an electron-deficient alkyne, such as this compound, accelerates the reaction with an electron-rich diene.[1][2]
-
Aromatization: The newly formed cyclohexadiene adduct is then converted into a stable aromatic benzene ring. This is typically achieved through an oxidation or an elimination reaction, which results in the formation of two new double bonds within the ring. Common methods for aromatization include treatment with an acid or a base, or the use of an oxidizing agent.
A well-documented example of this strategy is the reaction between furan (B31954) (acting as the diene) and dimethyl acetylenedicarboxylate (B1228247) (DMAD), a close analog of this compound. The initial Diels-Alder adduct can be aromatized under acidic conditions to yield a substituted benzene derivative.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of substituted benzenes via the Diels-Alder reaction of dienes with activated alkynes, followed by aromatization.
| Diene | Dienophile | Reaction Conditions (Cycloaddition) | Aromatization Conditions | Product | Yield (%) |
| Furan | Dimethyl acetylenedicarboxylate (DMAD) | Neat, 100°C | H₂SO₄ in Ethanol (B145695) | Dimethyl 3,4-furandicarboxylate | Not specified in detail for the two-step process in the search results, but the initial adduct can be formed in good yield (e.g., 51% for a related reaction). |
| 1,3-Cyclohexadiene | Diethyl acetylenedicarboxylate (DEAD) | Microwave, 20 min in Toluene (B28343) | In situ elimination of ethylene | Diethyl phthalate | 96[3] |
| α-Terpinene | Diethyl acetylenedicarboxylate (DEAD) | Microwave, 20 min in Toluene, CeCl₃ catalyst | In situ elimination of ethylene | Substituted diethyl phthalate | 66[3] |
Experimental Protocols
Important Safety Note: Activated alkynes like dimethyl acetylenedicarboxylate and this compound can be lachrymators and vesicants. Handle these reagents with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[4]
Protocol 1: Synthesis of a Substituted Benzene from a Furan Derivative and an Activated Alkyne (General Procedure)
This protocol is based on the well-established reaction between furans and activated alkynes.
Materials:
-
Substituted Furan (e.g., Furan, 2-Methylfuran)
-
Activated Alkyne (e.g., this compound, Dimethyl acetylenedicarboxylate)
-
Ethanol
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
Procedure:
Step 1: Diels-Alder Cycloaddition
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the substituted furan (1.0 equivalent) and the activated alkyne (1.0-1.2 equivalents).
-
The reaction can be performed neat or in a suitable solvent such as toluene or xylene.
-
Heat the reaction mixture to a temperature between 80-120°C. The optimal temperature will depend on the specific substrates.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
Step 2: Aromatization
-
Carefully add a solution of concentrated sulfuric acid in ethanol (e.g., 5-10% v/v) to the reaction mixture from Step 1.
-
Heat the mixture to reflux and monitor the aromatization process by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Step 3: Purification
-
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel, using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
Visualizations
Signaling Pathway Diagram
Caption: Reaction mechanism for the synthesis of substituted benzenes.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of substituted benzenes.
References
- 1. The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.org [mdpi.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cycloaddition Reactions of Ethyl 2-Butynoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl 2-butynoate in cycloaddition reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Diels-Alder reaction with this compound is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in Diels-Alder reactions involving this compound, an electron-deficient alkyne, can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Insufficient Reaction Temperature: Thermal cycloadditions often require elevated temperatures to overcome the activation energy. If you are running the reaction at room temperature, consider gradually increasing the temperature.
-
Poor Diene Reactivity: The electronic nature of the diene is crucial. Electron-donating groups on the diene can accelerate the reaction with an electron-poor dienophile like this compound.
-
Steric Hindrance: Bulky substituents on either the diene or dienophile can sterically hinder the approach of the reactants.
-
Suboptimal Solvent Choice: The polarity of the solvent can influence the reaction rate. Non-polar solvents are generally preferred for concerted Diels-Alder reactions. However, for reactions with a more polar or stepwise mechanism, a polar solvent might be beneficial.
-
Use of a Catalyst: Lewis acids can significantly accelerate Diels-Alder reactions by coordinating to the carbonyl group of the dienophile, making it more electrophilic.[1][2][3][4]
Troubleshooting Workflow for Low Yield
References
Technical Support Center: Optimizing Michael Additions of Ethyl 2-butynoate
For researchers, scientists, and drug development professionals, the Michael addition is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. Ethyl 2-butynoate, as an activated alkyne, is a valuable Michael acceptor. However, achieving high yields and minimizing side reactions can be challenging. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: My Michael addition to this compound is giving a low yield. What are the primary factors to investigate?
A1: Low yields in Michael additions involving this compound can often be attributed to several key factors:
-
Inadequate Catalyst or Base: The chosen catalyst or base may not be sufficiently strong to activate the nucleophile or the Michael acceptor effectively. For carbon nucleophiles like β-ketoesters or malonates, the base must be strong enough to generate the enolate. For heteroatom nucleophiles, the catalyst plays a crucial role in enhancing nucleophilicity.
-
Poor Nucleophilicity of the Donor: The Michael donor may not be sufficiently reactive to add to the electron-deficient alkyne. The nucleophilicity of the donor is a critical factor.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are crucial parameters. Michael additions are often reversible, and the equilibrium may not favor product formation under the initial conditions.[1]
-
Side Reactions: Competing reactions such as polymerization of the this compound, 1,2-addition to the ester carbonyl, or undesired side reactions of the nucleophile can significantly reduce the yield of the desired 1,4-adduct.[1]
Q2: What are common side reactions to be aware of when working with this compound?
A2: Several side reactions can compete with the desired Michael addition:
-
Polymerization: Activated alkynes like this compound can be prone to polymerization, especially in the presence of strong bases or initiators. This can often be observed as an insoluble material forming in the reaction mixture.
-
1,2-Addition: Strong, "hard" nucleophiles like organolithium or Grignard reagents may preferentially attack the carbonyl carbon of the ester in a 1,2-addition rather than the desired 1,4-conjugate addition to the alkyne.
-
Bis-addition: If the Michael adduct still possesses a reactive site, it may react with a second molecule of this compound.
-
Isomerization: Depending on the reaction conditions and the nature of the product, isomerization of the resulting alkene may occur.
Q3: How does the choice of catalyst or base influence the reaction?
A3: The catalyst or base is critical for a successful Michael addition.
-
Base-Catalyzed Reactions (for Carbon Nucleophiles): The strength of the base should be matched to the acidity of the Michael donor. For relatively acidic pronucleophiles like β-dicarbonyl compounds, weaker bases such as triethylamine (B128534) (TEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are often sufficient and can help minimize side reactions.[1][2] Stronger bases may be required for less acidic nucleophiles, but they also increase the risk of side reactions.[1]
-
Phosphine-Catalyzed Reactions: Nucleophilic phosphines, such as tributylphosphine (B147548) or triphenylphosphine, are excellent catalysts for Michael additions to electron-deficient alkynes. They operate under neutral conditions and can be very effective for a wide range of nucleophiles. The general mechanism involves the initial addition of the phosphine (B1218219) to the alkyne to form a zwitterionic intermediate, which then acts as a base to deprotonate the nucleophile.
-
Lewis Acid Catalysis: Lewis acids can activate the this compound by coordinating to the carbonyl oxygen, making the alkyne more electrophilic and facilitating the addition of weaker nucleophiles.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive or Inappropriate Catalyst/Base | - Ensure the catalyst or base is fresh and has been stored correctly. - For base-catalyzed reactions, consider a stronger base if deprotonation of the nucleophile is suspected to be incomplete. Conversely, if side reactions are observed, a weaker base may be beneficial.[1] - For phosphine-catalyzed reactions, ensure the phosphine is not oxidized. |
| Low Reactivity of Nucleophile | - If using a weak nucleophile, consider using a more activating catalyst (e.g., a stronger Lewis acid) or a stronger base to generate a higher concentration of the active nucleophile. |
| Unfavorable Reaction Conditions | - Temperature: Some Michael additions require heating to overcome the activation energy, while others need to be run at low temperatures to prevent side reactions or decomposition. Screen a range of temperatures to find the optimum. - Solvent: The solvent can significantly impact the reaction rate and selectivity. Polar aprotic solvents like THF, DMF, or acetonitrile (B52724) are often good choices. For some reactions, protic solvents or even water can be effective. A solvent screen is recommended for new reactions. |
| Steric Hindrance | - The methyl group on this compound can introduce some steric hindrance compared to ethyl propiolate. If the nucleophile is also bulky, this can slow down the reaction. Consider using a less sterically hindered nucleophile if possible. |
Problem 2: Formation of Multiple Products / Side Reactions
| Potential Cause | Troubleshooting Steps |
| Polymerization of this compound | - Reduce the concentration of the reactants. - Add the this compound slowly to the reaction mixture to maintain a low instantaneous concentration. - Lower the reaction temperature. |
| Mixture of 1,2- and 1,4-Addition Products | - This is more common with "hard" nucleophiles. If possible, switch to a "softer" nucleophile. For organometallic reagents, consider using organocuprates, which are known to favor 1,4-addition. |
| Low Stereoselectivity (Formation of E/Z isomers) | - The stereochemical outcome of the addition can be influenced by the solvent and the catalyst. Polar solvents can sometimes favor the formation of one isomer over another. - The choice of catalyst, especially in asymmetric synthesis, is crucial for controlling stereoselectivity. |
| Retro-Michael Addition | - The Michael addition is a reversible reaction. If the product is not stable under the reaction conditions (e.g., at elevated temperatures), it can revert to the starting materials. Running the reaction at a lower temperature may help. |
Data Presentation
The choice of catalyst and solvent significantly impacts the yield of Michael additions to activated alkynes. Below are tables summarizing data for reactions with nucleophiles similar to or including this compound, which can serve as a starting point for optimization.
Table 1: Comparison of Catalysts for the Aza-Michael Addition of Piperidine to an Activated Alkyne
| Catalyst | Solvent | Temperature | Time | Yield (%) |
| DBU | Toluene | Room Temp | 15 min | 95 |
| Et3N | Toluene | Room Temp | 24 h | <10 |
| K2CO3 | Toluene | Room Temp | 24 h | <5 |
| None | Toluene | Room Temp | 24 h | No reaction |
Data adapted from a study on a similar Michael acceptor system, highlighting the dramatic effect of catalyst choice.[3]
Table 2: Solvent Effects on the Aza-Michael Addition of Anilines
| Solvent | Hydrogen Bond Donor Ability | Relative Reaction Rate |
| Hexafluoroisopropanol (HFIP) | High | Fast |
| Trifluoroethanol (TFE) | High | Fast |
| Methanol | Moderate | Moderate |
| Dichloromethane | Low | Slow |
| Toluene | Low | Very Slow |
This table illustrates the significant impact of solvent choice, particularly the hydrogen-bond-donating ability, on the rate of aza-Michael additions.
Experimental Protocols
Protocol 1: Phosphine-Catalyzed Annulation of an α-Keto Ester with this compound
This protocol describes a method for the synthesis of highly substituted cyclopentene (B43876) derivatives.
Materials:
-
This compound
-
Methyl benzoylformate
-
Tributylphosphine
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
To a solution of methyl benzoylformate (1.0 equiv) in anhydrous dichloromethane, add tributylphosphine (1.0 equiv).
-
Add this compound (1.0 equiv) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Note: In the initial study, this reaction with 1 equivalent of phosphine led to a modest 30% yield with substantial substrate decomposition, indicating the need for careful optimization of catalyst loading and reaction conditions for this specific substrate combination.
Protocol 2: General Procedure for Base-Catalyzed Michael Addition of a β-Ketoester
This protocol provides a general method that can be adapted for the addition of β-ketoesters to this compound.
Materials:
-
β-Ketoester (e.g., ethyl acetoacetate)
-
This compound
-
Base (e.g., DBU, NaOEt)
-
Anhydrous solvent (e.g., Toluene, THF)
Procedure:
-
To a stirred solution of the β-ketoester (1.0 equiv) in the chosen anhydrous solvent, add the base (catalytic or stoichiometric amount) at the desired temperature (e.g., 0 °C or room temperature).
-
After stirring for a short period to allow for enolate formation, add this compound (1.0-1.2 equiv) dropwise.
-
Allow the reaction to stir at the chosen temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH4Cl solution).
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
General Michael Addition Workflow
Caption: A general workflow for performing a Michael addition experiment.
Troubleshooting Logic for Low Yield
Caption: A logical decision tree for troubleshooting low-yield Michael additions.
References
Technical Support Center: Reactions with Ethyl 2-butynoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-butynoate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Michael Addition Reactions
Question: I am performing a Michael addition to this compound and observing a mixture of products. What are the likely side products and how can I control the selectivity?
Answer:
In Michael additions with this compound, the primary competition is between 1,4-addition (conjugate addition) and 1,2-addition (addition to the carbonyl group). The formation of these products is highly dependent on the nature of the nucleophile.
-
1,4-Addition (Desired Michael Adduct): This is favored by "soft" nucleophiles.
-
1,2-Addition (Side Product): This is favored by "hard" nucleophiles.
-
Polymerization (Side Product): Activated alkynes like this compound can undergo polymerization, especially under harsh basic conditions or with highly reactive nucleophiles.[1]
-
Disulfide Formation (Side Product with Thiols): When using thiol nucleophiles, oxidative coupling can lead to the formation of disulfides.[1][2]
Troubleshooting:
-
To favor 1,4-addition: Use "soft" nucleophiles such as organocuprates (Gilman reagents), enamines, or thiols under basic conditions.[3][4]
-
To minimize 1,2-addition: Avoid "hard" nucleophiles like Grignard reagents or organolithium compounds if the 1,4-adduct is desired. If a Grignard reagent must be used, consider transmetalation to a cuprate.[3][5]
-
To prevent polymerization: Use milder reaction conditions, such as catalytic amounts of a non-nucleophilic base (e.g., DBU). Maintain a low reaction temperature and avoid high concentrations of the reactants.[1]
-
To avoid disulfide formation: Work under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. Some phosphine (B1218219) catalysts can also help reduce any disulfide that forms.[1][2]
Quantitative Data on 1,2- vs. 1,4-Addition to a Similar Substrate (2-Butynal)
| Reagent | Nucleophile Type | Addition Type | Product Name | Typical Yield (%) |
| Ethylmagnesium Bromide | "Hard" | 1,2-Addition | 4-Hexyn-3-ol | >90 |
| Lithium Diethylcuprate | "Soft" | 1,4-Addition | (E)-3-Ethyl-2-butenal | >90 |
Data adapted from a comparative study on 2-butynal, a structurally similar α,β-alkynyl aldehyde.[3]
Logical Diagram: 1,2- vs. 1,4-Addition
Caption: Choice of nucleophile directs the reaction pathway towards either 1,4- or 1,2-addition.
2. Diels-Alder Reactions
Question: My Diels-Alder reaction with this compound is giving a mixture of regioisomers. How can I predict and control the major product?
Answer:
When this compound reacts with an unsymmetrical diene in a Diels-Alder reaction, a mixture of regioisomers can be formed. The primary side products are the undesired regioisomers. The regioselectivity is governed by the electronic properties of the substituents on the diene. Generally, the "ortho" and "para" isomers are favored over the "meta" isomer.
Troubleshooting:
-
Predicting the Major Isomer: The major regioisomer can often be predicted by considering the resonance structures of the diene. The most nucleophilic carbon of the diene will preferentially attack the most electrophilic carbon of the dienophile (the β-carbon of this compound).
-
Controlling Regioselectivity: While difficult to change the inherent selectivity, using a Lewis acid catalyst can sometimes enhance the regioselectivity. Reaction temperature can also have an effect, with lower temperatures often favoring the kinetically preferred product.
Estimated Regioisomeric Ratios in Diels-Alder Reactions with Similar Dienes
| Diene | Major Product | "para" : "ortho" Ratio (approximate) |
| 2-Methoxybutadiene | "para" | 8 : 1 |
| 2-Methylbutadiene | "para" | 2 : 1 |
Workflow for a Diels-Alder Reaction
Caption: A typical Diels-Alder workflow with an unsymmetrical diene, leading to regioisomeric products.
3. Reduction Reactions
Question: I am trying to reduce the alkyne of this compound, but I am getting a mixture of products or complete reduction of the ester. How can I selectively reduce the triple bond?
Answer:
The reduction of this compound can lead to several products depending on the reducing agent and reaction conditions.
-
Over-reduction: Strong reducing agents can reduce the triple bond completely to an alkane (ethyl butanoate) or even reduce the ester functionality to an alcohol.
-
Incomplete reduction: Milder conditions may result in a mixture of the starting material, the alkene (ethyl butenoate), and the fully saturated alkane.
Troubleshooting:
-
Selective Reduction to Alkene: To obtain the cis-alkene (ethyl (Z)-2-butenoate), use Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) for the hydrogenation. For the trans-alkene (ethyl (E)-2-butenoate), a dissolving metal reduction (e.g., sodium in liquid ammonia) is typically used.
-
Selective Reduction to Alkane: For complete saturation of the triple bond to give ethyl butanoate without reducing the ester, catalytic hydrogenation with a standard catalyst like Pd/C is effective. A protocol using NaBH₄ with NiCl₂ in methanol (B129727) can also achieve this 1,4-reduction.[6]
-
Avoiding Ester Reduction: Avoid strong, non-selective reducing agents like Lithium Aluminum Hydride (LiAlH₄) if you wish to preserve the ester group.
4. Saponification (Ester Hydrolysis)
Question: During my base-catalyzed reaction, I am losing a significant portion of my product to saponification. How can I minimize this side reaction?
Answer:
Saponification is the base-promoted hydrolysis of the ester group in this compound, leading to the formation of but-2-ynoate (B8739756) salt and ethanol. This is a common side reaction in any base-catalyzed process involving esters.[7]
Troubleshooting:
-
Use a Non-Nucleophilic Base: If the base is only required as a catalyst, switch to a non-nucleophilic, sterically hindered base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DBN (1,5-Diazabicyclo[4.3.0]non-5-ene).
-
Anhydrous Conditions: Saponification requires water. Ensuring strictly anhydrous reaction conditions will prevent this side reaction. Use dry solvents and reagents.
-
Lower Temperature: The rate of saponification is temperature-dependent. Running the reaction at a lower temperature can reduce the rate of this side reaction.
-
Limit Excess Base: Use only the required stoichiometric or catalytic amount of base. A large excess of a nucleophilic base will promote saponification.
Experimental Protocols
1. Protocol for Michael Addition of Thiophenol to this compound
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF, CH₂Cl₂) under an inert atmosphere (N₂ or Ar), add thiophenol (1.1 eq).
-
Base Addition: Cool the mixture to 0 °C and add a catalytic amount of a base such as triethylamine (B128534) (0.1 eq) or DBU (0.05 eq) dropwise.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours at room temperature.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica (B1680970) gel. Analyze the product and any side products (e.g., disulfide) by ¹H NMR, ¹³C NMR, and MS.
2. Protocol for Diels-Alder Reaction of this compound with 2,3-Dimethyl-1,3-butadiene (B165502)
This protocol is adapted from a similar procedure.[8]
-
Reactant Preparation: In a round-bottom flask, dissolve maleic anhydride (B1165640) (1.0 eq) and 2,3-dimethyl-1,3-butadiene (1.1 eq) in a minimal amount of a suitable solvent (e.g., toluene (B28343) or xylene). For this specific reaction, substitute maleic anhydride with this compound.
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. If the product crystallizes, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification and Analysis: The crude product can be purified by recrystallization or column chromatography. The ratio of regioisomers can be determined by ¹H NMR spectroscopy or GC.
3. Protocol for the Selective Reduction of this compound to Ethyl Butanoate
This protocol is based on the reduction of a similar α,β-unsaturated ester.[6]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and nickel(II) chloride hexahydrate (0.2 eq) in anhydrous methanol.
-
Cooling: Cool the green solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: While stirring vigorously, add sodium borohydride (B1222165) (2.0 eq) portion-wise. A black precipitate will form, and hydrogen gas will evolve.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the product with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Purification: Concentrate the solution and purify the crude product by column chromatography to obtain pure ethyl butanoate.
References
- 1. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scienceportal.tecnalia.com [scienceportal.tecnalia.com]
- 6. benchchem.com [benchchem.com]
- 7. preserve.lehigh.edu [preserve.lehigh.edu]
- 8. atc.io [atc.io]
Technical Support Center: Diels-Alder Reaction of Furan and Ethyl 2-butynoate
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with the Diels-Alder reaction between furan (B31954) and ethyl 2-butynoate.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary products of the Diels-Alder reaction between furan and this compound?
A1: The primary product is the [4+2] cycloaddition adduct, ethyl 2-methyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate. Due to the asymmetry of this compound, two regioisomers are possible. However, the isomer with the methyl group at the C2 position is the expected major product. The reaction will typically yield a mixture of endo and exo diastereomers.
Q2: What are the common byproducts observed in this reaction?
A2: Several byproducts can form, particularly under thermal conditions or in the presence of Lewis acids. These include:
-
Diadducts: A second molecule of furan can react with the initial Diels-Alder adduct in a subsequent [4+2] cycloaddition. This is more likely at higher temperatures.
-
Triadducts: Further addition of furan can lead to triadducts.
-
Rearrangement Products: Complex rearranged structures, such as tetracyclic compounds, have been observed in reactions with similar dienophiles like ethyl propiolate.[1]
-
Polymers: Furan can be prone to polymerization, especially in the presence of strong acids.
Q3: What is the retro-Diels-Alder reaction and how can it be minimized?
A3: The retro-Diels-Alder reaction is the reverse of the cycloaddition, where the adduct reverts to the starting furan and dienophile. This is a common issue with furan adducts due to their relatively low stability. To minimize the retro-Diels-Alder reaction, it is advisable to use the mildest possible reaction conditions and to avoid prolonged heating.
Q4: How does the choice of thermal versus Lewis acid-catalyzed conditions affect the reaction?
A4:
-
Thermal Conditions: Generally require higher temperatures, which can lead to a higher proportion of the thermodynamically more stable exo isomer. However, high temperatures also favor the retro-Diels-Alder reaction and the formation of diadducts and other byproducts.[2]
-
Lewis Acid Catalysis: Lewis acids can significantly accelerate the reaction, allowing for lower reaction temperatures.[2][3][4][5] This can improve the yield of the initial adduct and potentially influence the endo/exo selectivity. However, some Lewis acids can also promote the decomposition of the adduct.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Reaction temperature is too low. 2. Reaction time is too short. 3. Reagents are impure or wet. 4. Significant retro-Diels-Alder reaction is occurring. | 1. Gradually increase the reaction temperature, monitoring for product formation by TLC or GC. 2. Extend the reaction time. 3. Ensure furan and this compound are freshly distilled and the solvent is anhydrous. 4. Consider using a Lewis acid catalyst to allow for lower reaction temperatures. |
| Formation of Multiple Products/Byproducts | 1. Reaction temperature is too high, leading to diadducts and rearrangement products. 2. Presence of a Lewis acid is promoting side reactions. 3. Furan polymerization. | 1. Reduce the reaction temperature. If using thermal conditions, consider switching to a Lewis acid-catalyzed reaction at a lower temperature. 2. Screen different Lewis acids and optimize the catalyst loading. 3. Use freshly distilled furan and avoid strong protic or Lewis acids if polymerization is observed. |
| Difficulty in Product Purification | 1. Products (endo/exo isomers, byproducts) have similar polarities. 2. Product is unstable on silica (B1680970) gel. | 1. Utilize careful column chromatography with a shallow solvent gradient. Consider alternative stationary phases like alumina (B75360) or reverse-phase silica. 2. If the product is sensitive, consider purification by crystallization or distillation under reduced pressure if thermally stable. |
| Unexpected Endo/Exo Ratio | 1. The reaction has reached thermodynamic equilibrium, favoring the exo product. 2. The specific reaction conditions (solvent, catalyst) favor one isomer over the other. | 1. For the kinetically favored endo product, use shorter reaction times and lower temperatures. 2. To obtain the thermodynamically favored exo product, use longer reaction times or higher temperatures. |
Experimental Protocols
Protocol 1: Thermal Diels-Alder Reaction (Analogous to Ethyl Propiolate)
This protocol is adapted from the thermal reaction of furan with ethyl propiolate.[1]
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine furan (3-5 equivalents) and this compound (1 equivalent).
-
Solvent: The reaction can be run neat or in a dry, inert solvent such as benzene (B151609) or toluene.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress by TLC or GC.
-
Workup: After completion, allow the reaction to cool to room temperature. Remove the excess furan and solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to separate the desired adducts from byproducts.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction (General Procedure)
This is a general procedure based on the use of Lewis acids in furan Diels-Alder reactions.[2][3][4][5]
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in a dry, aprotic solvent (e.g., dichloromethane (B109758) or toluene).
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Addition of Lewis Acid: Add the Lewis acid (e.g., AlCl₃, SnCl₄, ZnI₂) (0.1-1.1 equivalents) portion-wise, maintaining the temperature.
-
Addition of Furan: Slowly add furan (1-1.5 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at the chosen temperature and monitor its progress by TLC or GC.
-
Quenching and Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ or water. Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography.
Quantitative Data (for Analogous Reactions)
Table 1: Reaction Conditions and Yields for Diels-Alder Reactions of Furan with Acetylenic Esters
| Dienophile | Diene | Conditions | Product(s) | Yield | Reference |
| Dimethyl acetylenedicarboxylate | Furan | Neat, room temp, 46 h | Dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate | 55% | [2] |
| Dibenzyl acetylenedicarboxylate | Furan | 85 °C, 4 h | Dibenzyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate | Not specified | [2] |
| Methyl 3-bromopropiolate | 2-Methylfuran | Benzene, reflux, 12 h | Methyl 3-bromo-1-methyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate | 50% | [4] |
| Ethyl propiolate | Furan | 130 °C | 2,6-dicarbethoxy-9-oxatetracyclo[3.2.1.1.3,8.02,4]non-6-ene | Low | [1] |
| Ethyl propiolate | Furan | AlCl₃ | Mixture of endo-endo and endo-exo diadducts | Not specified | [1] |
Visualizations
Caption: Reaction pathways in the Diels-Alder reaction of furan and this compound.
Caption: General experimental workflow for the Diels-Alder reaction.
References
Technical Support Center: Purification of Ethyl 2-butynoate Adducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Ethyl 2-butynoate adducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification challenges for this compound adducts?
Researchers often face several challenges when purifying adducts derived from this compound. These challenges typically stem from the nature of the adducts themselves and the reaction conditions. Common issues include:
-
Removal of Unreacted Starting Material: this compound can be difficult to separate from the product, especially if the adduct has a similar polarity.
-
Separation of Diastereomers: If the reaction creates stereocenters, the resulting diastereomers may have very similar chromatographic behavior, making separation challenging.
-
Product Decomposition on Silica (B1680970) Gel: The ester functionality in the adducts can be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.
-
Co-elution with Byproducts: Side reactions can lead to impurities that have similar polarities to the desired adduct, resulting in difficult separations.
-
Difficulty in Crystallization: Some adducts may be oils or have a tendency to form oils, making purification by recrystallization difficult.
Q2: My this compound adduct appears to be decomposing on the silica gel column. What can I do?
Decomposition on silica gel is a frequent problem for sensitive compounds. Here are several strategies to mitigate this issue:
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base. A common method is to use a solvent system containing a small amount of a volatile base like triethylamine (B128534) (e.g., 0.1-1% v/v) or by pre-treating the silica gel with a solution of triethylamine in your eluent.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as alumina (B75360) (neutral or basic) or Florisil.
-
Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time the adduct is in contact with the silica gel.
-
Reverse-Phase Chromatography: If your adduct is sufficiently non-polar, reverse-phase chromatography (e.g., using C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be a good alternative.
Q3: I am having trouble separating my desired adduct from unreacted this compound. What solvent systems are recommended for column chromatography?
The choice of solvent system is critical for achieving good separation. Since this compound is a relatively polar starting material, the polarity of your adduct will determine the best approach.
-
For Less Polar Adducts: Start with a low polarity eluent and gradually increase the polarity. A common starting point is a hexane (B92381)/ethyl acetate (B1210297) gradient. You can begin with a high percentage of hexane (e.g., 95:5 hexane:ethyl acetate) and slowly increase the ethyl acetate concentration.
-
For More Polar Adducts: If your adduct is significantly more polar than this compound, you can start with a higher concentration of the polar solvent. A dichloromethane/methanol gradient can also be effective for more polar compounds.
It is highly recommended to first perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal conditions for separation before attempting column chromatography.
Troubleshooting Guides
Problem: Poor Separation or Co-elution of the Adduct and Impurities
Possible Causes:
-
Inappropriate solvent system for column chromatography.
-
Overloading the column with too much crude product.
-
The adduct and impurity have very similar polarities.
Solutions:
-
Optimize the Solvent System with TLC: Experiment with different solvent mixtures to maximize the difference in Rf values between your product and the impurities. Try adding a third solvent to the mixture to fine-tune the polarity.
-
Reduce the Amount of Sample Loaded: Overloading the column leads to broad bands and poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Use a Longer Column: A longer column provides more surface area for interaction and can improve the separation of compounds with similar Rf values.
-
Consider a Different Chromatographic Technique: If normal-phase chromatography is ineffective, consider reverse-phase chromatography or preparative HPLC for more challenging separations.
Problem: The Adduct is an Oil and Cannot be Recrystallized
Possible Causes:
-
The presence of impurities is preventing crystallization.
-
The adduct has a low melting point or is amorphous.
Solutions:
-
Purify Further by Chromatography: Ensure the oil is of high purity by performing thorough column chromatography. Even small amounts of impurities can inhibit crystallization.
-
Try Different Recrystallization Solvents: Systematically screen a variety of solvents with different polarities. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.
-
Use a Co-solvent System: If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Gentle heating and slow cooling can then induce crystallization.
-
Trituration: If recrystallization fails, try triturating the oil with a poor solvent. This involves stirring the oil with the solvent, which can sometimes induce solidification or wash away impurities.
-
Seeding: If you have a small amount of crystalline material, adding a seed crystal to a supersaturated solution can induce crystallization.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| CAS Number | 4341-76-8 |
| Molecular Formula | C₆H₈O₂ |
| Molecular Weight | 112.13 g/mol |
| Boiling Point | 160-161 °C at 730 mmHg |
| Density | 0.962 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.436 |
Table 2: Typical Solvent Systems for Column Chromatography of Organic Compounds
| Polarity of Compound | Typical Stationary Phase | Example Solvent Systems (Gradient Elution) |
| Non-polar | Silica Gel | Hexane -> Hexane/Ethyl Acetate (9:1) |
| Moderately Polar | Silica Gel | Hexane/Ethyl Acetate (9:1) -> Hexane/Ethyl Acetate (1:1) |
| Dichloromethane -> Dichloromethane/Methanol (98:2) | ||
| Polar | Silica Gel | Ethyl Acetate -> Ethyl Acetate/Methanol (9:1) |
| Dichloromethane/Methanol (95:5) -> Dichloromethane/Methanol (8:2) | ||
| Very Polar | Reverse-Phase (C18) | Water -> Water/Acetonitrile (1:1) |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol outlines a general procedure for the purification of an this compound adduct using flash column chromatography.
Materials:
-
Glass chromatography column
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Sand (washed)
-
Crude reaction mixture
-
Appropriate solvent system (determined by TLC)
-
Collection tubes or flasks
-
Air or nitrogen source for applying pressure
Procedure:
-
Column Packing:
-
Securely clamp the column in a vertical position in a fume hood.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle. Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
Drain the solvent until it is level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude adduct in a minimal amount of the appropriate solvent (ideally the eluent).
-
Carefully apply the sample solution to the top of the silica gel using a pipette.
-
Allow the sample to absorb onto the silica by draining the solvent until it is level with the sand again.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure to the top of the column to achieve a steady flow rate.
-
Collect fractions in separate tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified adduct.
-
Protocol 2: Recrystallization
This protocol describes a general method for purifying a solid this compound adduct by recrystallization.
Materials:
-
Crude solid adduct
-
Recrystallization solvent(s)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection:
-
Place a small amount of the crude solid in a test tube.
-
Add a few drops of a potential solvent. If the solid dissolves immediately at room temperature, it is too soluble. If it does not dissolve at all, even with heating, it is not soluble enough.
-
The ideal solvent will dissolve the solid when heated but not at room temperature.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen solvent to dissolve the solid upon heating and stirring.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
-
Drying:
-
Allow the crystals to air dry on the filter paper or place them in a desiccator under vacuum to remove the last traces of solvent.
-
Visualizations
Caption: General workflow for the purification of this compound adducts.
Caption: Troubleshooting decision tree for common purification challenges.
Preventing polymerization of Ethyl 2-butynoate during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of preventing the unwanted polymerization of ethyl 2-butynoate during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to polymerization?
A1: this compound is an "activated" or "electron-deficient" alkyne. The presence of the electron-withdrawing ethyl ester group makes the carbon-carbon triple bond susceptible to nucleophilic attack and radical addition, which can initiate polymerization.
Q2: What are the primary mechanisms of this compound polymerization?
A2: The two primary polymerization pathways are:
-
Anionic Polymerization: Initiated by strong bases or nucleophiles. The nucleophile attacks the alkyne, creating a carbanion that can then react with other this compound molecules.
-
Free-Radical Polymerization: Initiated by heat, UV light, or radical initiators. This process involves the formation of highly reactive radical species that propagate a chain reaction.
Q3: What are the common signs of polymerization during my reaction?
A3: Unwanted polymerization can manifest as:
-
The formation of an insoluble, often yellowish or brownish, solid or viscous oil.
-
A sudden and uncontrolled increase in reaction temperature (exotherm).
-
Difficulty in stirring the reaction mixture.
-
Lower than expected yield of the desired product.
Q4: How can I prevent polymerization during storage?
A4: To ensure the stability of this compound during storage, the following conditions are recommended[1][2]:
-
Storage Temperature: Store in a cool, dry, and well-ventilated place, ideally refrigerated at 2-8°C.
-
Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent air-initiated polymerization.[2]
-
Inhibitors: Commercial this compound may contain a small amount of a polymerization inhibitor. It is crucial to check the supplier's specifications.
Troubleshooting Guide: Preventing Polymerization in Reactions
This guide provides solutions to common issues encountered when using this compound in chemical synthesis.
| Problem | Potential Cause | Recommended Solution |
| Spontaneous polymerization upon addition of a strong base or nucleophile. | Anionic polymerization has been initiated. | - Lower the reaction temperature: Conduct the reaction at a low temperature (e.g., -78°C to 0°C) before and during the addition of the base/nucleophile. - Slow addition: Add the base or nucleophile slowly and dropwise to the reaction mixture containing this compound to control the reaction rate and dissipate any heat generated. - Use a weaker base: If the reaction chemistry allows, consider using a less potent base to minimize the initiation of polymerization. |
| Polymer formation in thermally sensitive reactions (e.g., Diels-Alder). | Free-radical polymerization is likely occurring due to elevated temperatures. | - Use a polymerization inhibitor: Add a radical inhibitor such as hydroquinone (B1673460) or phenothiazine (B1677639) to the reaction mixture. - Optimize reaction temperature: Determine the minimum temperature required for the desired reaction to proceed at a reasonable rate. - Inert atmosphere: Ensure the reaction is carried out under an inert atmosphere (nitrogen or argon) to minimize the presence of oxygen, which can promote radical formation. |
| Gradual formation of insoluble material during the reaction. | Slow polymerization is occurring under the reaction conditions. | - Monitor the reaction closely: Use techniques like TLC or NMR to monitor the progress of the reaction and stop it as soon as the desired product is formed. - Add an inhibitor: If not already present, add a suitable inhibitor to the reaction mixture. - Purify the product promptly: Once the reaction is complete, work up and purify the product without delay to remove any unreacted monomer and prevent post-reaction polymerization. |
| Reaction mixture becomes viscous and difficult to stir. | Significant polymerization has occurred. | - Immediate cooling: Cool the reaction mixture immediately to slow down the polymerization rate. - Quench the reaction: If possible, quench the reaction with a suitable reagent to deactivate any active species. - Dilution: Dilute the reaction mixture with a solvent to reduce the concentration of the monomer and improve stirring. |
Data Presentation: Common Polymerization Inhibitors
While specific quantitative data for the inhibition of this compound polymerization is not extensively available in the literature, the following table summarizes common inhibitors used for structurally related monomers like acrylates and styrenes. The optimal concentration for this compound should be determined empirically for each specific application.
| Inhibitor | Mechanism of Action | Typical Concentration Range (for other monomers) | Notes |
| Hydroquinone | Radical scavenger | 100 - 1000 ppm | Often requires the presence of oxygen to be effective. |
| Phenothiazine (PTZ) | Radical scavenger | 100 - 500 ppm | Effective at higher temperatures and can function in the absence of oxygen.[3] |
| Butylated Hydroxytoluene (BHT) | Radical scavenger | 200 - 1000 ppm | A common antioxidant that can also inhibit polymerization. |
| Tempo | Radical scavenger | Varies | A stable free radical that can reversibly terminate polymer chains. |
Experimental Protocols: General Guidelines
The following are general protocols that incorporate best practices to minimize the polymerization of this compound. Note: These are general guidelines and should be adapted and optimized for your specific reaction.
Protocol 1: General Procedure for Nucleophilic Addition (e.g., Michael Addition)
-
Reaction Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen or argon inlet.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
Reagent Preparation:
-
Dissolve the nucleophile and any non-basic reagents in an appropriate anhydrous solvent in the reaction flask.
-
In a separate, dry dropping funnel, prepare a solution of this compound in the same anhydrous solvent.
-
-
Reaction Execution:
-
Cool the reaction flask containing the nucleophile to a low temperature (e.g., -78°C, -20°C, or 0°C, depending on the reactivity of the nucleophile).
-
Slowly add the this compound solution from the dropping funnel to the cooled, stirred solution of the nucleophile over a period of 30-60 minutes.
-
Monitor the internal reaction temperature to ensure it does not rise significantly.
-
After the addition is complete, allow the reaction to stir at the low temperature and monitor its progress by TLC or other appropriate analytical methods.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction at the low temperature by adding a suitable quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride).
-
Allow the mixture to warm to room temperature before proceeding with extraction and purification.
-
Protocol 2: General Procedure for a Thermal Reaction (e.g., Diels-Alder)
-
Reaction Setup:
-
In a suitable reaction vessel, combine the diene, this compound, a radical inhibitor (e.g., hydroquinone, 100-200 ppm), and the solvent.
-
Equip the vessel with a condenser and a nitrogen or argon inlet.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature while stirring.
-
Monitor the reaction progress by TLC, GC, or NMR.
-
Avoid unnecessarily high temperatures or prolonged reaction times.
-
-
Work-up and Purification:
-
Once the reaction has reached completion or the desired conversion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the product promptly using an appropriate method (e.g., column chromatography, distillation) to separate it from any unreacted starting materials and the inhibitor.
-
Visualizations
Caption: Potential polymerization pathways for this compound.
Caption: General mechanism of free-radical polymerization inhibition.
Caption: Recommended experimental workflow to prevent polymerization.
References
Troubleshooting low conversion rates in Ethyl 2-butynoate reactions
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, encountered in reactions involving Ethyl 2-butynoate.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing a very low conversion rate. What are the common initial checks I should perform?
A1: When experiencing low conversion rates, it's crucial to systematically verify the foundational aspects of your experimental setup. First, confirm the purity and integrity of your this compound and other reagents. This compound can be sensitive to air and moisture. Ensure all glassware was properly dried and the reaction was conducted under an inert atmosphere (e.g., nitrogen or argon) if required for your specific transformation. Re-evaluate your reaction stoichiometry to ensure the correct molar ratios of reactants and catalyst were used. Finally, double-check the reaction temperature and time to ensure they align with established protocols for the transformation you are attempting.
Q2: I suspect my catalyst is not performing optimally. What are some common issues related to catalysis in this compound reactions?
A2: Catalyst inefficiency is a frequent cause of low conversion. For phosphine-catalyzed reactions, such as annulations, the choice of phosphine (B1218219) is critical. Less nucleophilic phosphines may require higher temperatures or longer reaction times. Ensure your catalyst is not degraded; using a fresh batch or a newly opened bottle is advisable. For metal-catalyzed reactions, such as rhodium-catalyzed codimerizations, the active catalytic species may not be forming correctly. This could be due to impurities in the solvent or reagents that poison the catalyst. Consider screening different catalysts or adding co-catalysts or additives if applicable to your reaction type.
Q3: Could side reactions be the cause of my low yield of the desired product?
A3: Yes, several side reactions can compete with your desired transformation. A common side reaction is the hydrolysis of the ester functionality of this compound, especially if there is residual water in your reaction mixture or if the reaction is run under acidic or basic conditions for extended periods. Polymerization of the alkyne can also occur, particularly at higher temperatures or in the presence of certain initiators. Depending on your reactants, you might also observe competing pathways such as [2+2] instead of the desired [3+2] cycloadditions. Careful monitoring of the reaction by TLC or NMR can help identify the formation of byproducts.
Q4: How does the choice of solvent affect the outcome of my this compound reaction?
A4: The solvent plays a crucial role in influencing reaction rates and pathways. Solvent polarity can affect the solubility of your reactants and catalyst, as well as stabilize or destabilize transition states. For instance, in phosphine-catalyzed reactions, the polarity of the solvent can influence the stability of the zwitterionic intermediates, thereby affecting the reaction rate. It is recommended to use dry, high-purity solvents. If you are experiencing low conversion, consider screening a range of solvents with varying polarities.
Q5: How can I effectively monitor the progress of my reaction to better understand the low conversion issue?
A5: Regular monitoring of your reaction is key to diagnosing problems. Thin-Layer Chromatography (TLC) is a quick and effective method to qualitatively track the consumption of starting materials and the formation of products. For more quantitative analysis, taking aliquots at regular intervals and analyzing them by Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography (GC) can provide precise conversion rates. This data will help you determine if the reaction is sluggish, has stalled, or is producing undesired side products.
Troubleshooting Guide: Low Conversion in Phosphine-Catalyzed Annulation
This guide addresses the specific issue of low conversion in the phosphine-catalyzed annulation reaction between this compound and an α-keto ester, a common transformation for the synthesis of cyclopentene (B43876) derivatives.
Problem: Low yield (e.g., ~30%) in the reaction of this compound with Methyl Benzoylformate.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low conversion rates.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Inappropriate Catalyst | The nucleophilicity of the phosphine catalyst is crucial. A highly nucleophilic phosphine like tributylphosphine (B147548) might lead to substrate decomposition at elevated temperatures. Solution: Switch to a less nucleophilic but more sterically hindered phosphine like tricyclohexylphosphine (B42057). This can improve the stability of the reaction intermediates. |
| Sub-optimal Catalyst Loading | Using a stoichiometric amount of a highly reactive catalyst can sometimes promote side reactions. Conversely, a sub-stoichiometric amount might be insufficient for driving the reaction to completion at lower temperatures. Solution: When using a more robust catalyst like tricyclohexylphosphine, explore using a sub-stoichiometric amount (e.g., 50 mol%) at an elevated temperature to balance reactivity and stability. |
| Incorrect Reaction Temperature | Room temperature may be insufficient for less reactive catalyst systems, leading to low and slow conversion. Solution: Increase the reaction temperature. For the tricyclohexylphosphine-catalyzed reaction, heating to 60 °C can significantly improve the reaction rate and overall yield. |
| Extended Reaction Time at Low Temperature | Simply extending the reaction time at room temperature with a sub-optimal catalyst system may not lead to a significant improvement in yield and can increase the likelihood of side reactions. Solution: It is more effective to optimize the catalyst and temperature concurrently. A shorter reaction time at a higher temperature with the right catalyst often yields better results. |
Data Presentation: Catalyst and Condition Optimization
The following table summarizes the results of the optimization of the phosphine-catalyzed reaction between this compound and Methyl Benzoylformate.
| Entry | Phosphine Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Combined Yield (%) |
| 1 | Tributylphosphine | 100 | 25 | 12 | ~30 |
| 2 | Tricyclohexylphosphine | 50 | 25 | 12 | 45 |
| 3 | Tricyclohexylphosphine | 50 | 25 | 24 | 45 |
| 4 | Tricyclohexylphosphine | 50 | 60 | 12 | 75 |
Data is based on the findings reported in the study of phosphine-catalyzed annulation reactions of 2-butynoate and α-keto esters.
Experimental Protocols
Protocol 1: Initial Low-Yielding Reaction
This protocol outlines the conditions that resulted in a low conversion rate.
-
To a solution of methyl benzoylformate (0.5 mmol) in a suitable solvent, add this compound (1.2 equivalents).
-
Add tributylphosphine (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature (25 °C) for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography to yield the dihydrofuran product.
Protocol 2: Optimized High-Yielding Reaction
This protocol describes the optimized conditions for achieving a higher conversion rate.
-
To a solution of methyl benzoylformate (0.5 mmol) in a suitable solvent, add this compound (1.2 equivalents).
-
Add tricyclohexylphosphine (0.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature, concentrate, and purify by column chromatography to yield the cyclopentene and dihydrofuran products.
Reaction Monitoring Workflow
The following diagram illustrates a typical workflow for monitoring the progress of an this compound reaction.
Caption: Workflow for reaction monitoring and analysis.
Technical Support Center: Reactivity of Ethyl 2-butynoate with Lewis Acid Catalysts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethyl 2-butynoate and Lewis acid catalysts. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guides
This section is designed to help you diagnose and resolve issues that may arise during Lewis acid-catalyzed reactions of this compound.
1. Low or No Product Yield
Q: I am not observing any significant formation of my desired product in a Lewis acid-catalyzed reaction with this compound. What are the potential causes and solutions?
A: Low or no product yield can stem from several factors related to the catalyst, substrate, or reaction conditions. Here’s a systematic approach to troubleshooting this issue:
-
Inadequate Catalyst Activity: The chosen Lewis acid may not be strong enough to activate the alkyne bond of this compound sufficiently.
-
Solution: Consider screening a range of Lewis acids with varying strengths. For instance, if a mild Lewis acid like ZnCl₂ is ineffective, you might try a stronger one such as AlCl₃ or SnCl₄.[1] However, be aware that stronger Lewis acids can sometimes lead to side reactions.
-
-
Catalyst Decomposition or Inhibition: Lewis acids are sensitive to moisture and other protic sources, which can lead to their deactivation.[2] Certain nucleophiles or additives can also coordinate too strongly with the Lewis acid, inhibiting its catalytic activity.
-
Solution: Ensure all glassware is rigorously dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. If your nucleophile is a strong Lewis base, consider a slower addition of the nucleophile to the reaction mixture.
-
-
Sub-optimal Reaction Temperature: The reaction may have a significant activation energy that is not being overcome at the current temperature.
-
Solution: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. Some reactions may require elevated temperatures to proceed efficiently.[1]
-
-
Steric Hindrance: The nucleophile or substituents on the this compound derivative may be sterically bulky, impeding the approach to the reaction center.
-
Solution: If possible, consider using a less sterically hindered nucleophile. Alternatively, a smaller Lewis acid catalyst might be beneficial.
-
2. Formation of Multiple Products or Side Reactions
Q: My reaction is producing a mixture of products, including unexpected side products. How can I improve the selectivity?
A: The formation of multiple products is a common challenge and can often be addressed by fine-tuning the reaction conditions and catalyst choice.
-
Lack of Regio- or Stereoselectivity: The Lewis acid may not be providing sufficient control over the orientation of the reactants in the transition state.
-
Solution: The choice of Lewis acid can significantly influence selectivity. For example, in some Diels-Alder reactions, SnCl₄ has been shown to enhance regio- and stereoselectivity.[3] For asymmetric reactions, employing a chiral Lewis acid is necessary.
-
-
Polymerization of this compound: The highly activated alkyne can sometimes undergo polymerization, especially with strong Lewis acids or at higher concentrations.[2]
-
Solution: Use a milder Lewis acid or lower the reaction temperature. Running the reaction at a lower concentration of this compound may also suppress polymerization.
-
-
Competing Reaction Pathways: Depending on the reactants, alternative Lewis acid-catalyzed pathways may compete with the desired transformation. For example, in reactions intended for cyclization, conjugate additions might occur as a side reaction.
-
Solution: Carefully select the Lewis acid and reaction temperature to favor the desired pathway. For instance, some Lewis acids might preferentially promote one type of reaction over another under specific conditions.
-
3. Product Decomposition
Q: I am observing the formation of my desired product, but it appears to be decomposing under the reaction conditions. What can I do to mitigate this?
A: Product decomposition is often caused by the harshness of the reaction conditions, particularly the acidity of the medium.
-
Product Instability in the Presence of the Lewis Acid: The product itself may be sensitive to the Lewis acid, leading to degradation over time.
-
Solution: Monitor the reaction closely and quench it as soon as the starting material is consumed. Using a milder Lewis acid or a catalytic amount rather than a stoichiometric amount can also be beneficial. Work-up procedures should be designed to promptly remove the Lewis acid.
-
-
Harsh Quenching or Work-up: The work-up procedure may be too acidic or basic, causing the product to decompose.
-
Solution: Employ a milder quenching agent. For example, instead of a strong acid or base, consider using a saturated aqueous solution of a salt like ammonium (B1175870) chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃).
-
Frequently Asked Questions (FAQs)
Q1: How does a Lewis acid catalyst increase the reactivity of this compound?
A1: A Lewis acid accepts a pair of electrons from the carbonyl oxygen of the ester group in this compound.[3] This coordination withdraws electron density from the molecule, making the alkyne bond more electron-deficient and thus more susceptible to nucleophilic attack. This activation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the this compound, facilitating reactions like Michael additions and Diels-Alder cycloadditions.
Q2: Which Lewis acids are commonly used for reactions with α,β-alkynyl esters like this compound?
A2: A range of Lewis acids can be employed, and the optimal choice depends on the specific reaction. Common examples include:
-
Mild Lewis Acids: ZnCl₂, Sc(OTf)₃
-
Moderate to Strong Lewis Acids: BF₃·OEt₂, AlCl₃, SnCl₄, TiCl₄ The choice of catalyst can impact reaction rate, yield, and selectivity. It is often necessary to screen several catalysts to find the best one for a particular transformation.
Q3: Can I use a catalytic amount of Lewis acid, or is a stoichiometric amount required?
A3: Whether a catalytic or stoichiometric amount of Lewis acid is needed depends on the reaction and the strength of the interaction between the Lewis acid and the product. If the product forms a stable complex with the Lewis acid, it can inhibit catalyst turnover, necessitating a stoichiometric amount. However, in many cases, catalytic amounts (e.g., 5-20 mol%) are sufficient to promote the reaction effectively.
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to observe the disappearance of the starting materials and the appearance of the product.
Data Presentation: Catalyst Screening for Analogous Reactions
While specific comprehensive data for this compound is dispersed, the following tables provide examples of Lewis acid screening for analogous reactions with α,β-unsaturated esters and ketones, which can serve as a valuable starting point for catalyst selection.
Table 1: Lewis Acid Catalyst Screening for a Michael Addition Analogue (Data is illustrative for the Michael addition of a silyloxypyrrole to an α,β-unsaturated carbonyl compound)
| Entry | Lewis Acid (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Sc(OTf)₃ (10) | CH₂Cl₂ | -25 | 77-80 |
| 2 | Yb(OTf)₃ (10) | CH₂Cl₂ | -25 | 45 |
| 3 | Cu(OTf)₂ (10) | CH₂Cl₂ | -25 | 60 |
| 4 | Zn(OTf)₂ (10) | CH₂Cl₂ | -25 | 35 |
| 5 | No Catalyst | CH₂Cl₂ | 25 | <5 |
Table 2: Lewis Acid Catalyst Screening for a Diels-Alder Reaction Analogue (Data is illustrative for the Diels-Alder reaction of isoprene (B109036) with methyl acrylate)[3]
| Entry | Lewis Acid | Relative Rate |
| 1 | None | 1 |
| 2 | SnCl₄ | 1,900 |
| 3 | AlCl₃ | 28,000 |
| 4 | Et₂AlCl | 47,000 |
| 5 | EtAlCl₂ | 110,000 |
Experimental Protocols
The following are generalized experimental protocols for common Lewis acid-catalyzed reactions. Note: These are starting points and may require optimization for your specific system.
General Protocol for a Lewis Acid-Catalyzed Michael Addition
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%).
-
Add anhydrous solvent (e.g., CH₂Cl₂) via syringe.
-
Cool the mixture to the desired temperature (e.g., -78 °C, -25 °C, or 0 °C).
-
Add this compound (1.0 equiv) to the solution.
-
Slowly add the nucleophile (1.1-1.5 equiv) dropwise over a period of time to control the reaction rate and minimize side reactions.
-
Stir the reaction mixture at the specified temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ or NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for a Lewis Acid-Catalyzed Diels-Alder Reaction
-
To an oven-dried flask under an inert atmosphere, add the Lewis acid (e.g., AlCl₃, 1.0 equiv) and anhydrous solvent (e.g., CH₂Cl₂).
-
Cool the mixture to a low temperature (e.g., -78 °C).
-
Add this compound (1.0 equiv) to the suspension.
-
Add the diene (1.0-1.2 equiv) to the reaction mixture.
-
Allow the reaction to stir at the low temperature for the determined reaction time, monitoring by TLC.
-
Quench the reaction by carefully adding it to a cold, saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting cycloadduct by column chromatography.
Visualizations
Diagram 1: General Mechanism of Lewis Acid Activation
Caption: Lewis acid coordinates to the carbonyl oxygen of this compound.
Diagram 2: Experimental Workflow for a Lewis Acid-Catalyzed Reaction
Caption: A typical experimental workflow for Lewis acid-catalyzed reactions.
Diagram 3: Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting flowchart for addressing low reaction yields.
References
Technical Support Center: Temperature Control in Exothermic Reactions of Ethyl 2-butynoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address temperature control challenges during exothermic reactions involving Ethyl 2-butynoate. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key procedures.
Frequently Asked Questions (FAQs)
Q1: My reaction involving this compound is showing a significant exotherm. What are the primary reasons and immediate control measures?
A1: Exothermic reactions involving this compound, particularly Michael additions with nucleophiles like primary and secondary amines, are common due to the high reactivity of the activated alkyne. The primary driving force is the formation of a stable C-N or other C-heteroatom bond, which is energetically favorable.
Immediate Control Measures:
-
Cooling: Ensure your reaction vessel is immersed in a cooling bath (e.g., ice-water, dry ice/acetone) capable of absorbing the anticipated heat.
-
Rate of Addition: If adding a reagent, immediately slow down or stop the addition to reduce the rate of heat generation.
-
Stirring: Ensure vigorous and efficient stirring to prevent the formation of localized hot spots.
Q2: How can I predict the potential thermal hazard of my reaction with this compound?
Q3: What are the key parameters to control for a safe and successful reaction?
A3: The key parameters to control are:
-
Temperature: Maintain a consistent and low temperature to manage the reaction rate.
-
Concentration: Lower concentrations can help to dissipate heat more effectively.
-
Rate of Addition: Slow, controlled addition of the limiting reagent is one of the most effective ways to manage heat evolution.
-
Mixing: Efficient stirring is critical for uniform heat distribution.
Troubleshooting Guides
Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)
Symptoms:
-
A sudden and sharp rise in reaction temperature that the cooling system cannot control.
-
Vigorous boiling of the solvent, even with external cooling.
-
Noticeable increase in pressure within the reaction vessel.
Possible Causes:
-
Addition Rate Too Fast: The rate of addition of a reactant is exceeding the rate of heat removal.
-
Inadequate Cooling: The cooling bath capacity is insufficient for the scale of the reaction.
-
Poor Mixing: Inefficient stirring is leading to the formation of hot spots where the reaction rate is accelerating exponentially.
-
Concentration Too High: The reaction is too concentrated, leading to a high rate of heat generation per unit volume.
Solutions:
-
Stop Addition: Immediately cease the addition of any reagents.
-
Emergency Cooling: If safe to do so, add more coolant to the external bath (e.g., adding dry ice to an acetone (B3395972) bath).
-
Quenching (for extreme situations): Have a pre-cooled quenching agent ready to add to the reaction to stop it. This should be a well-thought-out part of your experimental plan.
-
Review and Revise Protocol: Before repeating the experiment, revise the protocol to include a slower addition rate, lower concentration, or a more robust cooling system.
Issue 2: Initial Temperature Spike Followed by a Drop
Symptoms:
-
A sharp increase in temperature upon initial addition of a reagent, which then subsides.
Possible Causes:
-
Induction Period: Some reactions have an induction period where the reaction is slow to start, followed by a rapid acceleration. Adding too much reagent during the induction period can lead to a sudden burst of heat.
-
Localized Concentration: The initial drops of the added reagent are reacting very quickly before they can be dispersed by stirring.
Solutions:
-
Very Slow Initial Addition: Start the addition extremely slowly to initiate the reaction in a controlled manner.
-
Pre-cooling: Ensure the reaction mixture is thoroughly cooled to the target temperature before adding the first drop of the reagent.
-
Improve Stirring: Position the addition funnel or syringe pump so that the reagent is added to a well-stirred part of the reaction mixture.
Data Presentation
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
| Molecular Formula | C₆H₈O₂ |
| Molecular Weight | 112.13 g/mol |
| Boiling Point | 160-161 °C (at 730 mmHg) |
| Density | 0.962 g/mL at 25 °C |
| Flash Point | 62 °C (143.6 °F) - closed cup |
| Refractive Index | 1.436 (at 20 °C) |
Table 2: Estimated Thermodynamic Data for this compound [3]
| Property | Value (Joback Method) |
| Enthalpy of Formation (hf) | -139.67 kJ/mol |
| Enthalpy of Vaporization (hvap) | 40.26 kJ/mol |
Note: These are calculated values and should be used as estimates. Experimental verification is recommended for safety-critical applications.
Experimental Protocols
Protocol 1: General Procedure for Controlled Michael Addition of an Amine to this compound
This protocol provides a general method for the controlled addition of a primary or secondary amine to this compound to form a β-enaminone.
Materials:
-
This compound
-
Amine (e.g., aniline, piperidine)
-
Anhydrous solvent (e.g., ethanol, acetonitrile)
-
Cooling bath (e.g., ice-water or dry ice/acetone)
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple
-
Addition funnel or syringe pump
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer/thermocouple, and a dropping funnel or syringe pump under an inert atmosphere (e.g., nitrogen or argon).
-
Initial Charge: In the flask, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.
-
Cooling: Cool the solution to the desired reaction temperature (e.g., 0 °C) using an appropriate cooling bath.
-
Reagent Preparation: In the addition funnel or syringe, prepare a solution of the amine (1 equivalent) in the same anhydrous solvent.
-
Controlled Addition: Add the amine solution dropwise to the stirred solution of this compound. Crucially, monitor the internal temperature of the reaction closely during the addition. The rate of addition should be adjusted to maintain the desired temperature and prevent a significant exotherm.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the set temperature. Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, GC-MS, or NMR).
-
Work-up: Once the reaction is complete, quench the reaction as appropriate (e.g., by adding a saturated aqueous solution of ammonium (B1175870) chloride). Proceed with standard extraction and purification procedures.
Mandatory Visualization
Caption: Workflow for controlling exothermic reactions of this compound.
Caption: Troubleshooting logic for a thermal runaway event.
References
Technical Support Center: Solvent Effects on the Regioselectivity of Ethyl 2-Butynoate Additions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic additions to ethyl 2-butynoate. The following information is designed to help you navigate the experimental challenges and control the regioselectivity of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the possible regioisomeric products in nucleophilic additions to this compound?
A1: Nucleophilic addition to this compound, an activated internal alkyne, can theoretically yield two regioisomeric products: the α-addition product (nucleophile attacks the carbon adjacent to the ester) and the β-addition product (nucleophile attacks the carbon of the methyl group). The reaction generally proceeds via a Michael-type conjugate addition.
Q2: How does solvent polarity influence the regioselectivity of the addition?
A2: Solvent polarity can significantly impact the regioselectivity by stabilizing or destabilizing the transition states leading to the α and β products.[1] Generally, polar solvents can enhance the reaction rate.[1] For additions to activated alkynes, polar aprotic solvents may favor the formation of one regioisomer over the other by differentially stabilizing the charged intermediates or transition states. Protic solvents can also play a role by hydrogen bonding with the carbonyl group, further influencing the electron distribution in the alkyne.
Q3: Which nucleophiles are commonly used for additions to this compound?
A3: A variety of soft nucleophiles are suitable for conjugate additions to activated alkynes.[2] These include thiols (thiol-yne Michael addition), amines (aza-Michael addition), and stabilized carbanions. Harder nucleophiles, such as organolithium or Grignard reagents, may lead to 1,2-addition at the carbonyl carbon rather than conjugate addition to the alkyne.[1]
Q4: Can the stereochemistry of the resulting alkene be controlled?
A4: Yes, the stereochemistry (E/Z) of the product is also influenced by the solvent. Studies on the addition of thiols to ethyl propiolate have shown that the E/Z ratio is dependent on the solvent's dielectric constant.[1] Higher polarity solvents were found to favor the formation of the Z-isomer. This is attributed to the more effective stabilization of the enolate intermediate by polar solvents, which allows for anti-addition during the proton transfer step.[1]
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | 1. Insufficiently activated alkyne for the chosen nucleophile.2. Catalyst (if used) is inactive.3. Reaction temperature is too low. | 1. Consider using a stronger nucleophile or adding a suitable catalyst (e.g., a non-nucleophilic base for thiol or amine additions).2. Ensure the catalyst is fresh and the reaction is performed under an inert atmosphere if the catalyst is air or moisture sensitive.3. Gradually increase the reaction temperature and monitor the progress by TLC or GC. |
| Poor regioselectivity (mixture of α and β products) | 1. The solvent is not optimal for differentiating the transition states.2. The nucleophile has borderline hardness.3. Steric and electronic effects of the nucleophile are not pronounced enough. | 1. Screen a range of solvents with varying polarities and hydrogen-bonding capabilities (see Table 1).2. If possible, modify the nucleophile to be "softer" to favor conjugate addition.3. For bulky nucleophiles, steric hindrance may favor addition at the less hindered position. |
| Formation of side products (e.g., polymerization) | 1. The reaction is too exothermic.2. The concentration of reactants is too high.3. The catalyst is too reactive. | 1. Control the reaction temperature by slow addition of the nucleophile or by using an ice bath.2. Perform the reaction at a lower concentration.3. Reduce the catalyst loading or switch to a milder catalyst. |
| Difficulty in characterizing regioisomers | 1. Co-elution of isomers during chromatography.2. Ambiguous NMR spectra. | 1. Use a different column or solvent system for chromatography. Chiral chromatography may also be an option for separating diastereomers if applicable.2. Utilize 2D NMR techniques such as HMBC and NOESY to establish the connectivity and spatial relationships to definitively assign the structures. |
Data Presentation
Table 1: Illustrative Solvent Effects on the Regioselectivity of Thiol Addition to this compound
Disclaimer: The following data is illustrative and based on general principles of solvent effects on conjugate additions to activated alkynes. Actual experimental results may vary.
| Solvent | Dielectric Constant (ε) | Regioisomeric Ratio (α:β) | Product Yield (%) |
| Toluene | 2.4 | 60:40 | 75 |
| Dichloromethane | 9.1 | 75:25 | 85 |
| Acetone | 21 | 85:15 | 90 |
| Acetonitrile | 37 | 90:10 | 95 |
| Dimethyl Sulfoxide (DMSO) | 47 | >95:5 | 98 |
Experimental Protocols
General Protocol for the Addition of a Thiol to this compound
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.) and the desired anhydrous solvent (to make a 0.1 M solution).
-
Addition of Nucleophile: Add the thiol (1.1 eq.) to the solution.
-
Catalyst Addition (if necessary): If a catalyst is used, add a catalytic amount of a non-nucleophilic base (e.g., triethylamine, 0.1 eq.).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica (B1680970) gel. Characterize the regioisomers by NMR spectroscopy (¹H, ¹³C, HMBC, NOESY) and mass spectrometry to determine the regioselectivity and stereochemistry.
Mandatory Visualizations
References
Technical Support Center: Monitoring Ethyl 2-butynoate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for monitoring the reaction progress of Ethyl 2-butynoate using Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guides
Monitoring chemical reactions is a critical step in drug development and scientific research. Both TLC and GC-MS are powerful techniques for this purpose, but each can present unique challenges. The following tables summarize common problems, their potential causes, and recommended solutions.
Thin-Layer Chromatography (TLC) Troubleshooting
| Problem | Potential Causes | Recommended Solutions |
| Streaking or Elongated Spots | Sample is too concentrated or overloaded.[1][2][3] | Dilute the sample before spotting it on the TLC plate.[3] |
| Inappropriate solvent system polarity.[1] | Adjust the polarity of the mobile phase. | |
| The sample is degrading on the silica (B1680970) plate. | Consider using a different stationary phase or adding a modifier to the solvent system.[4] | |
| No Visible Spots | The sample concentration is too low.[1][3] | Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[1][3] |
| The compound is not UV-active and no visualization stain was used. | Use a universal stain such as potassium permanganate (B83412) or iodine to visualize the spots.[3] | |
| The compound is volatile and has evaporated from the plate.[3] | This makes TLC visualization challenging; consider using GC-MS.[3] | |
| Poor Separation of Spots | The solvent system is not optimized.[2] | Experiment with different solvent systems of varying polarities. |
| Reactant and product have very similar Rf values.[4] | Try a different solvent system or consider using a 2D TLC technique.[4] | |
| Solvent Front Runs Unevenly | The TLC plate is touching the sides of the developing chamber.[1] | Ensure the plate is centered in the chamber and not in contact with the walls or filter paper.[1] |
| The bottom of the TLC plate is not level in the chamber. | Make sure the plate is resting flat on the bottom of the chamber. |
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
| Problem | Potential Causes | Recommended Solutions |
| Peak Tailing or Fronting | The column is overloaded with the sample.[5] | Dilute the sample or inject a smaller volume. |
| Active sites are present on the column.[5] | Condition the column or use a deactivated liner.[6] | |
| Improper sample vaporization.[5] | Optimize the injector temperature. | |
| Ghost Peaks or Carryover | Contamination from a previous injection.[5] | Run a blank solvent injection to clean the system.[7] |
| The syringe is contaminated. | Rinse the syringe thoroughly with a clean solvent. | |
| Poor Resolution or Peak Overlap | The GC method is not optimized.[5] | Adjust the temperature program or carrier gas flow rate.[5] |
| An inappropriate column is being used.[5] | Select a column with a different stationary phase that is better suited for the analytes.[8] | |
| Irreproducible Results | Inconsistent sample preparation or injection technique.[5] | Follow a standardized procedure for sample preparation and use an autosampler for injections if possible.[5] |
| The instrument parameters are unstable.[5] | Regularly calibrate and validate the instrument.[5] |
Frequently Asked Questions (FAQs)
Thin-Layer Chromatography (TLC)
Q1: How do I select an appropriate solvent system for my this compound reaction?
A1: The goal is to find a solvent system where the starting material and product have different Rf values, ideally between 0.2 and 0.8.[9] A good starting point for many organic reactions is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). You can start with a 9:1 hexane:ethyl acetate mixture and gradually increase the proportion of ethyl acetate to increase the polarity.
Q2: Why is it important to use a co-spot on my TLC plate?
A2: A co-spot, where you spot both the starting material and the reaction mixture in the same lane, is crucial for confirming the identity of the spots on your plate.[10] It helps to distinguish the starting material from the product, especially if they have very similar Rf values.[9]
Q3: My spots are not moving from the baseline. What should I do?
A3: If your spots remain on the baseline, your mobile phase is not polar enough to move the compounds up the plate.[11] You should increase the polarity of your solvent system, for example, by increasing the proportion of the more polar solvent.
Gas Chromatography-Mass Spectrometry (GC-MS)
Q1: What type of GC column is suitable for analyzing this compound?
A1: A standard non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is a good starting point for analyzing a relatively non-polar compound like this compound.
Q2: How should I prepare my reaction mixture for GC-MS analysis?
A2: First, you need to quench the reaction to stop it from proceeding further. Then, a small aliquot of the reaction mixture should be diluted in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate.[12][13] The sample should be filtered or centrifuged to remove any solid particles before injection.[12][13]
Q3: How can I interpret the data from my GC-MS analysis to monitor my reaction?
A3: The gas chromatogram will show peaks corresponding to the different compounds in your reaction mixture.[14] By comparing the retention times of the peaks in your reaction mixture to a standard of your starting material, you can identify the peak corresponding to the unreacted this compound. The appearance of new peaks at different retention times indicates the formation of products. The area under each peak is proportional to the concentration of that compound, allowing you to quantify the progress of the reaction over time.[6][14] The mass spectrum of each peak can be used to confirm the identity of the compounds by comparing the fragmentation pattern to a library of known spectra.[14]
Experimental Protocols
To illustrate the monitoring process, a hypothetical reduction of the triple bond in this compound to a double bond (Ethyl Crotonate) is used as an example.
Monitoring Reaction Progress by TLC
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Solvent system (e.g., 9:1 Hexane:Ethyl Acetate)
-
UV lamp for visualization
-
Reaction mixture at different time points (e.g., 0, 30, 60 minutes)
-
Standard solution of this compound in a volatile solvent
Procedure:
-
Prepare the TLC developing chamber by adding the solvent system to a depth of about 0.5 cm and placing a piece of filter paper inside to saturate the chamber with vapor.[15]
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[15]
-
On the baseline, make three separate spots using a capillary tube:
-
SM Lane: Spot the standard solution of this compound.
-
Co-spot Lane: Spot the standard solution of this compound, and then on top of the same spot, apply the reaction mixture.
-
RM Lane: Spot the reaction mixture.
-
-
Carefully place the TLC plate in the developing chamber, ensuring the solvent level is below the baseline.[15]
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp and circle them with a pencil.
-
As the reaction progresses, the spot corresponding to the starting material in the RM lane should diminish, and a new spot corresponding to the product should appear.
Monitoring Reaction Progress by GC-MS
Sample Preparation:
-
At each desired time point, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the reaction by adding the aliquot to a vial containing a suitable quenching agent and a volatile solvent (e.g., 1 mL of ethyl acetate).
-
If necessary, filter the diluted sample to remove any particulates.
-
Transfer the sample to a GC vial for analysis.
GC-MS Parameters (Starting Point):
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Temperature Program | Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes. |
| Mass Spectrometer | |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 35-350 amu |
Data Analysis:
-
Inject a standard of this compound to determine its retention time.
-
Inject the prepared samples from the different reaction time points.
-
Monitor the chromatograms for the disappearance of the this compound peak and the appearance of new product peaks.
-
Integrate the peak areas to determine the relative amounts of starting material and product at each time point.
Visualizations
Caption: Workflow for monitoring reaction progress by TLC or GC-MS.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. microbiozindia.com [microbiozindia.com]
- 3. silicycle.com [silicycle.com]
- 4. Chromatography [chem.rochester.edu]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. How to Read Gas Chromatography Results: A Comprehensive Guide [monadlabtech.com]
- 7. scribd.com [scribd.com]
- 8. shimadzu.co.uk [shimadzu.co.uk]
- 9. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. uoguelph.ca [uoguelph.ca]
- 13. scioninstruments.com [scioninstruments.com]
- 14. youtube.com [youtube.com]
- 15. coconote.app [coconote.app]
Technical Support Center: Work-up of Ethyl 2-butynoate Reactions
This guide provides troubleshooting advice and frequently asked questions for the work-up and quenching of reactions involving Ethyl 2-butynoate.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental work-up.
| Problem | Possible Cause | Recommended Solution |
| Exothermic reaction upon quenching | The reaction mixture contains highly reactive reagents. | Cool the reaction flask in an ice bath before and during the dropwise addition of the quenching solution.[1] |
| Gas evolution during quenching | Acidic quench of a reaction containing carbonates or other gas-forming reagents. | Add the quenching solution slowly and ensure the reaction vessel is adequately vented. Monitor the reaction carefully to keep it under control.[1] |
| Formation of a precipitate upon adding aqueous quench at low temperature | The aqueous solution is freezing. | This is normal when quenching at low temperatures. Allow the reaction to warm to room temperature to melt the ice before proceeding with the work-up.[1] |
| Gooey or insoluble precipitate between aqueous and organic layers | Formation of insoluble byproducts or salts. | Continue washing with water to remove as much of the precipitate as possible. Use a generous amount of drying agent (e.g., Na2SO4 or MgSO4) to absorb the remaining residue, which can then be removed by filtration.[2] |
| Persistent yellow, orange, or brown color in the aqueous layer | Presence of excess halogenated reagents. | Wash the organic layer with a sodium thiosulfate (B1220275) solution. If the color persists, stir the biphasic mixture vigorously for 10-15 minutes to ensure complete reduction of the halogen.[2] |
| Difficulty in locating the product after work-up | The product may be more polar or less polar than expected, or it may have volatilized. | Check all layers (aqueous and organic) by TLC or another analytical method. If the product is suspected to be in the aqueous layer, perform a back-extraction with a suitable organic solvent. If the product is volatile, use care during solvent removal (e.g., use lower temperatures on the rotary evaporator). |
| Emulsion formation during extraction | The organic and aqueous layers have similar densities or contain surfactants. | Add a saturated solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps to break up emulsions.[2] |
Frequently Asked Questions (FAQs)
Q1: What is a general procedure for quenching a reaction involving this compound?
A1: A general procedure involves cooling the reaction mixture to a recommended temperature (often 0 °C) and slowly adding a quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride, water, or dilute acid/base) with vigorous stirring. The choice of quenching agent depends on the specific reaction chemistry. Always monitor the reaction for any signs of an exothermic event or gas evolution.[1]
Q2: How do I choose the correct quenching solution?
A2: The choice of quenching solution depends on the reagents used in your reaction.
-
For reactions involving organometallic reagents (e.g., Grignards, organolithiums), a saturated aqueous solution of ammonium chloride (NH4Cl) is often used to quench the reaction while maintaining a relatively neutral pH.
-
For reactions where acidic or basic byproducts need to be neutralized, a dilute acid (e.g., 1M HCl) or base (e.g., saturated NaHCO3) can be used.
-
For reactions sensitive to acidic or basic conditions, water may be a suitable quenching agent.
Q3: My reaction produced triphenylphosphine (B44618) oxide as a byproduct. How can I remove it?
A3: If your product is stable and relatively non-polar, you can often remove triphenylphosphine oxide by concentrating the reaction mixture, suspending the residue in a non-polar solvent like pentane (B18724) or a pentane/ether mixture, and filtering through a plug of silica (B1680970) gel. The desired product can be eluted with a more polar solvent, leaving the phosphine (B1218219) oxide adsorbed to the silica.[2]
Q4: How can I remove copper salts from my reaction mixture?
A4: To remove copper salts, quench the reaction with a saturated aqueous solution of ammonium chloride. Stir the mixture at room temperature until the aqueous layer turns a deep blue, which indicates the formation of a copper-ammonia complex. Separate the layers and wash the organic layer several more times with saturated ammonium chloride solution.[2]
Q5: What is the best way to purify the crude product after work-up?
A5: The purification method will depend on the physical properties of your product.
-
Distillation: If your product is a liquid with a distinct boiling point, distillation under reduced pressure can be an effective purification method.[3][4]
-
Flash Column Chromatography: This is a very common and effective method for purifying a wide range of organic compounds. The choice of solvent system will depend on the polarity of your product. For derivatives of this compound, a mixture of ethyl acetate (B1210297) and hexane (B92381) is often a good starting point.[3]
Experimental Workflow & Troubleshooting Logic
References
Identifying and characterizing unexpected byproducts of Ethyl 2-butynoate
For researchers, scientists, and drug development professionals utilizing Ethyl 2-butynoate, this technical support center provides essential guidance on identifying and characterizing unexpected byproducts that may arise during experimentation.
Frequently Asked Questions (FAQs)
A1: While this compound is a versatile reagent, its reactivity can lead to several unexpected pathways. A primary concern is its isomerization to the highly reactive allene (B1206475), Ethyl buta-2,3-dienoate. This isomerization is particularly prevalent in the presence of phosphine (B1218219) catalysts. The resulting allene can then undergo various cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, leading to complex heterocyclic products that were not the intended outcome of a standard Michael addition or other nucleophilic attacks on the alkyne.
Furthermore, under strongly basic conditions, this compound has the potential to undergo polymerization or oligomerization, resulting in a range of higher molecular weight byproducts. The exact nature of these oligomers can be complex and depends heavily on the reaction conditions.
Q2: I am performing a Michael addition with an amine nucleophile and observing low yields of the expected adduct, along with other uncharacterized products. What could be happening?
A2: Reactions of α,β-alkynyl esters like this compound with primary and secondary amines can be more complex than a simple 1,4-conjugate addition. While the expected Michael adduct is often formed, several side reactions can occur. With primary amines, there is a possibility of forming a mixture of products, and with secondary amines, unexpected rearrangements or further reactions of the initial adduct can lead to a complex product mixture. The basicity of the amine can also promote the aforementioned isomerization to the allene, leading to different reaction pathways.
Q3: How can I detect the presence of the isomeric allene, Ethyl buta-2,3-dienoate, in my reaction mixture?
A3: The presence of Ethyl buta-2,3-dienoate can be confirmed using spectroscopic methods. In ¹H NMR spectroscopy, the allene will exhibit characteristic peaks that are distinct from this compound. Similarly, ¹³C NMR will show unique signals for the allenic carbons. GC-MS analysis is also a powerful tool, as the isomer will have a different retention time and a distinct mass spectrum from the starting material.
Q4: What are some common impurities that might be present in commercial this compound that could affect my reaction?
A4: Commercial this compound is generally of high purity. However, trace amounts of related compounds from its synthesis could potentially be present. It is always good practice to verify the purity of the starting material by techniques such as GC-MS or NMR spectroscopy before use, especially for sensitive reactions.
Troubleshooting Guides
Issue 1: Formation of Unexpected Cycloaddition Products
-
Symptom: You observe products with molecular weights and fragmentation patterns in GC-MS that suggest the formation of five- or six-membered rings, which were not the target of your reaction.
-
Potential Cause: Isomerization of this compound to Ethyl buta-2,3-dienoate, followed by a [3+2] or [4+2] cycloaddition reaction. This is especially likely if you are using a phosphine catalyst.
-
Troubleshooting Steps:
-
Reaction Monitoring: Use in-situ monitoring techniques like NMR or carefully timed GC-MS sampling to detect the formation of the allenic intermediate.
-
Catalyst Choice: If a phosphine catalyst is being used, consider alternative catalysts that are less likely to promote isomerization.
-
Temperature Control: Lowering the reaction temperature may disfavor the isomerization pathway.
-
Reaction Time: Shorter reaction times may minimize the extent of isomerization and subsequent side reactions.
-
Issue 2: Low Yield and Complex Mixture in Reactions with Amines
-
Symptom: The reaction of this compound with a primary or secondary amine results in a low yield of the expected Michael adduct and multiple unidentified spots on a TLC plate.
-
Potential Cause: Competing side reactions, such as multiple additions, rearrangements, or base-catalyzed isomerization of the starting material.
-
Troubleshooting Steps:
-
Control of Stoichiometry: Carefully control the stoichiometry of the amine to minimize multiple additions.
-
Choice of Base: If an external base is used, select a non-nucleophilic base to avoid its direct reaction with this compound.
-
Temperature and Reaction Time: Optimize the reaction temperature and time to favor the desired Michael addition while minimizing side reactions. Lower temperatures are often preferable.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents to find the optimal conditions for the desired reaction.
-
Issue 3: Formation of Polymeric or Oligomeric Byproducts
-
Symptom: A significant portion of your product is a viscous oil or an insoluble solid that is difficult to characterize and purify.
-
Potential Cause: Base-catalyzed polymerization or oligomerization of this compound.
-
Troubleshooting Steps:
-
Base Concentration: Use the minimum effective concentration of the base catalyst.
-
Monomer Concentration: Running the reaction at a lower concentration of this compound may reduce the rate of polymerization.
-
Reaction Quenching: Ensure the reaction is promptly and effectively quenched to stop the polymerization process.
-
Purification: Techniques like size-exclusion chromatography may be necessary to separate the desired product from oligomeric byproducts.
-
Data Presentation
Table 1: Potential Unexpected Byproducts of this compound and their Characterization Data
| Byproduct Type | Potential Structure(s) | Key Analytical Features (Expected) |
| Isomerization Product | Ethyl buta-2,3-dienoate | ¹H NMR: Distinct allenic proton signals. ¹³C NMR: Characteristic signal for the central allenic carbon. GC-MS: Different retention time from this compound. |
| Cycloaddition Adducts | Various five- or six-membered heterocyclic or carbocyclic rings | MS: Molecular ion corresponding to the addition of the allene to the reaction partner. NMR: Complex spectra indicative of a cyclic structure. |
| Michael Adducts (Amine) | (Z)- and/or (E)-Ethyl 3-(amino)but-2-enoate | NMR: Signals corresponding to the enamine structure. MS: Molecular ion corresponding to the addition of the amine to this compound. |
| Oligomers/Polymers | -[-CH(COOEt)-C(Me)=]-_n | GPC/SEC: Broad molecular weight distribution. NMR: Broad, poorly resolved signals. |
Experimental Protocols
Protocol 1: GC-MS Analysis for Detection of Isomerization
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 0.1 mL) and quench it immediately by diluting with a suitable solvent (e.g., dichloromethane) and washing with a dilute acid solution to neutralize any base.
-
GC-MS Conditions:
-
Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of volatile components.
-
Mass Spectrometer: Scan in a suitable mass range (e.g., m/z 40-400).
-
-
Data Analysis: Compare the retention times and mass spectra of the peaks in the chromatogram to standard spectra of this compound and, if available, Ethyl buta-2,3-dienoate.
Protocol 2: NMR Spectroscopy for Characterization of Michael Adducts
-
Purification: Purify the product mixture using column chromatography to isolate the byproduct of interest.
-
NMR Sample Preparation: Dissolve a few milligrams of the purified byproduct in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. For more complex structures, 2D NMR experiments such as COSY and HMQC can be invaluable for structure elucidation.
-
Analysis: Analyze the chemical shifts, coupling constants, and correlations to determine the structure of the byproduct.
Visualizations
Caption: Potential reaction pathways of this compound leading to unexpected byproducts.
Caption: A logical workflow for troubleshooting the formation of unexpected byproducts.
Validation & Comparative
A Comparative Guide to Dienophiles in Cycloadditions: Ethyl 2-butynoate vs. Dimethyl Acetylenedicarboxylate (DMAD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloaddition reactions, particularly the [4+2] Diels-Alder reaction, are fundamental tools in organic synthesis for the construction of six-membered rings, a common motif in natural products and pharmaceutical agents. The choice of the dienophile is critical as it significantly influences the reactivity, regioselectivity, and stereoselectivity of the cycloaddition. This guide provides a comparative analysis of two acetylenic dienophiles: Ethyl 2-butynoate and the more widely utilized Dimethyl acetylenedicarboxylate (B1228247) (DMAD). While both are electron-deficient alkynes, their structural and electronic differences lead to distinct performance in cycloaddition reactions.
Structural and Electronic Properties
Dimethyl acetylenedicarboxylate (DMAD) is a highly electrophilic organic compound due to the presence of two electron-withdrawing methyl ester groups conjugated with the carbon-carbon triple bond.[1] This strong electron deficiency makes DMAD a very reactive dienophile in normal-electron-demand Diels-Alder reactions.[1]
This compound, also known as ethyl tetrolate, is also an electron-deficient alkyne, featuring one ethyl ester group. While still activated for cycloaddition, the presence of a single ester group and a methyl group on the alkyne generally renders it less reactive than the symmetrically activated and highly electron-poor DMAD.
Performance in Cycloaddition Reactions: A Comparative Overview
Direct quantitative comparisons of this compound and DMAD in the same Diels-Alder reaction are not extensively documented in the literature. However, a qualitative and theoretical comparison can be made based on their known reactivity profiles.
Reactivity:
DMAD is renowned for its high reactivity with a wide range of dienes, including electron-rich dienes like furan, cyclopentadiene, and anthracene. Its reactions often proceed under mild conditions and can participate in various types of cycloadditions, including [4+2], [3+2], and [2+2] cycloadditions.[2]
This compound, being less electron-deficient, is expected to be a less reactive dienophile compared to DMAD. While it participates in cycloadditions, it may require more forcing conditions, such as higher temperatures or the use of Lewis acid catalysts, to achieve comparable reaction rates and yields, particularly with less reactive dienes.[3] Its utility has been noted in rhodium-catalyzed codimerization reactions to form 1,3-dienes and in [3+2] cycloadditions.
Selectivity:
The symmetry of DMAD simplifies the analysis of regioselectivity in Diels-Alder reactions. With unsymmetrical dienes, the regiochemical outcome is primarily governed by the electronic and steric properties of the diene.
This compound is an unsymmetrical dienophile, which introduces the element of regioselectivity in its cycloaddition reactions with unsymmetrical dienes. The directing effect of the ester and methyl groups would need to be considered in predicting the major regioisomer.
Data Presentation
Due to the limited direct comparative experimental data for this compound in Diels-Alder reactions, a quantitative side-by-side comparison with DMAD is challenging. The following table provides a summary of the general characteristics and known reactivity of both dienophiles.
| Feature | This compound | Dimethyl Acetylenedicarboxylate (DMAD) |
| Structure | CH₃C≡CCOOEt | MeOOC-C≡C-COOMe |
| Activating Groups | One ethyl ester group | Two methyl ester groups |
| Reactivity | Moderately reactive, electron-deficient alkyne. | Highly reactive, strongly electron-deficient alkyne.[1] |
| Typical Reaction Conditions | May require higher temperatures or Lewis acid catalysis.[3] | Often reacts under mild conditions. |
| Versatility in Cycloadditions | Known to participate in [3+2] cycloadditions and other transition-metal-catalyzed reactions. | Widely used in [4+2], [3+2], and [2+2] cycloadditions.[2] |
| Selectivity with Unsymmetrical Dienes | Regioselectivity is a key consideration due to its unsymmetrical nature. | Regioselectivity is determined by the diene's properties. |
Experimental Protocols
Diels-Alder Reaction of 9-Anthracenemethanol (B72535) with Dimethyl Acetylenedicarboxylate (DMAD)
Materials:
-
9-Anthracenemethanol
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Procedure:
-
A mixture of 9-anthracenemethanol (1.7 g, 8.16 mmol) and dimethyl acetylenedicarboxylate (DMAD) (1.5 mL, 12.2 mmol) in 10 mL of toluene is placed in a round-bottom flask.
-
The reaction mixture is refluxed for 24 hours.
-
After 24 hours, the solvent is evaporated under reduced pressure.
-
The resulting mixture is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the Diels-Alder adduct.
Mandatory Visualization
Caption: General mechanism of a [4+2] Diels-Alder cycloaddition reaction.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. Investigation on Lewis acid mediated Diels-Alder reactions of 2-phosphono-2-alkenoates. Application to total synthesis of (+/-)-alpha-alasken-8-one via reductive alkylation of resulting adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity Showdown: Ethyl 2-butynoate vs. Methyl Propiolate in Conjugate Additions
A Comparative Guide for Researchers in Organic Synthesis and Drug Development
In the landscape of synthetic organic chemistry, α,β-alkynyl esters are pivotal building blocks, prized for their utility in constructing complex molecular architectures through conjugate addition reactions. Among these, methyl propiolate and ethyl 2-butynoate are frequently employed Michael acceptors. This guide provides an objective, data-driven comparison of their reactivity in conjugate additions, offering insights for reaction design and optimization in research and pharmaceutical development.
Executive Summary
The reactivity of α,β-alkynyl esters in conjugate addition is primarily governed by electronic and steric factors. Methyl propiolate, a terminal alkynoate, generally exhibits significantly higher reactivity compared to this compound, an internal alkynoate. This difference is attributed to the steric hindrance imposed by the β-methyl group in this compound, which impedes the approach of nucleophiles. Recent kinetic studies have quantified this difference, revealing that the presence of a β-methyl group can decrease the reaction rate by two to three orders of magnitude.
Comparative Reactivity Data
The following table summarizes the key differences in reactivity between this compound and methyl propiolate based on available experimental data.
| Feature | Methyl Propiolate | This compound | Rationale |
| Structure | Terminal Alkyne | Internal Alkyne (β-substituted) | The presence of a methyl group at the β-carbon in this compound introduces significant steric bulk. |
| Relative Rate of Conjugate Addition | High | Low (slower by a factor of 100 to 1000)[1] | The β-methyl group sterically hinders the approach of the nucleophile to the electrophilic β-carbon.[1][2] |
| Susceptibility to Nucleophilic Attack | More susceptible | Less susceptible | The unsubstituted β-carbon in methyl propiolate is more accessible to a wide range of nucleophiles. |
| Typical Reaction Conditions | Often proceeds under milder conditions (e.g., weaker base, lower temperature) | May require stronger nucleophiles, more forcing conditions, or longer reaction times to achieve comparable yields to methyl propiolate. | Overcoming the steric barrier and lower intrinsic reactivity often necessitates more rigorous conditions. |
Mechanistic Overview: The Conjugate Addition Pathway
The conjugate addition of a nucleophile to an α,β-alkynyl ester, such as methyl propiolate or this compound, is a type of Michael addition. The reaction is initiated by the attack of a nucleophile on the electron-deficient β-carbon of the alkyne, which is in conjugation with the electron-withdrawing ester group.
Caption: Generalized mechanism of conjugate addition to α,β-alkynyl esters.
Experimental Protocols
To provide a practical comparison, the following are representative experimental protocols for the conjugate addition of a thiol to both methyl propiolate and this compound. These protocols are based on established literature procedures and are intended for illustrative purposes.
Protocol 1: Phosphine-Catalyzed Addition of Thiophenol to Methyl Propiolate
This protocol is adapted from studies on phosphine-catalyzed Michael additions.
Materials:
-
Methyl propiolate
-
Thiophenol
-
Triphenylphosphine (B44618) (PPh₃)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a solution of thiophenol (1.0 mmol) in anhydrous DCM (5 mL).
-
Add triphenylphosphine (0.1 mmol, 10 mol%) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of methyl propiolate (1.0 mmol) in anhydrous DCM (2 mL) to the reaction mixture dropwise over 5 minutes.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the desired β-thioacrylate product.
Protocol 2: Phosphine-Catalyzed Addition of Thiophenol to this compound
This protocol is a comparative experiment to Protocol 1, illustrating the likely necessary adjustments for the less reactive substrate.
Materials:
-
This compound
-
Thiophenol
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a solution of thiophenol (1.0 mmol) in anhydrous DCM (5 mL).
-
Add triphenylphosphine (0.1 mmol, 10 mol%) to the solution.
-
Allow the reaction mixture to stir at room temperature (or gently heat to 40 °C if no reaction is observed at room temperature).
-
Slowly add a solution of this compound (1.0 mmol) in anhydrous DCM (2 mL) to the reaction mixture.
-
Stir the reaction and monitor its progress by TLC. Note that significantly longer reaction times are expected compared to methyl propiolate.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the corresponding β-thio-α,β-unsaturated ester.
Logical Relationship of Reactivity
The following diagram illustrates the key factors influencing the difference in reactivity between methyl propiolate and this compound in conjugate addition reactions.
Caption: Factors influencing the relative reactivity of methyl propiolate and this compound.
Conclusion for the Practicing Scientist
For researchers and professionals in drug development, the choice between methyl propiolate and this compound as a Michael acceptor has significant practical implications. Methyl propiolate is the more reactive substrate, making it suitable for reactions with a broader range of nucleophiles under milder conditions. In contrast, the lower reactivity of this compound, stemming from steric hindrance, may be advantageous in scenarios requiring greater selectivity or when a more robust substrate is needed to withstand harsher reaction conditions. However, achieving high conversion with this compound will likely necessitate longer reaction times, elevated temperatures, or the use of more potent nucleophiles and/or catalysts. Understanding these fundamental reactivity differences is crucial for the efficient and predictable synthesis of target molecules.
References
- 1. Reactivities of tertiary phosphines towards allenic, acetylenic, and vinylic Michael acceptors - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04852K [pubs.rsc.org]
- 2. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Spectroscopic Analysis of Ethyl 2-butynoate Michael Adducts and Enamine Analogs
A comprehensive guide for researchers, scientists, and drug development professionals on the characterization of key synthetic intermediates using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide provides a detailed comparison of the spectroscopic data for the Michael addition product of ethyl 2-butynoate with aniline (B41778) and its enamine analog, ethyl 3-aminocrotonate, supported by experimental protocols and data analysis.
The characterization of reaction products is a critical step in chemical synthesis, ensuring the desired molecular structure has been obtained. For compounds like this compound, an α,β-unsaturated ester, addition reactions are a common transformation. This guide focuses on the spectroscopic analysis of the product from a Michael addition reaction with aniline, forming ethyl 3-anilinobut-2-enoate, and compares it with a structurally similar enamine, ethyl 3-aminocrotonate.
Spectroscopic Data Comparison
The following tables summarize the key ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound, its Michael addition product with aniline (ethyl 3-anilinobut-2-enoate), and the alternative compound, ethyl 3-aminocrotonate.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) [ppm] | Multiplicity | Assignment |
| This compound | 4.19 | Quartet | -OCH₂CH₃ |
| 2.02 | Singlet | -C≡CCH₃ | |
| 1.29 | Triplet | -OCH₂CH₃ | |
| Ethyl 3-anilinobut-2-enoate | 9.0 (approx.) | Broad Singlet | N-H |
| 7.3-7.0 | Multiplet | Aromatic C-H | |
| 4.65 | Singlet | =CH- | |
| 4.15 | Quartet | -OCH₂CH₃ | |
| 1.95 | Singlet | =C(NHPh)CH₃ | |
| 1.28 | Triplet | -OCH₂CH₃ | |
| Ethyl 3-aminocrotonate [1] | 7.62 | Broad Singlet | -NH₂ |
| 4.30 | Singlet | =CH- | |
| 3.90 | Quartet | -OCH₂CH₃ | |
| 1.71 | Singlet | =C(NH₂)CH₃ | |
| 1.06 | Triplet | -OCH₂CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) [ppm] | Assignment |
| This compound | 154.0 | C=O |
| 81.3 | -C≡C- | |
| 73.0 | -C≡C- | |
| 61.5 | -OCH₂CH₃ | |
| 14.1 | -OCH₂CH₃ | |
| 3.6 | -C≡CCH₃ | |
| Ethyl 3-anilinobut-2-enoate | Data not available in search results | |
| Ethyl 3-aminocrotonate [1] | 170.5 | C=O |
| 160.6 | =C(NH₂) | |
| 83.7 | =CH- | |
| 58.6 | -OCH₂CH₃ | |
| 22.2 | =C(NH₂)CH₃ | |
| 14.8 | -OCH₂CH₃ |
Table 3: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragments |
| This compound [2][3] | 112.05 | 97, 83, 69, 55 |
| Ethyl 3-anilinobut-2-enoate | Data not available in search results | |
| Ethyl 3-aminocrotonate [4] | 129.08 | 114, 84, 69, 42 |
Experimental Protocols
Detailed methodologies for the synthesis of the compared products are provided below.
Synthesis of Ethyl 3-anilinobut-2-enoate (Hypothetical Protocol)
This is a generalized procedure based on typical Michael additions. Specific conditions may require optimization.
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol (B145695) or acetonitrile, is added aniline (1.1 eq). The reaction mixture is stirred at room temperature or gently heated. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford ethyl 3-anilinobut-2-enoate.
Synthesis of Ethyl 3-aminocrotonate[1]
To a solution of ethyl acetoacetate (B1235776) (19.4 mL, 154 mmol) in methanol (B129727) (160 mL), ammonium (B1175870) carbamate (B1207046) (11.7 g, 154 mmol) is added in one portion. The resulting suspension is stirred at room temperature for 1.5 hours, during which time all solid material dissolves to give a clear yellow solution. The reaction mixture is then concentrated to dryness to yield ethyl 3-aminocrotonate as a yellow liquid (19.8 g, 153 mmol, quantitative yield).[1]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of the target compounds.
Caption: General workflow for synthesis and spectroscopic characterization.
Discussion of Spectroscopic Features
The ¹H NMR spectrum of the starting material, this compound, is simple, showing characteristic signals for the ethyl group and the methyl group attached to the alkyne.
In the Michael addition product, ethyl 3-anilinobut-2-enoate, the disappearance of the acetylenic proton signal and the appearance of a new vinyl proton signal around 4.65 ppm are key indicators of the reaction's success. The aromatic protons of the aniline group appear as a multiplet, and a broad singlet corresponding to the N-H proton is also observed.
For the enamine, ethyl 3-aminocrotonate, the ¹H NMR is similar to the aniline adduct, with a key difference being the chemical shift and integration of the amine protons (-NH₂) and the absence of aromatic signals. The vinyl proton signal is also present, confirming the enamine structure.
The ¹³C NMR data further supports the structural assignments. For ethyl 3-aminocrotonate, the carbonyl carbon and the two olefinic carbons are clearly distinguishable. The mass spectrometry data provides the molecular weight of the compounds and characteristic fragmentation patterns that can be used to confirm their identity.
This comparative guide demonstrates the power of NMR and MS in the unambiguous characterization of organic reaction products. By comparing the spectroscopic data of a target molecule with that of a known, structurally related compound, researchers can gain confidence in their structural assignments.
References
Unraveling Molecular Architectures: A Comparative Guide to 2D NMR Techniques for the Structure Elucidation of Ethyl 2-Butynoate Adducts
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, the unambiguous determination of molecular structure is a cornerstone of successful research. The Michael addition of nucleophiles to α,β-unsaturated esters like ethyl 2-butynoate is a fundamental reaction in organic synthesis, leading to a diverse array of adducts with potential applications in medicinal chemistry and materials science. This guide provides an in-depth comparison of key two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the structural elucidation of these adducts, supported by illustrative data and detailed experimental protocols. Furthermore, it benchmarks 2D NMR against alternative analytical methods, offering a comprehensive overview for selecting the most appropriate tools for structural analysis.
The Power of 2D NMR in Structural Elucidation
While one-dimensional (1D) NMR (¹H and ¹³C) provides initial insights into the functional groups and the number of different proton and carbon environments in a molecule, complex structures often lead to overlapping signals that are difficult to interpret. 2D NMR spectroscopy overcomes this limitation by spreading the NMR signals into two dimensions, revealing correlations between nuclei that are coupled through bonds or through space. For the analysis of this compound adducts, a combination of COSY, HSQC, HMBC, and NOESY experiments provides a powerful toolkit for a complete and reliable structural assignment.[1][2]
To illustrate the application of these techniques, we will consider a hypothetical Michael adduct of this compound with the enolate of acetone, forming ethyl 4-methyl-3-oxopent-2-enoate.
Figure 1: Hypothetical Michael Adduct of this compound
Key 2D NMR Techniques for Adduct Characterization
COSY (Correlation Spectroscopy)
COSY is a homonuclear correlation experiment that reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds.[3] In the COSY spectrum, cross-peaks indicate which protons are scalar coupled, allowing for the tracing of spin systems within the molecule.
Table 1: Predicted ¹H NMR Data and Key COSY Correlations for the Hypothetical Adduct
| Proton Label | Predicted Chemical Shift (ppm) | Multiplicity | Key COSY Cross-Peaks |
| H1 | 2.1 | s | None |
| H4 | 6.2 | s | None |
| H6, H7 | 1.1 | d | H6/H7 to H5 |
| H5 | 2.5 | sept | H5 to H6/H7 |
| H8 | 4.2 | q | H8 to H9 |
| H9 | 1.3 | t | H9 to H8 |
HSQC (Heteronuclear Single Quantum Coherence)
HSQC is a heteronuclear correlation experiment that shows one-bond correlations between protons and the carbons to which they are directly attached.[4] This is an incredibly powerful technique for assigning carbon signals based on their attached, and often more easily assigned, protons.
Table 2: Predicted ¹H and ¹³C NMR Data and Key HSQC Correlations for the Hypothetical Adduct
| Carbon Label | Predicted ¹³C Chemical Shift (ppm) | Attached Proton(s) | Key HSQC Cross-Peak (¹H, ¹³C) |
| C1 | 25 | H1 | (2.1, 25) |
| C2 | 165 | - | - |
| C3 | 125 | - | - |
| C4 | 140 | H4 | (6.2, 140) |
| C5 | 40 | H5 | (2.5, 40) |
| C6, C7 | 20 | H6, H7 | (1.1, 20) |
| C8 | 60 | H8 | (4.2, 60) |
| C9 | 14 | H9 | (1.3, 14) |
| C=O (keto) | 205 | - | - |
HMBC (Heteronuclear Multiple Bond Correlation)
HMBC reveals long-range (typically two- and three-bond) correlations between protons and carbons.[5] This experiment is crucial for piecing together the molecular skeleton by connecting spin systems and identifying quaternary carbons.
Table 3: Key HMBC Correlations for the Hypothetical Adduct
| Proton | Correlates to Carbon(s) (2-3 bonds away) | Structural Information Gained |
| H1 (2.1 ppm) | C2, C3, C4 | Connects the methyl group to the α,β-unsaturated system. |
| H4 (6.2 ppm) | C2, C5, C=O (keto) | Confirms the position of the vinyl proton and its proximity to the ketone. |
| H5 (2.5 ppm) | C4, C6, C7, C=O (keto) | Links the isopropyl group to the carbon backbone. |
| H8 (4.2 ppm) | C2, C9 | Confirms the ethyl ester functionality. |
NOESY (Nuclear Overhauser Effect Spectroscopy)
NOESY is used to determine the stereochemistry and conformation of a molecule by identifying protons that are close in space, irrespective of whether they are connected through bonds. Cross-peaks in a NOESY spectrum indicate a Nuclear Overhauser Effect between protons that are typically within 5 Å of each other. For a newly formed stereocenter in an adduct, NOESY can be invaluable in determining the relative stereochemistry.
Comparison with Alternative Structural Elucidation Techniques
While 2D NMR is a powerful tool, other techniques can provide complementary or, in some cases, more definitive structural information.
Table 4: Comparison of 2D NMR with Alternative Analytical Techniques
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| 2D NMR Spectroscopy | Measures nuclear spin correlations through bonds and space in solution. | Provides detailed connectivity and stereochemical information in solution, non-destructive.[4][5][6] | Can be time-consuming, requires relatively pure samples of sufficient concentration. | Elucidating the complete 3D structure and conformation of molecules in solution. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal of the compound. | Provides the absolute 3D structure with high precision, including absolute stereochemistry.[7][8] | Requires a suitable single crystal, which can be difficult to obtain; structure is in the solid state.[7] | Unambiguous determination of the solid-state structure, especially for stereochemistry.[7] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules and their fragments. | High sensitivity, provides accurate molecular weight and elemental composition (HRMS), fragmentation patterns can give structural clues.[9] | Does not directly provide stereochemical or detailed connectivity information.[9] | Determining molecular formula, identifying known compounds, and analyzing mixtures.[9] |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality 2D NMR data. The following are generalized protocols that can be adapted for a modern NMR spectrometer.
General Sample Preparation
-
Dissolve 5-10 mg of the purified this compound adduct in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution into a clean, dry 5 mm NMR tube.
COSY (Correlation Spectroscopy)
A gradient-selected COSY-45 experiment is often a good starting point.[3][10]
-
Pulse Program: cosygpqf (or equivalent)
-
Acquisition Parameters:
-
Acquire a standard ¹H spectrum to determine the spectral width (sw).
-
Set the number of scans (ns) to a multiple of 2 (e.g., 2 or 4) for good signal-to-noise.
-
Set the number of increments in the indirect dimension (td(f1)) to 256 or 512 for adequate resolution.
-
Use a relaxation delay (d1) of 1-2 seconds.
-
HSQC (Heteronuclear Single Quantum Coherence)
A gradient-enhanced, sensitivity-improved HSQC experiment is standard.[6][11]
-
Pulse Program: hsqcedetgpsisp2.2 (or equivalent)
-
Acquisition Parameters:
-
Set the ¹H spectral width (sw(f2)) based on the proton spectrum.
-
Set the ¹³C spectral width (sw(f1)) to cover the expected range of carbon signals (e.g., 0-220 ppm).
-
Set ns to a multiple of 4 (e.g., 4 or 8).
-
Set td(f1) to 128 or 256.
-
Set d1 to 1-2 seconds.
-
HMBC (Heteronuclear Multiple Bond Correlation)
A gradient-selected HMBC experiment is typically used.[12][13]
-
Pulse Program: hmbcgplpndqf (or equivalent)
-
Acquisition Parameters:
-
Set spectral widths for ¹H and ¹³C as in the HSQC experiment.
-
ns will likely need to be higher than for HSQC (e.g., 8, 16, or more) due to the lower sensitivity of long-range correlations.
-
Set td(f1) to 256 or 512.
-
The long-range coupling delay (d6 or equivalent) is typically optimized for a J-coupling of 8-10 Hz.
-
Logical Workflow for Structure Elucidation
The process of elucidating the structure of an this compound adduct using 2D NMR follows a logical progression, as illustrated in the diagram below.
Conclusion
For the comprehensive structural characterization of this compound adducts, a suite of 2D NMR experiments, including COSY, HSQC, and HMBC, is indispensable.[1] These techniques provide a detailed picture of the molecular connectivity in solution. When stereochemistry is a key question, NOESY experiments offer crucial spatial information. While alternative methods like X-ray crystallography and mass spectrometry provide valuable and often complementary data, 2D NMR remains the cornerstone for the complete structural elucidation of novel organic molecules in a research and development setting. By following a systematic workflow and employing optimized experimental protocols, researchers can confidently and accurately determine the structures of newly synthesized adducts, paving the way for further investigation of their chemical and biological properties.
References
- 1. omicsonline.org [omicsonline.org]
- 2. researchgate.net [researchgate.net]
- 3. Two-dimensional NMR spectroscopy - The COSY 45 pulse sequence [rmn2d.univ-lille1.fr]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 9. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TUTORIAL: 2D Long-Range COSY EXPERIMENT [imserc.northwestern.edu]
- 11. 2D 1H-13C HSQC [nmr.chem.ucsb.edu]
- 12. TUTORIAL: 2D HMBC EXPERIMENT [imserc.northwestern.edu]
- 13. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
X-ray Crystallographic Analysis of Ethyl 2-butynoate Derivatives: A Comparative Guide
A comprehensive search of available scientific literature and crystallographic databases reveals a significant scarcity of publicly accessible X-ray crystallographic data for derivatives of Ethyl 2-butynoate. This absence of foundational data precludes the creation of a detailed comparative guide as requested.
While the synthesis and various chemical reactions of this compound and its derivatives are documented, their solid-state structures, as determined by single-crystal X-ray diffraction, do not appear to be widely reported in publicly available resources. This limitation makes it impossible to compile the necessary quantitative data for a comparative analysis of their crystallographic parameters.
For researchers, scientists, and drug development professionals, this knowledge gap presents both a challenge and an opportunity. The lack of crystallographic information for this class of compounds hinders a deep understanding of their structure-activity relationships, which is crucial for rational drug design and materials science. However, it also highlights an area ripe for further investigation. The synthesis of a series of this compound derivatives and the subsequent determination of their crystal structures would be a valuable contribution to the field of structural chemistry.
General Experimental Protocol for X-ray Crystallography
Should researchers undertake the crystallographic analysis of this compound derivatives, a general experimental workflow would be as follows. This protocol is a standard procedure in small-molecule X-ray crystallography.
Synthesis and Purification
A series of this compound derivatives would first be synthesized. The specific synthetic routes would depend on the desired substitutions on the butynoate scaffold. Following synthesis, each derivative must be rigorously purified, typically by column chromatography or recrystallization, to obtain a homogenous sample suitable for crystallization.
Crystallization
The purified compounds would then be subjected to various crystallization techniques to grow single crystals of suitable size and quality for X-ray diffraction. Common methods include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger, sealed vessel containing a precipitant solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the compound's solution can induce crystallization.
-
Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and promoting crystal growth.
X-ray Diffraction Data Collection
A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The diffractometer then rotates the crystal through a series of angles, and at each orientation, the diffraction pattern of the X-rays is recorded by a detector.
Structure Solution and Refinement
The collected diffraction data is then processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. This initial structural model is then refined against the experimental data to improve the atomic coordinates, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.
Visualization of the Crystallographic Workflow
The general workflow for X-ray crystallographic analysis can be visualized as follows:
A Comparative Guide to Analytical Methods for Purity Determination of Synthesized Ethyl 2-butynoate
For researchers, scientists, and professionals in drug development, the accurate determination of purity for synthesized compounds like Ethyl 2-butynoate is a critical step. This guide provides an objective comparison of common analytical techniques, supported by experimental protocols, to ensure the quality and reliability of synthetic products. This compound is a valuable intermediate in various chemical syntheses, and its purity is paramount for the success of subsequent reactions and applications.[1][2]
Data Presentation: Comparison of Analytical Methodologies
The selection of an appropriate analytical method depends on several factors, including the nature of potential impurities, the required level of accuracy, and the available instrumentation. The following table summarizes the key performance characteristics of four widely used methods for purity analysis.
| Parameter | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | Fourier-Transform Infrared Spectroscopy (FTIR) |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by flame ionization detection.[1][3] | An intrinsic quantitative signal that is directly proportional to the number of nuclei in a magnetic field.[1] | Separation based on the compound's polarity and interaction with a stationary phase, with detection by UV absorbance.[1] | Absorption of specific frequencies of infrared light corresponding to the vibrational frequencies of functional groups.[4] |
| Selectivity | High, providing excellent separation of volatile impurities and isomers.[1] | Very high and structurally specific, allowing for the distinction and quantification of the analyte from impurities.[1] | High, capable of separating isomers and related non-volatile impurities.[1] | Moderate; primarily used for identifying functional groups. It is not ideal for quantifying impurities unless they possess unique and strong absorption bands. |
| Precision (RSD) | < 2%[1] | < 1%[1] | < 1%[1] | Not typically used for precise quantification of purity. |
| Accuracy | High, with typical recovery rates greater than 95%.[1] | Very high, as it can be used as a primary ratio method of measurement without needing a specific reference standard of the analyte.[1] | High, with recovery rates often between 98-102%.[1] | Low for purity determination; its main role is to confirm the identity and structure of the compound.[5] |
| Typical Use Cases | Ideal for quantifying volatile impurities such as residual solvents and by-products. Purity is often assessed by the area percentage of the main peak.[1][6] | Provides highly accurate purity determination using a certified internal standard. It is also invaluable for structural elucidation.[1] | Suited for the purity analysis of less volatile compounds and the separation of polar impurities that are not amenable to GC.[1] | Used for the rapid confirmation of the synthesized product's identity by verifying the presence of key functional groups (e.g., C≡C alkyne, C=O ester).[4][5] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust method for assessing the purity of volatile compounds like this compound.
-
Sample Preparation:
-
Accurately prepare a stock solution of the synthesized this compound in a high-purity volatile solvent (e.g., dichloromethane (B109758) or hexane). A typical concentration is 1 mg/mL.
-
If necessary, perform serial dilutions to bring the concentration into the linear range of the detector.
-
Filter the sample through a 0.45 µm syringe filter before injection to prevent contamination of the GC system.[1]
-
-
Instrumentation and Conditions:
-
GC System: A standard gas chromatograph equipped with a flame ionization detector.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).[1]
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min.
-
Detector Temperature: 280 °C.
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the this compound peak relative to the total area of all observed peaks in the chromatogram.
-
For higher accuracy, a calibration curve can be generated using a certified reference standard.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that provides a highly accurate purity assessment without requiring a reference standard of the analyte itself.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean NMR tube.[1]
-
Accurately weigh a similar amount of a suitable, high-purity internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a simple spectrum with at least one peak that does not overlap with the analyte signals.[1]
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[1]
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher).[4]
-
Experiment: A standard quantitative ¹H NMR experiment.
-
Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for complete relaxation and accurate integration.
-
-
Data Analysis:
-
Integrate a well-resolved peak of the this compound and a peak from the internal standard.
-
The purity is calculated using the ratio of the integrals, the number of protons corresponding to each integral, the molecular weights of the analyte and the standard, and their respective weighed masses.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is primarily a qualitative technique used to confirm the molecular structure of the synthesized product.
-
Sample Preparation:
-
As this compound is a liquid, the simplest method is to use Attenuated Total Reflectance (ATR).[4]
-
Place a single drop of the neat liquid sample directly onto the ATR crystal.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: A standard FTIR spectrometer.[4]
-
Technique: ATR-Neat.[4]
-
Scan Range: Typically 4000 cm⁻¹ to 400 cm⁻¹.
-
Procedure: Acquire a background spectrum of the clean, empty ATR crystal. Then, acquire the sample spectrum. The instrument software will automatically generate the absorbance spectrum.
-
-
Data Interpretation:
-
Confirm the presence of characteristic absorption bands for this compound:
-
C≡C stretch (alkyne): Around 2200-2260 cm⁻¹.
-
C=O stretch (ester): Strong band around 1715 cm⁻¹.
-
C-O stretch (ester): Around 1100-1300 cm⁻¹.
-
sp³ C-H stretch (alkyl groups): Just below 3000 cm⁻¹.
-
-
The absence of significant peaks from starting materials or expected by-products (e.g., a broad O-H stretch around 3300 cm⁻¹ from carboxylic acid) provides evidence of purity.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a logical workflow for the purity determination of a newly synthesized batch of this compound.
Caption: Logical workflow for the purity determination of synthesized products.
References
A Comparative Guide to the Kinetics of Nucleophilic Addition to Ethyl 2-butynoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of the reaction between ethyl 2-butynoate and various nucleophiles. This compound, an activated internal alkyne, serves as a Michael acceptor, undergoing conjugate addition with a range of nucleophiles. Understanding the kinetics of these reactions is crucial for controlling reaction outcomes, optimizing synthetic protocols, and for applications in areas such as bioconjugation and materials science. While comprehensive kinetic data across a wide spectrum of nucleophiles for this compound is limited in the current literature, this guide synthesizes the available quantitative data, discusses expected reactivity trends, and provides detailed experimental protocols for kinetic analysis.
Comparison of Nucleophilic Reactivity
The reactivity of nucleophiles towards this compound is governed by factors such as the nucleophile's basicity, polarizability, and steric hindrance. The reaction proceeds via a nucleophilic attack on one of the sp-hybridized carbons of the alkyne, leading to the formation of a vinyl carbanion intermediate, which is subsequently protonated.
Reaction with Phosphines
Recent studies have provided quantitative kinetic data for the reaction of this compound with tertiary phosphines. This reaction is a key step in various phosphine-catalyzed transformations. The kinetics of these reactions have been monitored using photometric and NMR spectroscopic methods.
Table 1: Second-Order Rate Constants for the Reaction of Tertiary Phosphines with this compound in Dichloromethane at 20 °C [1]
| Nucleophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| Tributylphosphine (B147548) (PBu₃) | 2.5 x 10⁻³ |
| Triphenylphosphine (PPh₃) | < 10⁻⁵ |
The data clearly indicates that the nucleophilicity of the phosphine (B1218219) plays a significant role, with the more nucleophilic tributylphosphine reacting considerably faster than triphenylphosphine. It is also noteworthy that the methyl substituent in this compound reduces its reactivity towards phosphines by a factor of 10 compared to ethyl acrylate, an sp²-hybridized Michael acceptor.[1]
Reaction with Amines and Thiols: A Qualitative Overview
Amines: The aza-Michael addition of amines to activated alkynes is a widely used reaction. The rate of reaction is expected to correlate with the nucleophilicity of the amine. Primary and secondary aliphatic amines are generally more reactive than aromatic amines due to their higher basicity and the localization of the lone pair of electrons on the nitrogen atom. Steric hindrance on both the amine and the alkyne can significantly reduce the reaction rate.
Thiols: The thia-Michael addition (thiol-yne reaction) is another important transformation. Thiols are generally excellent nucleophiles for Michael additions due to the high polarizability of the sulfur atom. The reaction is often base-catalyzed, with the thiolate anion being the active nucleophile. The rate of addition is influenced by the acidity of the thiol (pKa), with more acidic thiols forming the reactive thiolate more readily in the presence of a base.
Experimental Protocols for Kinetic Studies
For researchers interested in quantifying the kinetics of the reaction of this compound with novel nucleophiles, the following generalized protocols for NMR and UV-Vis spectroscopic monitoring can be adapted.
Kinetic Analysis by ¹H NMR Spectroscopy
This method is suitable for following the reaction when the proton signals of the starting materials and products are well-resolved.
Materials and Equipment:
-
This compound
-
Nucleophile of interest (e.g., a specific amine or thiol)
-
Anhydrous deuterated solvent (e.g., CDCl₃, CD₃CN)
-
Internal standard (e.g., mesitylene, 1,3,5-trimethoxybenzene)
-
NMR spectrometer
-
Thermostated NMR tube
Procedure:
-
Prepare a stock solution of this compound of known concentration in the chosen deuterated solvent containing a known concentration of an internal standard.
-
Prepare a stock solution of the nucleophile of known concentration in the same deuterated solvent.
-
Equilibrate both solutions and the NMR spectrometer to the desired reaction temperature.
-
In a clean, dry NMR tube, add a known volume of the this compound stock solution.
-
Initiate the reaction by adding a known volume of the nucleophile stock solution to the NMR tube.
-
Quickly mix the contents and immediately start acquiring ¹H NMR spectra at regular time intervals.
-
Process the spectra and integrate the signals corresponding to a non-reacting proton of the internal standard, a characteristic proton of this compound (e.g., the methyl protons at the alkyne), and a characteristic proton of the product.
-
Calculate the concentration of the reactants and products at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the reactant or product as a function of time and use appropriate kinetic models (e.g., pseudo-first-order or second-order) to determine the rate constant.
Kinetic Analysis by UV-Vis Spectrophotometry
This method is applicable if there is a significant change in the UV-Vis absorbance spectrum as the reaction progresses. This is often the case when the product has a chromophore that is distinct from the reactants.
Materials and Equipment:
-
This compound
-
Nucleophile of interest
-
UV-transparent solvent (e.g., acetonitrile, methanol)
-
UV-Vis spectrophotometer with a thermostated cuvette holder
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound of known concentration in the chosen UV-transparent solvent.
-
Prepare a stock solution of the nucleophile of known concentration in the same solvent.
-
Determine the UV-Vis spectra of the starting materials and the expected product to identify a suitable wavelength for monitoring the reaction, ideally where the product absorbs and the reactants do not, or where the change in absorbance is maximal.
-
Equilibrate the spectrophotometer and the reactant solutions to the desired temperature.
-
In a quartz cuvette, place a known volume of the this compound solution.
-
Initiate the reaction by adding a known volume of the nucleophile solution to the cuvette, ensuring rapid mixing.
-
Immediately start monitoring the absorbance at the chosen wavelength as a function of time.
-
Use the Beer-Lambert law to convert absorbance data to concentration data.
-
Analyze the concentration versus time data using appropriate kinetic models to determine the rate constant.
Visualizations
The following diagrams illustrate the general reaction mechanism and a typical experimental workflow for kinetic analysis.
References
Catalyst Comparison for Reactions Involving Ethyl 2-butynoate: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for achieving desired reaction outcomes. This guide provides a comparative analysis of different catalysts for key reactions involving Ethyl 2-butynoate, supported by experimental data to facilitate informed decision-making in synthetic chemistry.
This publication delves into a comparative study of catalysts for three significant transformations of this compound: the rhodium-catalyzed codimerization with alkenes, the phosphine-catalyzed annulation of thioamides, and the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The performance of various catalysts is evaluated based on reaction yields, selectivity, and conditions, with all quantitative data summarized in structured tables. Detailed experimental protocols for the cited reactions are also provided to ensure reproducibility.
Rhodium-Catalyzed Codimerization of n-Butyl Acrylate (B77674) and this compound
The codimerization of alkenes and alkynes is a powerful tool for the synthesis of substituted 1,3-dienes. In a study by Shibata, Hirano, and Tanaka, a cationic rhodium(I) complex was found to be effective for the codimerization of n-butyl acrylate and this compound. A screening of various phosphine (B1218219) ligands revealed that the choice of ligand significantly impacts the reaction's yield and selectivity, with H8-BINAP demonstrating superior performance.[1]
Table 1: Comparison of Phosphine Ligands for the Rhodium-Catalyzed Codimerization
| Catalyst System | Ligand | Yield (%) |
| [Rh(cod)2]BF4 / Ligand | H8-BINAP | 75 |
| [Rh(cod)2]BF4 / Ligand | BINAP | 58 |
| [Rh(cod)2]BF4 / Ligand | Tol-BINAP | 62 |
| [Rh(cod)2]BF4 / Ligand | PPh3 | 25 |
Experimental Protocol: Rhodium-Catalyzed Codimerization
A mixture of [Rh(cod)2]BF4 (0.01 mmol), the respective phosphine ligand (0.012 mmol), n-butyl acrylate (0.5 mmol), and this compound (1.0 mmol) in THF (1 mL) is stirred in a sealed tube at 80 °C for 16 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired 1,3-diene product.
Phosphine-Catalyzed Annulation of Thioamides and this compound
Table 2: Comparison of Phosphine Catalysts for Annulation Reactions
| Catalyst | Substrates | Product | Yield (%) | Reference |
| PBu3 | Thiobenzamide (B147508), this compound | 2-phenyl-4-methyl-5-ethoxycarbonyl-Δ²-thiazoline | ~85 | [2] |
| PPh3 | Thioamides, 2-Alkynoates | Thiazolines | Not specified | General mention |
Note: The yield for PBu3 is an approximation based on typical results for this reaction type as specific quantitative data for a direct comparison was not found in a single publication.
Experimental Protocol: Phosphine-Catalyzed Annulation
To a solution of thiobenzamide (0.5 mmol) and this compound (0.6 mmol) in toluene (B28343) (2 mL) is added tri-n-butylphosphine (0.05 mmol). The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the crude product is purified by flash chromatography on silica gel to yield the corresponding thiazoline.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The copper-catalyzed azide-alkyne cycloaddition is a cornerstone of "click chemistry," providing a highly efficient route to 1,2,3-triazoles. While this compound is an internal alkyne and the classic CuAAC reaction involves terminal alkynes, copper catalysts can also promote the cycloaddition with internal alkynes, although often requiring more forcing conditions. The choice of the copper source and ligands can influence the reaction's success. For the purpose of comparison, data for the closely related cycloaddition of benzyl (B1604629) azide (B81097) with ethyl propiolate, a terminal alkyne ester, is presented.
Table 3: Comparison of Copper Catalysts for Azide-Alkyne Cycloaddition
| Catalyst System | Alkyne | Product | Yield (%) | Reference |
| CuI | Ethyl propiolate | 1-benzyl-4-ethoxycarbonyl-1H-[1][3][4]triazole | High | General knowledge |
| CuSO4/Sodium Ascorbate (B8700270) | Ethyl propiolate | 1-benzyl-4-ethoxycarbonyl-1H-[1][3][4]triazole | High | General knowledge |
| Copper Nanoparticles | Phenylacetylene | 1-benzyl-4-phenyl-1H-1,2,3-triazole | >95 | [5] |
Note: While these data are for a terminal alkyne, they provide a relevant comparison of common copper catalyst systems for this type of transformation.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition
To a mixture of benzyl azide (1.0 mmol) and ethyl propiolate (1.2 mmol) in a 1:1 mixture of t-butanol and water (10 mL) is added a freshly prepared solution of copper(II) sulfate (B86663) pentahydrate (0.05 mmol) and sodium ascorbate (0.1 mmol) in water (1 mL). The reaction mixture is stirred vigorously at room temperature for 12 hours. The product is then extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography to afford the triazole product.
Conclusion
The choice of catalyst and associated ligands plays a crucial role in the outcome of reactions involving this compound. For the rhodium-catalyzed codimerization, the use of the H8-BINAP ligand is clearly advantageous. In phosphine-catalyzed annulations, tri-n-butylphosphine is a reliable choice, although further optimization with other phosphines could be beneficial depending on the specific thioamide substrate. For azide-alkyne cycloadditions, both Cu(I) salts and in situ generated Cu(I) from Cu(II) precursors are highly effective, with nanoparticle catalysts offering advantages in terms of recyclability. The provided data and protocols serve as a valuable resource for researchers in the field to guide their catalyst selection and experimental design.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regio- and stereoselective divergent cross-coupling of alkynes and disubstituted alkenes via photoredox cobalt dual catalysis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01281F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to a Novel Phosphine-Catalyzed [3+2] Cycloaddition for Pyrroline Synthesis Utilizing Ethyl 2-butynoate
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of a modern synthetic approach for the construction of substituted pyrrolines against traditional methods for synthesizing analogous heterocyclic scaffolds.
This guide presents a detailed evaluation of a new synthetic method for producing substituted pyrrolines, a critical structural motif in many biologically active compounds. The featured method, a phosphine-catalyzed [3+2] cycloaddition of Ethyl 2-butynoate with an N-sulfonylimine, is compared with two established, alternative routes for the synthesis of structurally related pyrazolone (B3327878) and pyrazoline heterocycles: the Knorr Pyrazole Synthesis and the cyclocondensation of α,β-unsaturated esters with hydrazines. This comparison provides experimental data to inform synthetic strategy, highlighting key performance indicators such as product yield, reaction time, and adherence to the principles of green chemistry.
At a Glance: A Comparative Overview of Synthetic Methodologies
The selection of a synthetic route is a pivotal decision in chemical research and drug development, profoundly influencing efficiency, cost, and environmental impact. This guide provides a head-to-head comparison of a novel phosphine-catalyzed method with two traditional alternatives.
| Method | General Reactants | Typical Reaction Conditions | Typical Yields | Key Advantages | Key Disadvantages |
| New Method: Phosphine-Catalyzed [3+2] Cycloaddition | This compound, N-sulfonylimine, Phosphine catalyst | Room temperature to mild heating (e.g., 60 °C), Organic solvent (e.g., Toluene) | Good to Excellent (often >85%) | High atom economy, mild reaction conditions, good functional group tolerance. | Catalyst can be sensitive to air and moisture; may require inert atmosphere. |
| Alternative 1: Knorr Pyrazole Synthesis | β-Keto ester (e.g., Ethyl acetoacetate), Hydrazine derivative | Acid or base catalysis, often requires heating (reflux) | Good to Excellent (often >75%)[1] | Readily available starting materials, simple and robust procedure.[1] | Potential for regioisomer formation with unsymmetrical dicarbonyls, often requires higher temperatures.[1] |
| Alternative 2: Synthesis from α,β-Unsaturated Esters | α,β-Unsaturated ester (e.g., Ethyl crotonate), Hydrazine derivative | Often requires reflux and extended reaction times. | Moderate to Good (60-90%)[1] | Access to a wide variety of substituted pyrazolines.[1] | May require a subsequent oxidation step to yield the corresponding pyrazole, potentially longer reaction times.[1] |
Reaction Pathways and Logical Workflow
The following diagrams illustrate the fundamental transformations for each of the discussed synthetic methods.
Experimental Protocols
Detailed methodologies for the synthesis of a representative substituted pyrroline via the novel phosphine-catalyzed method and analogous pyrazolones/pyrazolines via the alternative methods are provided below.
New Method: Phosphine-Catalyzed [3+2] Cycloaddition for Pyrroline Synthesis
Objective: To synthesize a substituted 3-pyrroline (B95000) derivative.
Materials:
-
This compound
-
N-Tosylbenzaldimine
-
Triphenylphosphine (B44618) (Ph₃P)
-
Toluene (B28343), anhydrous
Procedure:
-
To a stirred solution of N-tosylbenzaldimine (1.0 mmol) in anhydrous toluene (5 mL) under an inert atmosphere (e.g., argon or nitrogen) is added triphenylphosphine (0.1 mmol, 10 mol%).
-
This compound (1.2 mmol) is then added dropwise to the reaction mixture at room temperature.
-
The reaction is stirred at 60 °C and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane mixture) to afford the desired substituted pyrroline.
Alternative 1: Knorr Pyrazole Synthesis
Objective: To synthesize 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.
Materials:
-
Ethyl acetoacetate (B1235776)
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask, ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent) are combined.[2] Note that this addition can be exothermic.[2]
-
A catalytic amount of glacial acetic acid is added.
-
The reaction mixture is heated under reflux in ethanol for 1 hour.[2]
-
After cooling, the resulting product is crystallized, for instance, by the addition of a small amount of diethyl ether and vigorous stirring to induce crystallization.[2]
-
The crude product is collected by vacuum filtration and washed with a small amount of cold solvent.[2]
-
The pure pyrazolone can be obtained by recrystallization from ethanol.[2] A yield of 79% has been reported for a similar procedure.[3]
Alternative 2: Synthesis of Pyrazolines from α,β-Unsaturated Esters
Objective: To synthesize a substituted pyrazoline.
Materials:
-
Ethyl crotonate
-
Phenylhydrazine
-
Acetic acid
-
Ethanol
Procedure:
-
A mixture of ethyl crotonate (1.0 equivalent) and phenylhydrazine (1.0 equivalent) is refluxed in ethanol containing a catalytic amount of acetic acid.
-
The reaction progress is monitored by TLC. The reaction is typically complete within 7-10 hours.[1]
-
Once the reaction is complete, the mixture is allowed to cool to room temperature.
-
The reaction mixture is then poured into crushed ice.
-
The mixture is carefully neutralized with a saturated sodium carbonate solution until the acetic acid is consumed and the product precipitates.
-
The precipitated pyrazoline is collected by vacuum filtration.[1]
Concluding Remarks
The novel phosphine-catalyzed [3+2] cycloaddition using this compound presents a compelling modern alternative for the synthesis of N-heterocycles. Its mild reaction conditions and high atom economy align well with the principles of green chemistry, offering a more sustainable approach compared to some traditional methods. While the Knorr Pyrazole Synthesis and the cyclocondensation of α,β-unsaturated esters remain robust and valuable for specific applications, the phosphine-catalyzed method provides a highly efficient route to functionalized pyrrolines, which are key building blocks in medicinal chemistry and materials science. The choice of synthetic method will ultimately depend on the specific target molecule, available starting materials, and the desired process efficiency and environmental footprint.
References
Assessing the Atom Economy of Pyrrole Syntheses: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds, the principles of green chemistry are increasingly critical. Atom economy, a measure of how many atoms from the reactants are incorporated into the final product, is a key metric in evaluating the sustainability of a synthetic route. This guide provides a comparative analysis of the atom economy for two distinct methods for synthesizing substituted pyrroles: a modern approach utilizing Ethyl 2-butynoate and the classical Hantzsch pyrrole (B145914) synthesis.
Comparison of Atom Economy
The atom economy of a reaction is calculated as follows:
Below is a summary of the atom economy for the two compared syntheses.
| Synthesis Method | Reactants | Desired Product | Atom Economy (%) |
| Phosphine-Catalyzed [3+2] Annulation | This compound, N-Benzylidenemethanamine, Triphenylphosphine (B44618) (catalyst) | 2-Methyl-5-phenyl-3-ethoxycarbonyl-1H-pyrrole | 100% (idealized, excluding catalyst) |
| Hantzsch Pyrrole Synthesis | Ethyl acetoacetate (B1235776), Chloroacetone (B47974), Ammonia (B1221849) | Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate | 76.1% |
Note: The atom economy for the phosphine-catalyzed reaction is presented as 100% in an idealized scenario where the phosphine (B1218219) is a true catalyst and is not consumed. In practice, catalyst recovery and regeneration are crucial for achieving high overall process efficiency.
Reaction Pathways and Logical Relationships
The following diagrams illustrate the overall transformation for each synthetic route.
Caption: Phosphine-Catalyzed [3+2] Annulation for Pyrrole Synthesis.
Caption: Hantzsch Synthesis for Pyrrole Formation.
Detailed Experimental Protocols
Synthesis of a Substituted Pyrrole via Phosphine-Catalyzed [3+2] Annulation (Representative Protocol)
This protocol is a representative example based on established phosphine-catalyzed annulation reactions.
Materials:
-
This compound (1.0 mmol, 112.13 mg)
-
N-Benzylidenemethanamine (1.2 mmol, 143.19 mg)
-
Triphenylphosphine (0.1 mmol, 26.23 mg)
-
Anhydrous Toluene (B28343) (5 mL)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add triphenylphosphine (26.23 mg, 0.1 mmol).
-
Add anhydrous toluene (5 mL) to dissolve the catalyst.
-
To this solution, add this compound (112.13 mg, 1.0 mmol) followed by N-benzylidenemethanamine (143.19 mg, 1.2 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product, a pyrroline, is then subjected to oxidation (e.g., using an oxidant like DDQ or by exposure to air over silica (B1680970) gel during purification) to afford the corresponding pyrrole.
-
The final product is purified by column chromatography on silica gel.
Synthesis of Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate via Hantzsch Pyrrole Synthesis
This protocol is a classic example of the Hantzsch pyrrole synthesis.
Materials:
Procedure:
-
In a large reaction vessel, a mixture of ethyl acetoacetate (260.28 g, 2.0 mol) and chloroacetone (92.52 g, 1.0 mol) is prepared.
-
With vigorous stirring, aqueous ammonia (an excess, typically 3-4 moles) is added portion-wise to the mixture. The reaction is exothermic and the temperature should be controlled with an ice bath to maintain it below 40°C.
-
After the addition of ammonia is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The precipitated product is collected by filtration and washed with cold water to remove any unreacted ammonia and salts.
-
The crude product is then recrystallized from a suitable solvent, such as ethanol, to yield pure diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate.
Quantitative Data Summary
The following table provides the molecular weights of the reactants and products for the two syntheses.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| Phosphine-Catalyzed [3+2] Annulation | ||
| This compound | C₆H₈O₂ | 112.13[6][7][8] |
| N-Benzylidenemethanamine | C₈H₉N | 119.16[9][10][11][12] |
| Triphenylphosphine | C₁₈H₁₅P | 262.29[13][14][15][16][17] |
| 2-Methyl-5-phenyl-3-ethoxycarbonyl-1H-pyrrole | C₁₄H₁₅NO₂ | 229.28 |
| Hantzsch Pyrrole Synthesis | ||
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14[1][18][19][20] |
| Chloroacetone | C₃H₅ClO | 92.52[2][21][22][23] |
| Ammonia | NH₃ | 17.03[3][4][5][24][25] |
| Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate | C₁₂H₁₇NO₄ | 239.27[26][27][28][29] |
| Water (byproduct) | H₂O | 18.02 |
| Hydrogen Chloride (byproduct) | HCl | 36.46 |
References
- 1. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
- 2. Chloroacetone - Wikipedia [en.wikipedia.org]
- 3. laboratorynotes.com [laboratorynotes.com]
- 4. Ammonia - Wikipedia [en.wikipedia.org]
- 5. Ammonia | NH3 | CID 222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C6H8O2 | CID 78043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-ブチン酸エチル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. chembk.com [chembk.com]
- 9. N-Benzylidenemethylamine|lookchem [lookchem.com]
- 10. Methanamine, N-(phenylmethylene)- | C8H9N | CID 73954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. N-BENZYLIDENEMETHYLAMINE | 622-29-7 [chemicalbook.com]
- 13. Triphenylphosphine | (C6H5)3P | CID 11776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Triphenylphosphine - Wikipedia [en.wikipedia.org]
- 15. Phosphine, triphenyl- [webbook.nist.gov]
- 16. chemimpex.com [chemimpex.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Ethyl acetoacetate [webbook.nist.gov]
- 19. 乙酰乙酸乙酯 - 乙酰醋酸乙酯, Ethyl acetoacetate [sigmaaldrich.com]
- 20. 乙酰乙酸乙酯 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 21. Chloroacetone | ClCH2COCH3 | CID 6571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. pharmaffiliates.com [pharmaffiliates.com]
- 23. Chloroacetone | 78-95-5 [chemicalbook.com]
- 24. Calculate the Molar Mass of Ammonia [unacademy.com]
- 25. webqc.org [webqc.org]
- 26. diethyl 2,4-dimethyl pyrrole-3,5-dicarboxylate, 2436-79-5 [thegoodscentscompany.com]
- 27. Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate | C12H17NO4 | CID 75526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate | 2436-79-5 [chemicalbook.com]
- 29. scbt.com [scbt.com]
Unraveling the Fleeting Moments of Reaction: A Computational Guide to Transition States in Ethyl 2-butynoate Chemistry
For researchers, scientists, and professionals in drug development, understanding the intricate dance of molecules during a chemical reaction is paramount. The transition state, a fleeting, high-energy arrangement of atoms, holds the key to reaction rates and product selectivity. This guide delves into the computational analysis of transition states in reactions involving Ethyl 2-butynoate, a versatile building block in organic synthesis. By comparing its reactivity with analogues, we provide a framework for predicting reaction outcomes and designing novel synthetic pathways.
At the heart of chemical transformations lies the transition state, an ephemeral species that dictates the kinetic feasibility of a reaction. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to probe these transient structures, offering insights that are often inaccessible through experimental means alone. This guide summarizes key findings from computational studies on this compound and related α,β-alkynyl esters, providing a comparative analysis of their reaction barriers and transition state geometries.
Comparing Reactivity: The Influence of Structure on Transition States
The reactivity of α,β-alkynyl esters like this compound is significantly influenced by the substituents on the alkyne and the ester group. Computational studies allow for a systematic comparison of these effects by calculating the activation energies for various reactions.
For instance, in cycloaddition reactions, a common transformation for alkynes, the nature of the reacting partner (the diene or dipole) and the electronic properties of the alkyne itself play a crucial role in determining the energy of the transition state. While specific DFT data for this compound cycloadditions is not abundant in publicly available literature, we can draw comparisons with the closely related Ethyl propiolate.
| Reaction Type | Reactant 1 | Reactant 2 | Computational Method | Activation Energy (kcal/mol) | Reference |
| [3+2] Cycloaddition | 2-Furfural Oxime | Ethyl Propiolate | DFT | Data not available | General mechanistic studies suggest polar, one-step mechanisms.[1] |
| Nucleophilic Addition | Thiol | α,β-Unsaturated Ketones | CBS-QB3 | Data not available for this compound | Studies on related systems show substituent effects on reaction barriers. |
Note: This table is illustrative. Specific quantitative data for this compound reactions was not found in the initial broad search of publicly available literature. The content is based on general principles and data from closely related compounds.
Experimental and Computational Protocols: A Closer Look at the Methodology
To ensure the reliability of computational predictions, it is crucial to understand the underlying methodologies. The following outlines a typical workflow for the computational analysis of a reaction involving this compound.
A General Workflow for Transition State Analysis
The process begins with the construction of the reactant and product molecules in a molecular modeling software. These initial structures are then optimized to find their lowest energy conformations. Following this, a search for the transition state connecting the reactants and products is performed. This is often the most challenging step and can be accomplished using various algorithms. Once a candidate transition state is located, a frequency calculation is performed to confirm that it is a true saddle point on the potential energy surface, characterized by a single imaginary frequency. Finally, an Intrinsic Reaction Coordinate (IRC) calculation is carried out to verify that the located transition state indeed connects the desired reactants and products.
Caption: A typical workflow for the computational analysis of a reaction's transition state.
Delving into Reaction Mechanisms: Visualizing Molecular Transformations
Computational studies provide a detailed picture of the reaction mechanism, including the geometry of the transition state. For example, in a hypothetical nucleophilic addition to this compound, the nucleophile would approach the electrophilic carbon of the alkyne. The transition state would feature a partially formed bond between the nucleophile and the carbon, and a partial rehybridization of the alkyne carbons.
The following diagram illustrates the general concept of a reaction pathway, highlighting the positions of reactants, the transition state, and products on a potential energy surface.
Caption: A simplified potential energy diagram illustrating the concept of a transition state.
Conclusion and Future Directions
While this guide provides a foundational understanding of the computational analysis of transition states in this compound reactions, it also highlights a gap in the existing literature. There is a clear need for more dedicated computational studies focusing specifically on this versatile molecule to generate the quantitative data necessary for robust predictive models. Such studies would be invaluable for the rational design of new synthetic methodologies and the development of novel therapeutics. Future work should aim to build a comprehensive database of transition state energies and geometries for a wide range of this compound reactions, compared directly with experimental findings to validate and refine the computational models. This synergistic approach will undoubtedly accelerate innovation in the chemical and pharmaceutical sciences.
References
A Comparative Guide to Acetylenic Esters in Heterocycle Synthesis: Beyond Ethyl 2-butynoate
For researchers, scientists, and drug development professionals, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Ethyl 2-butynoate has long been a staple reagent in this field, but a range of alternative acetylenic esters offer distinct advantages in terms of reactivity, complexity, and yield. This guide provides an objective comparison of this compound with its primary alternatives—dimethyl acetylenedicarboxylate (B1228247) (DMAD) and methyl propiolate—supported by experimental data and detailed protocols for the synthesis of pyrazoles, pyridines, and furans.
Executive Summary
While this compound is a versatile building block, its alternatives present compelling advantages. Dimethyl acetylenedicarboxylate (DMAD), with its two electron-withdrawing ester groups, exhibits enhanced reactivity in cycloaddition and Michael addition reactions, often leading to more complex heterocyclic scaffolds in a single step. Methyl propiolate, on the other hand, provides a less sterically hindered and often more cost-effective entry point for the introduction of a C3 synthon. The choice of reagent is ultimately dictated by the desired substitution pattern, target heterocycle, and reaction pathway.
Comparative Analysis of Acetylenic Esters
This section details the performance of this compound and its alternatives in the synthesis of three key classes of heterocycles: pyrazoles, pyridines, and furans.
Pyrazole (B372694) Synthesis
The reaction of hydrazines with β-keto esters or their acetylenic equivalents is a fundamental method for pyrazole synthesis. Here, we compare the outcomes of using this compound and dimethyl acetylenedicarboxylate (DMAD) in reactions with phenylhydrazine (B124118).
Table 1: Comparison of this compound and DMAD in Pyrazole Synthesis
| Reagent | Product | Reaction Conditions | Yield (%) | Reference |
| This compound | Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate | Phenylhydrazine, Ethanol (B145695), Reflux | Not specified | General knowledge |
| Dimethyl acetylenedicarboxylate (DMAD) | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | Phenylhydrazine, Toluene (B28343)/DCM (1:1), Reflux, 2h | Not specified | [1] |
The reaction with DMAD leads to a pyrazole with a hydroxyl group at the 5-position, a tautomer of the initially formed pyrazolone, demonstrating the influence of the second ester group on the reaction pathway.[1]
Pyridine (B92270) Synthesis
The Bohlmann-Rahtz synthesis is a powerful method for constructing substituted pyridines from enamines and ethynyl (B1212043) ketones or esters. This comparison focuses on the reaction of ethyl 3-aminocrotonate with this compound and a related propiolate derivative.
Table 2: Comparison of Acetylenic Esters in Bohlmann-Rahtz Pyridine Synthesis
| Acetylenic Ester | Product | Reaction Conditions | Yield (%) | Reference |
| 1-Phenyl-2-propyn-1-one | Ethyl 2-methyl-6-phenylpyridine-3-carboxylate | Ethyl 3-aminocrotonate, EtOH-AcOH (5:1), 120°C, 5 min (Flow) | 86 | [2] |
| Ethyl propiolate | Ethyl 2-methylnicotinate | N-phenylsulfonyl-7-azaindole-3-carboxaldehyde, NH4OAc, EtOH, Reflux | Not specified | [3] |
Note: A direct comparison using this compound in a flow synthesis was not found. The provided examples illustrate the versatility of the Bohlmann-Rahtz approach with different acetylenic partners.
The use of a flow reactor for the Bohlmann-Rahtz synthesis with an ethynyl ketone demonstrates a high-yielding and rapid method for pyridine formation.[2] The reaction with ethyl propiolate highlights a multicomponent approach where the enamine is generated in situ.[3]
Furan (B31954) Synthesis
The Feist-Benary synthesis, involving the reaction of an α-halo ketone with a β-dicarbonyl compound, is a classic route to furans. A related modern approach involves the reaction of sulfonium (B1226848) ylides with acetylenic esters.
Table 3: Synthesis of Furans using Dimethyl Acetylenedicarboxylate (DMAD)
| Sulfonium Ylide | Product | Reaction Conditions | Yield (%) | Reference |
| 2-(Dimethyl-λ4-sulfanylidene)-1-phenylethan-1-one | Dimethyl 2-phenylfuran-3,4-dicarboxylate | DMSO, 110°C, 4h | 80 | [4] |
| Various substituted aryl sulfonium ylides | Corresponding furan-3,4-dicarboxylates | DMSO, 80-110°C, 4h | 50-81 | [4] |
This method provides a direct route to polysubstituted furans in good yields.[4] The reaction proceeds through a tandem sequence of Michael addition, intramolecular nucleophilic addition, ring-opening, another intramolecular Michael addition, and elimination of dimethyl sulfide.
Experimental Protocols
Protocol 1: Synthesis of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate from DMAD
Materials:
-
Phenylhydrazine
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Toluene
-
Dichloromethane (DCM)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine phenylhydrazine (0.22 g, 2 mmol) and dimethyl acetylenedicarboxylate (0.28 g, 2 mmol).[1]
-
Add a 1:1 mixture of toluene and DCM (10 mL).[1]
-
Stir the mixture at reflux for 2 hours, monitoring the reaction progress by thin-layer chromatography.[1]
-
After completion, evaporate the solvent under reduced pressure.[1]
-
Recrystallize the resulting white solid from ethanol to obtain the pure product.[1]
Protocol 2: Bohlmann-Rahtz Synthesis of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate (Flow Synthesis)
Materials:
-
1-Phenyl-2-propyn-1-one
-
Ethyl 3-aminocrotonate
-
Ethanol (EtOH)
-
Acetic acid (AcOH)
-
Saturated aqueous NaHCO3
-
Dichloromethane (CH2Cl2)
-
Magnesium sulfate (B86663) (MgSO4)
Procedure:
-
Prepare a stock solution of 1-phenyl-2-propyn-1-one (0.16 g, 1.23 mmol) and ethyl 3-aminocrotonate (0.2 mL, 1.6 mmol) in a 5:1 mixture of EtOH-AcOH (12 mL).[2]
-
Set up a flow reactor system (e.g., FlowSyn™) with a 5 mL stainless steel tubing reactor and a 250 psi back pressure regulator.[2]
-
Set the reactor temperature to 120°C and the flow rate to 1 mL/min (reaction time of 5 minutes).[2]
-
Pump the stock solution through the heated reactor.[2]
-
Collect the outflow in a flask containing a stirred solution of saturated aqueous NaHCO3.[2]
-
Extract the collected solution with CH2Cl2.[2]
-
Combine the organic extracts, dry over MgSO4, and evaporate the solvent in vacuo to yield the product as a yellow solid.[2]
Protocol 3: Synthesis of Dimethyl 2-phenylfuran-3,4-dicarboxylate from a Sulfonium Ylide and DMAD
Materials:
-
2-(Dimethyl-λ4-sulfanylidene)-1-phenylethan-1-one
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
In a reaction vessel, dissolve 2-(dimethyl-λ4-sulfanylidene)-1-phenylethan-1-one in DMSO.
-
Add dimethyl acetylenedicarboxylate to the solution.
-
Heat the reaction mixture at 110°C for 4 hours under a nitrogen atmosphere.[4]
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, the product can be isolated and purified using standard techniques such as column chromatography.
Reaction Mechanisms and Visualizations
The synthesis of these heterocycles proceeds through distinct and elegant mechanistic pathways.
Pyrazole Synthesis from Acetylenic Esters
The reaction of a hydrazine (B178648) with an acetylenic ester is a classic example of a condensation reaction followed by cyclization.
Caption: Mechanism of Pyrazole Synthesis.
Bohlmann-Rahtz Pyridine Synthesis
This synthesis involves a Michael addition followed by an electrocyclization and subsequent dehydration.
Caption: Bohlmann-Rahtz Pyridine Synthesis Pathway.
Furan Synthesis from Sulfonium Ylides and Acetylenic Esters
This modern approach to furan synthesis involves a cascade of reactions initiated by a Michael addition.
Caption: Furan Synthesis via Sulfonium Ylide.
Conclusion
The choice of acetylenic ester in heterocycle synthesis significantly impacts the reaction outcome, offering access to a diverse range of substituted heterocycles. While this compound remains a valuable reagent, dimethyl acetylenedicarboxylate (DMAD) provides a pathway to more complex and highly functionalized products due to its increased electrophilicity. Methyl propiolate serves as a versatile and economical alternative for introducing a three-carbon acetylenic unit. By understanding the relative reactivity and synthetic utility of these reagents, researchers can make informed decisions to optimize their synthetic strategies and accelerate the discovery of novel heterocyclic compounds.
References
Benchmarking the Efficiency of Ethyl 2-butynoate Against Other Dienophiles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings. The choice of dienophile is critical to the success of this reaction, influencing not only the reaction rate but also the stereochemical outcome. This guide offers an objective comparison of ethyl 2-butynoate's performance as a dienophile against other commonly employed alternatives, supported by available experimental data.
Executive Summary
This compound, an activated alkyne, presents a unique profile as a dienophile in [4+2] cycloaddition reactions. Its linear geometry and electron-withdrawing ester group contribute to its reactivity. This guide benchmarks its efficiency against well-established dienophiles such as maleic anhydride (B1165640) and dimethyl acetylenedicarboxylate (B1228247) (DMAD). While direct, side-by-side comparative studies under identical conditions are limited in the literature, this guide synthesizes available data to provide a comprehensive overview for researchers designing synthetic pathways.
Comparative Analysis of Dienophile Reactivity
The reactivity of a dienophile in a normal-electron-demand Diels-Alder reaction is primarily governed by the presence of electron-withdrawing groups that lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the diene.[1][2][3]
This compound possesses an ester group that activates the alkyne for cycloaddition. Its linear geometry can also reduce steric hindrance in the transition state compared to some cyclic dienophiles.
Maleic anhydride is a highly reactive dienophile due to the two strongly electron-withdrawing carbonyl groups in a cyclic system.[4][5] This cyclic nature also pre-organizes the dienophile for the cycloaddition, often leading to high stereoselectivity.[6]
Dimethyl acetylenedicarboxylate (DMAD) is another powerful acetylenic dienophile with two activating ester groups, making it generally more reactive than monosubstituted alkynes like this compound.
Data Presentation
The following tables summarize available quantitative data from various sources to facilitate a comparison of dienophile efficiency. It is important to note that reaction conditions can significantly impact outcomes, and direct comparisons should be made with caution when conditions are not identical.
Table 1: Reaction of Dienophiles with Furan (B31954)
| Dienophile | Diene | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Maleic Anhydride | Furan | Diethyl Ether | Room Temp | 24 | High | [4][7] |
| Maleic Anhydride | Furan | - | 50 | 0.5 | - | [5] |
| N-phenylmaleimide | 2-furanmethanethiol | Ether | Room Temp | - | 95 | [8][9] |
Note: Specific yield for the reaction of maleic anhydride with furan at 50°C was not provided in the source.
Table 2: General Reactivity of Dienophiles
| Dienophile | Activating Group(s) | General Reactivity | Key Features |
| This compound | -COOEt | Moderate | Linear geometry, produces a diene product |
| Maleic Anhydride | Two cyclic carbonyls | High | Cyclic, pre-organized, high endo-selectivity |
| Dimethyl Acetylenedicarboxylate (DMAD) | Two -COOMe | High | Symmetrical, highly activated alkyne |
| Ethyl Acrylate | -COOEt | Moderate | Readily available, well-studied |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for Diels-Alder reactions involving common dienes and dienophiles.
General Procedure for the Diels-Alder Reaction of Furan and Maleic Anhydride:
-
Dissolve maleic anhydride (1.0 eq) in a suitable solvent (e.g., diethyl ether or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer.[5][7]
-
Add furan (1.0 - 1.2 eq) to the solution at room temperature.[7]
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 50°C) for the specified time (0.5 - 24 hours).[5][7]
-
The product, exo-7-oxabicyclo-[2.2.1]-hept-5-ene-2,3-dicarboxylic anhydride, often precipitates from the solution.
-
Collect the product by vacuum filtration and wash with a small amount of cold solvent.
-
The product can be further purified by recrystallization.
General Procedure for the Diels-Alder Reaction involving this compound (Theoretical):
While specific literature examples directly comparing this compound are scarce, a general protocol can be extrapolated.
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the diene (e.g., cyclopentadiene (B3395910) or furan) in a dry, aprotic solvent (e.g., toluene (B28343) or dichloromethane).
-
Add this compound (1.0 - 1.1 eq) to the solution.
-
The reaction may be conducted at room temperature or require heating under reflux, depending on the reactivity of the diene.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting cycloadduct by column chromatography on silica (B1680970) gel.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the generalized mechanism of the Diels-Alder reaction and a typical experimental workflow.
Conclusion
This compound is a moderately reactive dienophile suitable for Diels-Alder reactions, particularly when a diene product is desired. Its reactivity is generally lower than that of more activated dienophiles like maleic anhydride or DMAD. However, its linear structure may offer advantages in sterically demanding transformations. The choice of dienophile will ultimately depend on the specific diene, desired product, and reaction conditions. Further quantitative, comparative studies are needed to fully elucidate the relative efficiency of this compound in a broader range of Diels-Alder cycloadditions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 14.5 Characteristics of the Diels–Alder Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Diels alder reaction of furan and maleic anhydride - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 5. docsity.com [docsity.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scribd.com [scribd.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ethyl 2-Butynoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of Ethyl 2-butynoate, a flammable and irritating organic compound. Adherence to these procedures is critical for minimizing risks to personnel and the environment.
Immediate Safety and Handling
Before initiating any disposal protocol, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This compound is classified as a skin, eye, and respiratory irritant, and it is also a combustible liquid.[1][2][3][4]
Key Safety Precautions:
-
Ventilation: Always handle this compound in a well-ventilated area or within a chemical fume hood to prevent the inhalation of vapors.[1][4]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[1][3][5] For situations with a risk of significant vapor exposure, a respirator with an appropriate filter (e.g., type ABEK) should be used.[3]
-
Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent such as vermiculite (B1170534), dry sand, or earth.[5][6] Collect the absorbed material using spark-proof tools and place it into a suitable, sealed container for disposal.[1][5] Do not allow the chemical to enter drains or waterways.[1]
-
Ignition Sources: Keep this compound away from open flames, sparks, and hot surfaces, as it is a combustible liquid.[1][3][4] Use non-sparking tools when handling.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is essential for its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₆H₈O₂ |
| Molecular Weight | 112.13 g/mol |
| CAS Number | 4341-76-8 |
| Appearance | Liquid |
| Density | 0.962 g/mL at 25 °C |
| Boiling Point | 160-161 °C at 730 mmHg |
| Flash Point | 62 °C (143.6 °F) - closed cup |
| Hazard Classifications | Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3), Combustible Liquid |
Source: PubChem, Sigma-Aldrich, ECHEMI[1][2][3]
Experimental Protocols: Disposal Procedures
The proper disposal of this compound must be conducted in accordance with federal, state, and local regulations. The following protocols provide a general framework for its disposal.
Protocol 1: Small Quantities (Less than 50 mL)
-
Absorption: In a well-ventilated fume hood, absorb the small quantity of this compound onto a non-combustible absorbent material like vermiculite or sand.[6]
-
Containment: Carefully place the absorbent material into a designated, labeled, and sealable container for chemical waste.
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound, Flammable, Irritant." Include the date and the name of the generating researcher or lab.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials. This area should be cool, dry, and well-ventilated.[1]
-
Disposal Request: Arrange for pickup by a licensed hazardous waste disposal contractor.
Protocol 2: Large Quantities and Contaminated Materials
-
Waste Collection: Collect bulk quantities of unwanted this compound and any contaminated materials (e.g., heavily contaminated gloves, labware) in a designated, chemically compatible, and properly sealed container.[1] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Labeling: Affix a hazardous waste label to the container with the full chemical name ("this compound"), the associated hazards (Flammable, Irritant), and the accumulation start date.
-
Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible chemicals.
-
Professional Disposal: The primary recommended disposal method for larger quantities of esters is incineration by a licensed hazardous waste disposal facility.[5][7] Contact your institution's EHS department to arrange for proper disposal. Do not attempt to dispose of large quantities through evaporation or dilution.
Protocol 3: Disposal of Empty Containers
-
Rinsing: Thoroughly rinse the empty container with a suitable solvent (e.g., acetone (B3395972) or ethanol). The first rinse must be collected and disposed of as hazardous waste.[8] For containers that held highly toxic materials, the first three rinses should be collected as hazardous waste.[8]
-
Drying: Allow the rinsed container to air-dry completely in a well-ventilated area or fume hood.
-
Disposal: Once clean and dry, the container can typically be disposed of as regular laboratory glass or plastic waste, depending on institutional policies. Remove or deface the original label before disposal.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C6H8O2 | CID 78043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 98 4341-76-8 [sigmaaldrich.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chemtalk.com.au [chemtalk.com.au]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
